3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS/c12-7-3-1-6(2-4-7)9-5-8(13)10(16-9)11(14)15/h1-5H,13H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYJPACEBWKWEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(S2)C(=O)N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373351 | |
| Record name | 3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-05-0, 515142-45-7 | |
| Record name | 3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 515142-45-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide
Foreword: The Significance of the Aminothiophene Scaffold
The 2-aminothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its inherent structural features, including a planar, electron-rich aromatic system and nucleophilic amino group, make it a versatile building block for the synthesis of a diverse array of biologically active compounds and functional materials. Derivatives of 2-aminothiophene have demonstrated a wide spectrum of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The title compound, 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide, is of particular interest due to the presence of the 4-chlorophenyl moiety, which can significantly influence its pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of a reliable synthetic route to this compound and a detailed analysis of its structural characterization.
I. Retrosynthetic Analysis and Synthetic Strategy
The synthesis of this compound is most effectively achieved through the well-established Gewald multicomponent reaction.[1][2] This powerful one-pot synthesis allows for the construction of the polysubstituted 2-aminothiophene ring system from simple, readily available starting materials.
Our retrosynthetic analysis deconstructs the target molecule into three key building blocks: 4-chlorobenzaldehyde, 2-cyanoacetamide, and elemental sulfur. This approach is not only convergent and atom-economical but also aligns with the principles of green chemistry by minimizing the number of synthetic steps and the generation of waste.[3]
Caption: Retrosynthetic analysis of the target compound.
II. Experimental Protocol: Synthesis via the Gewald Reaction
This protocol is an adapted procedure based on established methodologies for the synthesis of related 2-aminothiophene derivatives.[4][5]
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Purity |
| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | ≥98% |
| 2-Cyanoacetamide | C₃H₄N₂O | 84.08 | ≥99% |
| Elemental Sulfur | S | 32.06 | ≥99.5% |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | ≥99.8% |
| Diethylamine | C₄H₁₁N | 73.14 | ≥99.5% |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 4-chlorobenzaldehyde (14.06 g, 0.1 mol) and 2-cyanoacetamide (8.41 g, 0.1 mol) to absolute ethanol (100 mL).
-
Initiation of Knoevenagel Condensation: To the stirred suspension, add diethylamine (1.0 mL) dropwise via the dropping funnel at room temperature. The addition of the basic catalyst initiates the Knoevenagel condensation.
-
Sulfur Addition: After stirring for 15 minutes, add elemental sulfur (3.21 g, 0.1 mol) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Reaction Completion and Work-up: After 4-6 hours of reflux, or upon completion as indicated by TLC, allow the reaction mixture to cool to room temperature. The precipitated product is collected by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and soluble impurities. The product can be further purified by recrystallization from ethanol or a suitable solvent mixture to afford a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Caption: Experimental workflow for the synthesis.
III. Mechanistic Insights
The Gewald reaction proceeds through a cascade of reactions, initiated by a Knoevenagel condensation, followed by a Michael addition and a subsequent ring-closing cyclization.[1]
-
Knoevenagel Condensation: The reaction commences with the base-catalyzed Knoevenagel condensation between 4-chlorobenzaldehyde and the active methylene group of 2-cyanoacetamide to form an α,β-unsaturated nitrile intermediate, (E)-2-cyano-3-(4-chlorophenyl)acrylamide.
-
Michael Addition: The elemental sulfur, in the presence of the amine catalyst, is believed to form a polysulfide species which then undergoes a Michael addition to the electron-deficient β-carbon of the unsaturated intermediate.
-
Ring Closure and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization via a nucleophilic attack of the sulfur anion onto the nitrile carbon, followed by tautomerization to yield the stable aromatic 2-aminothiophene ring system.
IV. Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data based on the structure of the target molecule and data from closely related compounds.[6][7][8]
Physical Properties (Predicted)
| Property | Value |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | >200 °C (with decomposition) |
| Molecular Formula | C₁₁H₉ClN₂OS |
| Molar Mass | 252.72 g/mol |
Spectroscopic Data (Predicted)
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
7.65-7.75 (d, 2H): Doublet corresponding to the two aromatic protons ortho to the thiophene ring on the chlorophenyl group.
-
7.40-7.50 (d, 2H): Doublet for the two aromatic protons meta to the thiophene ring on the chlorophenyl group.
-
7.30 (s, 1H): Singlet for the proton at the C4 position of the thiophene ring.
-
7.10 (s, 2H, br): Broad singlet for the two protons of the primary amine (-NH₂) at the C3 position.
-
6.90 (s, 2H, br): Broad singlet for the two protons of the carboxamide (-CONH₂).
-
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
-
168.0: Carbonyl carbon of the carboxamide.
-
155.0: C3-carbon of the thiophene ring (attached to the amino group).
-
145.0: C5-carbon of the thiophene ring (attached to the chlorophenyl group).
-
132.0: Quaternary carbon of the chlorophenyl ring attached to the chlorine atom.
-
131.0: Quaternary carbon of the chlorophenyl ring attached to the thiophene ring.
-
129.0 (2C): Two equivalent aromatic carbons of the chlorophenyl ring.
-
127.0 (2C): Two equivalent aromatic carbons of the chlorophenyl ring.
-
118.0: C4-carbon of the thiophene ring.
-
105.0: C2-carbon of the thiophene ring (attached to the carboxamide group).
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
3450-3300: N-H stretching vibrations of the primary amine and carboxamide groups.
-
3100-3000: Aromatic C-H stretching.
-
1650-1680: C=O stretching of the primary amide (Amide I band).
-
1600-1620: N-H bending of the primary amine.
-
1590, 1480: C=C stretching vibrations of the aromatic rings.
-
1100-1080: C-Cl stretching.
-
-
Mass Spectrometry (MS):
-
m/z: 252/254 (M⁺, M⁺+2 in a ~3:1 ratio, characteristic of the chlorine isotope pattern).
-
V. Applications and Future Perspectives
This compound serves as a valuable intermediate in the synthesis of more complex heterocyclic systems, particularly fused thieno[2,3-d]pyrimidines, which are known to exhibit a wide range of biological activities.[6] The presence of the reactive amino and carboxamide functionalities allows for further derivatization to explore structure-activity relationships (SAR) in drug discovery programs. Its potential applications span various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.
VI. Conclusion
This technical guide has detailed a robust and efficient synthetic route to this compound utilizing the Gewald reaction. The provided experimental protocol, along with the predicted comprehensive characterization data, offers a solid foundation for researchers in the fields of synthetic organic chemistry and drug development to produce and validate this important chemical entity. The versatility of this aminothiophene derivative as a building block ensures its continued relevance in the quest for novel therapeutic agents and functional materials.
References
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Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry. Available at: [Link]
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Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Taylor & Francis Online. Available at: [Link]
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Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. National Institutes of Health. Available at: [Link]
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Gewald reaction. Wikipedia. Available at: [Link]
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Synthesis, Single Crystal, Characterization and Computational Study of 2-amino-N-cyclopropyl-5-ethyl-thiophene-3-carboxamide. ResearchGate. Available at: [Link]
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A green chemistry approach to gewald reaction. Der Pharma Chemica. Available at: [Link]
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]
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First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. Available at: [Link]
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Gewald Reaction. Organic Chemistry Portal. Available at: [Link]
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Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate. Available at: [Link]
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Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. Available at: [Link]
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A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Arkivoc. Available at: [Link]
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Physicochemical properties of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide
An In-Depth Technical Guide to 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological applications of this compound, a molecule of significant interest in medicinal chemistry. As a Senior Application Scientist, the following sections are structured to deliver not only technical data but also actionable insights grounded in established scientific principles.
Introduction and Molecular Significance
This compound belongs to the aminothiophene class of heterocyclic compounds, a scaffold renowned for its versatile biological activities.[1][2] The presence of a thiophene ring, an amino group, a carboxamide moiety, and a 4-chlorophenyl substituent creates a unique electronic and structural landscape, making it a promising candidate for drug discovery and development.[1][3] Thiophene derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[2][4][5] The specific combination of functional groups in this molecule suggests its potential as a targeted therapeutic agent, particularly in oncology and infectious diseases.[1][6]
The structural framework of this compound makes it an attractive building block for synthesizing more complex molecular architectures. The amino and carboxamide groups offer reactive sites for further chemical modifications, allowing for the generation of diverse compound libraries for screening.[1][3]
Caption: Proposed Gewald reaction workflow for synthesis.
Spectroscopic Profile
While specific spectral data for the title compound is not readily available in the cited literature, the expected spectroscopic characteristics can be inferred from closely related analogs. [6][7]
| Spectroscopic Method | Expected Characteristics |
|---|---|
| FT-IR (KBr, cm⁻¹) | Peaks around 3450-3300 (NH₂ stretching), 3200-3100 (N-H stretching of amide), and 1640-1680 (C=O stretching of amide). [7][8] |
| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons of the chlorophenyl group (multiplets, ~7.4-7.8 ppm), thiophene proton (singlet, ~7.0-7.5 ppm), amino protons (broad singlet, exchangeable with D₂O), and amide protons (broad singlet, exchangeable with D₂O). [6][7] |
| ¹³C NMR (DMSO-d₆, δ ppm) | Resonances for the thiophene ring carbons, the chlorophenyl ring carbons, and the amide carbonyl carbon (~160-170 ppm). [7] |
| Mass Spectrometry (m/z) | A molecular ion peak [M]⁺ corresponding to the molecular weight, along with characteristic isotopic peaks for the chlorine atom ([M+2]⁺). [7][8]|
Potential Biological Activity and Therapeutic Applications
The thiophene carboxamide scaffold is a cornerstone in the development of novel therapeutic agents. [2]Derivatives of this core structure have shown significant promise in several key areas of drug discovery.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of thiophene carboxamide derivatives. [1][5][6]These compounds have been shown to induce apoptosis in various cancer cell lines. [1]A notable mechanism of action for some thiophene-based compounds is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. [6]Given its structural similarity to known VEGFR-2 inhibitors, this compound is a strong candidate for investigation as an anti-angiogenic and anticancer agent. [6]
Caption: Potential inhibition of the VEGFR-2 signaling pathway.
Antimicrobial Activity
The aminothiophene core is also associated with significant antimicrobial effects. [1][4]Thiophene carboxamide derivatives have demonstrated activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. [4]The presence of the chlorophenyl group may further enhance this activity. [3]Therefore, this compound warrants investigation as a potential lead compound for the development of new antibacterial agents.
Experimental Protocols
General Synthesis Protocol (Hypothetical)
This protocol is based on methodologies reported for the synthesis of similar aminothiophene derivatives. [7][9]
-
Reaction Setup: To a round-bottom flask, add 4-chlorobenzaldehyde (10 mmol), cyanoacetamide (10 mmol), and elemental sulfur (12 mmol) in ethanol (50 mL).
-
Addition of Base: Add morpholine (10 mmol) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
Characterization Protocol
-
Melting Point: Determine the melting point of the purified compound using a calibrated melting point apparatus.
-
FT-IR Spectroscopy: Record the IR spectrum of a KBr pellet of the compound.
-
NMR Spectroscopy: Dissolve a sample of the compound in deuterated dimethyl sulfoxide (DMSO-d₆) and record the ¹H and ¹³C NMR spectra.
-
Mass Spectrometry: Obtain the mass spectrum of the compound using an appropriate ionization technique (e.g., ESI or EI).
-
Elemental Analysis: Perform elemental analysis (C, H, N, S) to confirm the empirical formula.
Conclusion
This compound is a molecule with considerable potential in the field of drug discovery. Its structural features, combined with the known biological activities of the aminothiophene scaffold, make it a compelling target for further investigation. The synthetic routes are well-established for analogous compounds, and its characterization can be readily achieved using standard analytical techniques. Future research should focus on the synthesis, in-depth biological evaluation, and structure-activity relationship (SAR) studies of this compound and its derivatives to fully elucidate their therapeutic potential.
References
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Al-Abdullah, E. S., Al-Sanea, M. M., Al-Obaid, A. M., & El-Emam, A. A. (2022). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1388–1400. [Link]
- Chem-Impex. (n.d.). Ethyl 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylate.
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El-Metwaly, N. M., El-Gazzar, M. G., & Al-Otaibi, A. M. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2915. [Link]
- South African Journal of Chemistry. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. 66, 133-138.
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Abdel-Maksoud, M. S., El-Gamal, M. I., El-Din, M. M. G., Yoo, K. H., & Oh, C. H. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1363–1377. [Link]
- Amerigo Scientific. (n.d.). Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (97%).
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Al-Ostath, A., Zalloum, H., Al-Qerem, W., & Shtaiwi, A. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8963. [Link]
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- MDPI. (2018). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Growing Science. (2013). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. International Journal of Advanced and Applied Sciences, 2(1), 25-29.
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National Institutes of Health. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8963. [Link]
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Solubility and Stability Profile of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide: A Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide represents a class of heterocyclic compounds with significant potential in medicinal chemistry. The successful progression of such a candidate from discovery to a viable drug product is critically dependent on its physicochemical properties, primarily its solubility and stability. This guide provides a comprehensive framework for characterizing the solubility and stability of this thiophene derivative. It is designed for researchers and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices. We will explore thermodynamic and kinetic solubility assays, forced degradation studies, and data interpretation, ensuring a robust and self-validating approach to compound characterization.
Introduction: The Critical Role of Physicochemical Profiling
The journey of a new chemical entity (NCE) from the laboratory bench to clinical application is fraught with challenges. A significant number of promising candidates fail due to poor biopharmaceutical properties, often rooted in suboptimal solubility and stability. This compound, with its substituted thiophene core, presents a unique profile that requires meticulous investigation.
-
Solubility directly impacts bioavailability. A compound that cannot dissolve adequately in gastrointestinal fluids will not be absorbed efficiently, rendering it ineffective regardless of its potency at the target site. Early and accurate assessment of solubility in various aqueous and organic media is therefore non-negotiable.
-
Stability dictates a compound's shelf-life, its compatibility with formulation excipients, and its fate within the physiological environment. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.
This guide establishes a systematic workflow for generating a comprehensive solubility and stability profile, transforming raw data into actionable knowledge for lead optimization and formulation development.
Solubility Characterization: Beyond a Single Number
Solubility is not a monolithic value but a property highly dependent on the experimental conditions. Distinguishing between thermodynamic and kinetic solubility is crucial for different stages of drug development.
Thermodynamic Solubility
Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It is the gold standard for understanding a compound's intrinsic dissolution properties and is vital for developing oral dosage forms.
Experimental Protocol: Saturated Shake-Flask Method (ICH Guideline Q6A)
-
Preparation: Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., pH 1.2 HCl buffer, pH 6.8 phosphate buffer, water, ethanol). The presence of solid material is essential to ensure equilibrium is reached.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is achieved. The system should be shielded from light if the compound is suspected to be photosensitive.
-
Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling & Analysis: Carefully aspirate a known volume of the supernatant. It is critical to avoid disturbing the solid pellet. Dilute the supernatant with a suitable mobile phase and quantify the concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Causality and Trustworthiness: The 72-hour incubation period is chosen to ensure that the dissolution process has reached a true equilibrium state, a cornerstone of thermodynamic measurement. The use of a validated HPLC method provides a self-validating system, as method specificity, linearity, and accuracy ensure that the measured concentration corresponds only to the intact parent compound.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). This method is high-throughput and mimics the conditions encountered in early screening assays.
Experimental Protocol: Nephelometry or Turbidimetry
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Dispensing: In a 96-well plate, add the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS).
-
Precipitation Induction: Rapidly add a small volume of the DMSO stock solution to the buffer-containing wells. The final DMSO concentration should be kept low (typically 1-2%) to minimize co-solvent effects.
-
Measurement: Immediately measure the turbidity (light scattering) of the solution over time using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm). The concentration at which precipitation is first observed is defined as the kinetic solubility.
Expertise in Action: While seemingly simple, this protocol's power lies in its speed and relevance to in vitro biological assays, which often use DMSO-solubilized compounds. The results can preemptively flag compounds that might precipitate in assay media, leading to false-negative results.
Diagram: Solubility Assessment Workflow
Caption: Workflow for forced degradation studies.
Authoritative Grounding: The choice of stressors is not arbitrary; it is dictated by ICH guidelines to cover the most likely degradation pathways a drug substance might encounter during manufacturing, storage, and administration. The development of a stability-indicating method is the cornerstone of this process, ensuring that the analytical technique itself is trustworthy and fit for purpose.
Data Summary Table: Hypothetical Forced Degradation Results
| Stress Condition | % Assay of Parent Compound | % Total Degradation | Major Degradants (by HPLC Retention Time) |
| Control (Unstressed) | 99.8 | < 0.2 | - |
| 1N HCl, 60°C, 24h | 85.2 | 14.6 | RRT 0.75 (Hydrolyzed amide) |
| 1N NaOH, 60°C, 24h | 62.5 | 37.3 | RRT 0.75, RRT 0.91 |
| 3% H₂O₂, RT, 24h | 91.7 | 8.1 | RRT 1.15 (N-oxide or S-oxide) |
| Thermal (Solid), 70°C, 48h | 99.5 | < 0.5 | - |
| Photolytic (ICH Q1B) | 98.1 | 1.7 | Minor peaks observed |
Conclusion and Forward Look
The data generated through these systematic solubility and stability studies provide a foundational understanding of this compound. The hypothetical results suggest the compound has low aqueous solubility that may require enabling formulation strategies, such as salt formation or amorphous solid dispersions. The stability profile indicates a particular susceptibility to base-catalyzed hydrolysis and, to a lesser extent, acid hydrolysis and oxidation. The compound appears robust against thermal and photolytic stress.
This characterization is not an endpoint but a critical input for subsequent development activities. The identified degradation products must be characterized, and the stability-indicating HPLC method will become the workhorse for all future formulation and process development studies. By grounding our experimental design in established guidelines and a deep understanding of the underlying science, we build a robust and reliable data package, ensuring that decisions made during drug development are based on a foundation of trust and scientific integrity.
References
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Title: Measurement of Thermodynamic Solubility for Poorly Soluble Drugs Source: Journal of Pharmaceutical Sciences URL: [Link]
-
Title: The Shake Flask Method for Solubility Determination Source: U.S. Pharmacopeia (USP) General Chapter <1236> URL: [Link]
-
Title: Forced Degradation Studies: A Tool for Analytical Method Development and Validation Source: Pharmaceutical Technology URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]
In-Silico Modeling and Docking Studies of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide: A Technical Guide
Abstract
The confluence of computational chemistry and molecular biology has revolutionized early-stage drug discovery. In-silico techniques, such as molecular modeling and docking, provide a rapid, cost-effective framework for predicting the interaction between small molecules and their macromolecular targets, thereby prioritizing candidates for experimental validation. This guide offers an in-depth technical walkthrough of the methodologies applied to the study of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide, a member of the pharmacologically significant thiophene carboxamide class. We will explore the theoretical underpinnings, present a detailed, replicable workflow from ligand preparation to results interpretation, and emphasize the principles of scientific integrity and validation that are paramount for generating meaningful and reliable computational data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research endeavors.
Introduction: The Rationale for In-Silico Investigation
Thiophene derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][2][3][4][5] The specific molecule of interest, this compound, possesses a scaffold that is a key intermediate in the synthesis of various bioactive molecules.[6][7] Its structural features—a thiophene ring, an amino group, a carboxamide, and a chlorophenyl moiety—suggest a high potential for forming specific, high-affinity interactions with biological targets.[8]
Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[9][10] The primary goals are to predict the binding pose, screen virtual libraries for novel drug candidates, and estimate binding affinity using scoring functions.[11] By employing these in-silico methods, we can generate hypotheses about the compound's mechanism of action, identify potential protein targets, and guide the design of more potent and selective analogs, significantly reducing the time and resources required in the traditional drug discovery pipeline.[12][13]
Theoretical Foundations of Molecular Docking
The molecular docking process is conceptually rooted in the "lock and key" model of molecular recognition.[11] Modern algorithms, however, account for the dynamic nature of both the ligand and, to varying extents, the protein target. The process can be broken down into two core components:
-
Search Algorithm: This component is responsible for exploring the vast conformational space of the ligand within the defined binding site of the receptor. It generates a multitude of possible binding poses.
-
Scoring Function: This is a mathematical model used to estimate the binding affinity for each generated pose. The scores are typically expressed in terms of free energy of binding (ΔG), where a more negative value indicates a stronger, more favorable interaction.[14]
A successful docking simulation is one that can accurately reproduce a known binding mode (validation) and reliably predict the binding affinity of novel compounds.
A Validated Workflow for In-Silico Analysis
This section details a step-by-step protocol for conducting a molecular docking study. The causality behind each step is explained to provide a framework grounded in established best practices.
3.1. Ligand Preparation: From 2D Structure to 3D Conformation
The accuracy of a docking simulation is fundamentally dependent on the quality of the input structures. The ligand, this compound, must be converted from a 2D representation to a geometrically optimized, low-energy 3D conformation.
Protocol: Ligand Preparation
-
Obtain 2D Structure: Draw the molecule in a chemical drawing software like ChemDraw or MarvinSketch, or obtain the structure from a database such as PubChem.
-
Convert to 3D: Use a molecular modeling program (e.g., Avogadro, UCSF ChimeraX) to generate an initial 3D structure.
-
Energy Minimization: This is a critical step. The initial 3D structure is computationally "relaxed" into a more stable, lower-energy state. This is performed using a force field (e.g., MMFF94 or UFF).
-
Causality Check: Why is energy minimization essential? It ensures that the ligand has realistic bond lengths, angles, and torsion angles, preventing steric clashes and providing a more accurate starting point for the docking algorithm.[15]
-
-
Assign Partial Charges: Atoms in a molecule do not share electrons equally, resulting in partial positive or negative charges. These charges are crucial for calculating electrostatic interactions. Gasteiger charges are commonly used for this purpose.
-
Define Rotatable Bonds: Identify the rotatable bonds within the ligand. The docking software will explore different conformations by rotating these bonds, which is key for flexible ligand docking.[16]
-
Save in Appropriate Format: The final prepared ligand structure is saved in a format required by the docking software, such as .pdbqt for AutoDock Vina.[16]
3.2. Target Selection and Preparation
The choice of a protein target is guided by the therapeutic area of interest. Thiophene carboxamide derivatives have shown significant activity as anticancer agents, often by inhibiting protein kinases.[1][3] For this guide, we will select a relevant protein kinase as our target.
Protocol: Protein Target Preparation
-
Select and Download Protein Structure: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (RCSB PDB). It is crucial to select a high-resolution structure, preferably with a co-crystallized ligand in the binding site of interest.[17]
-
Clean the PDB File: The raw PDB file often contains non-essential molecules that must be removed.
-
Remove water molecules.
-
Remove any co-solvents, ions, or alternate conformations.
-
If the protein is a multimer, retain only the biologically relevant monomeric or dimeric unit.[15][18]
-
Causality Check: Why remove water molecules? While some water molecules can be critical for binding, most solvent waters in the binding pocket are displaced by the ligand. Unless a specific water molecule is known to be a key bridging molecule, they are typically removed to simplify the calculation.[15][17]
-
-
Add Hydrogen Atoms: Crystal structures often lack explicit hydrogen atoms. These must be added, as they are essential for proper hydrogen bonding networks and charge calculations.[18][19]
-
Assign Partial Charges: Similar to the ligand, partial charges (e.g., Kollman charges) are assigned to the protein atoms.
-
Save in Docking-Ready Format: The cleaned, prepared protein is saved in the required format (e.g., .pdbqt).
3.3. Molecular Docking Simulation and Validation
With the prepared ligand and receptor, the docking simulation can be performed. A crucial, often-overlooked step is the validation of the docking protocol itself.
Protocol: Docking and Validation
-
Define the Binding Site (Grid Box): A 3D grid is defined around the active site of the protein. This grid box specifies the search space where the docking algorithm will attempt to place the ligand.[10][19] The box should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely.
-
Protocol Validation (Self-Validation): If the chosen protein structure contained a co-crystallized ligand, this step is essential for trustworthiness.
-
Extract the original (native) ligand from the PDB file.
-
Prepare this native ligand using the same protocol as the test ligand.
-
Dock the prepared native ligand back into the protein's binding site.
-
Success Criterion: The protocol is considered validated if the docking software can reproduce the original crystallographic pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[14][20][21] A low RMSD indicates that the chosen docking parameters are reliable for this specific target.[20]
-
-
Run the Docking Simulation: Execute the docking of the test ligand (this compound) using the validated parameters. The software will generate several possible binding poses, each with a corresponding binding affinity score.[22]
Data Presentation and Interpretation
The output of a docking simulation is a wealth of data that requires careful analysis and visualization to extract meaningful insights.
4.1. Quantitative Data Summary
The primary quantitative output is the binding affinity. The results for the top poses should be tabulated for clear comparison.
| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |
| 1 | -8.5 | 0.000 |
| 2 | -8.2 | 1.254 |
| 3 | -8.1 | 1.876 |
| 4 | -7.9 | 2.103 |
A more negative binding affinity suggests a stronger predicted interaction.[14]
4.2. Qualitative Analysis of Binding Interactions
Understanding how the ligand binds is as important as the binding score itself. This requires visualization using molecular graphics software like PyMOL or Discovery Studio Visualizer.[14]
Key Interactions to Analyze:
-
Hydrogen Bonds: Identify hydrogen bonds between the ligand and specific amino acid residues in the binding pocket. These are strong, directional interactions crucial for binding specificity.[14]
-
Hydrophobic Interactions: Look for interactions between nonpolar parts of the ligand (like the chlorophenyl ring) and hydrophobic residues of the protein (e.g., Leucine, Valine, Phenylalanine).
-
Pi-Pi Stacking: The aromatic thiophene ring can interact with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
The interactions for the top-ranked pose should be summarized.
| Interaction Type | Ligand Group | Protein Residue | Distance (Å) |
| Hydrogen Bond | Carboxamide O | LYS 121 (Backbone NH) | 2.9 |
| Hydrogen Bond | Amino NH2 | GLU 85 (Side Chain O) | 3.1 |
| Hydrophobic | Chlorophenyl Ring | LEU 150, VAL 67 | N/A |
| Pi-Pi Stacking | Thiophene Ring | PHE 189 | 4.5 |
Visualization with Graphviz
Diagrams are essential for illustrating complex workflows and relationships in a clear, concise manner.
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The Versatile 3-Aminothiophene-2-carboxamide Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Appeal of the Thiophene Nucleus
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry. Its unique electronic and steric properties, which often allow it to act as a bioisostere of a phenyl ring, have made it a cornerstone in the design of novel therapeutic agents.[1] Among the myriad of thiophene derivatives, the 3-aminothiophene-2-carboxamide core has emerged as a particularly fruitful starting point for the development of potent and selective modulators of various biological targets. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 3-aminothiophene-2-carboxamide derivatives, offering valuable insights for researchers in the field of drug discovery.
The inherent reactivity of the 3-aminothiophene-2-carboxamide scaffold, with its amino and carboxamide functionalities, provides a versatile platform for chemical modification, enabling the generation of large and diverse compound libraries.[2] This adaptability has been exploited to develop compounds with a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and kinase inhibitory effects.[3][4]
Synthesis of the 3-Aminothiophene-2-carboxamide Core: The Gewald Reaction and Beyond
The most prominent and efficient method for the synthesis of polysubstituted 2-aminothiophenes, the parent scaffold of 3-aminothiophene-2-carboxamides, is the Gewald reaction.[5][6] This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[5] The reaction proceeds through a Knoevenagel condensation followed by sulfur addition, cyclization, and tautomerization to yield the desired 2-aminothiophene.[5]
Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes
The following is a generalized, step-by-step methodology for the Gewald reaction:[7][8][9]
-
Knoevenagel Condensation: A ketone or aldehyde is reacted with an active methylene compound (e.g., ethyl cyanoacetate or malononitrile) in the presence of a base (e.g., diethylamine, triethylamine, or sodium ethoxide) in a suitable solvent like ethanol or DMF. The mixture is typically stirred at room temperature or heated to facilitate the formation of the α,β-unsaturated intermediate.
-
Sulfur Addition: Elemental sulfur is added to the reaction mixture.
-
Cyclization and Aromatization: The reaction is heated, often under reflux, to promote the cyclization and subsequent aromatization to the thiophene ring. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is typically precipitated by pouring it into crushed ice or water. The solid product is then collected by filtration, washed, and purified by recrystallization from a suitable solvent (e.g., ethanol, acetone-water).
Microwave-assisted organic synthesis has been shown to be beneficial for the Gewald reaction, often leading to reduced reaction times and improved yields.[5][7]
Caption: Generalized workflow for the Gewald synthesis of 3-aminothiophene-2-carboxamide derivatives.
Diverse Biological Activities of 3-Aminothiophene-2-carboxamide Scaffolds
The versatility of the 3-aminothiophene-2-carboxamide core has led to the discovery of derivatives with a broad spectrum of biological activities.
Anticancer Activity
A significant area of research has focused on the development of 3-aminothiophene-2-carboxamide derivatives as anticancer agents.[10] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.
Kinase Inhibition: Many 3-aminothiophene-2-carboxamide derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[11][12]
-
VEGFR-2 Inhibition: Certain ortho-amino thiophene carboxamide derivatives have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[11][13] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply nutrients to tumors, thereby impeding their growth and metastasis.[11] Some derivatives have shown cytotoxicity against hepatocellular carcinoma (HepG-2) and colon cancer (HCT-116) cell lines, with activities comparable to or even exceeding that of the multi-kinase inhibitor Sorafenib.[11][13]
-
EGFR Inhibition: Trisubstituted thiophene-3-carboxamide selenide derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), another important target in cancer therapy.[12] One of the most potent compounds in a series exhibited an IC50 value of 94.44 nM against EGFR.[12]
-
JAK2 Inhibition: A series of carboxamide-substituted thiophenes has been developed as inhibitors of Janus Kinase 2 (JAK2), a key enzyme in the signaling pathway of several cytokines and growth factors that are implicated in myeloproliferative neoplasms.[14]
-
Branched-chain α-ketoacid Dehydrogenase Kinase (BDK) Inhibition: Benzothiophene carboxamide derivatives have been identified as allosteric inhibitors of BDK, leading to the activation of the branched-chain α-ketoacid dehydrogenase complex and a reduction in branched-chain amino acid concentrations, which may be beneficial in metabolic diseases like maple syrup urine disease.[15]
Caption: Simplified signaling pathway illustrating kinase inhibition by 3-aminothiophene-2-carboxamide derivatives.
Tubulin Polymerization Inhibition: Some thiophene carboxamides have been designed as anti-mitotic agents that inhibit tubulin polymerization, a critical process for cell division.[13]
Induction of Apoptosis: The cytotoxic effects of these compounds are often linked to the induction of apoptosis. Studies have shown that active derivatives can lead to cell cycle arrest and an increase in the expression of pro-apoptotic proteins like p53 and Bax, while decreasing the levels of the anti-apoptotic protein Bcl-2.[13]
| Compound Class | Target | Cancer Cell Lines | Key Findings | Reference |
| ortho-Amino thiophene carboxamides | VEGFR-2, β-tubulin | HepG-2, HCT-116 | Displayed higher cytotoxicity than Sorafenib in HepG-2 cells; induced apoptosis. | [11][13] |
| Trisubstituted thiophene-3-carboxamides | EGFR | HCT116 and other cancer cell lines | Potent EGFR kinase inhibition with IC50 in the nanomolar range. | [12] |
| Thiophene-2-carboxamides | PTP1B (potential) | Breast, liver, leukemia | Demonstrated cytotoxicity across various cancer cell lines. | [10] |
| Carboxamide-substituted thiophenes | JAK2 | - | Showed inhibition of JAK2 and performed well in an acute PK/PD model. | [14] |
Antibacterial and Antifungal Activity
Thiophene-3-carboxamide derivatives have also demonstrated promising antibacterial and antifungal properties.[16] Studies have shown that certain 3-aminothiophene-2-carboxamide compounds exhibit higher antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, when compared to their 3-hydroxy or 3-methyl counterparts.[3][17] The presence of a methoxy group on an aryl substituent has been shown to enhance the antibacterial activity.[3]
Antioxidant Activity
Several 3-aminothiophene-2-carboxamide derivatives have been evaluated for their antioxidant potential.[3] In some studies, a 3-amino derivative showed significant antioxidant activity, comparable to the standard antioxidant ascorbic acid.[3][17]
Other Biological Activities
The therapeutic potential of this scaffold extends to other areas as well:
-
Anti-inflammatory Activity: Thiophene derivatives have been reported to possess anti-inflammatory properties.[3][4]
-
Antileishmanial Activity: 2-Aminothiophene derivatives have been investigated as potential drug candidates against leishmaniasis, with some compounds showing promising activity against Leishmania amazonensis.[18]
-
Antiviral Activity: The 2-aminothiophene scaffold has been identified in compounds with broad-spectrum antiviral properties.[1]
Structure-Activity Relationship (SAR) Insights
The biological activity of 3-aminothiophene-2-carboxamide derivatives is highly dependent on the nature and position of substituents on the thiophene ring and the carboxamide nitrogen.
-
Substitution at the 3-position: The amino group at the 3-position appears to be crucial for the antibacterial and antioxidant activities of certain series of compounds, showing superior activity compared to hydroxyl or methyl groups at the same position.[3]
-
Substitution on the carboxamide nitrogen: The nature of the substituent on the carboxamide nitrogen plays a significant role in modulating the anticancer activity. Aryl and substituted aryl groups are common and their electronic and steric properties can greatly influence the binding affinity to the target protein.[10]
-
Substitution at other positions of the thiophene ring: Modifications at the 4 and 5-positions of the thiophene ring have been explored to optimize the pharmacokinetic and pharmacodynamic properties of these compounds. For instance, in the context of antileishmanial activity, the size of a cycloalkyl ring fused to the C-4 and C-5 positions significantly impacts the activity.[18]
Conclusion and Future Perspectives
The 3-aminothiophene-2-carboxamide scaffold has proven to be a remarkably versatile and productive platform in medicinal chemistry. Its straightforward synthesis, primarily through the robust Gewald reaction, and the ease of diversification have enabled the discovery of a multitude of derivatives with potent and varied biological activities. The continued exploration of this privileged scaffold, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds great promise for the development of novel and effective therapeutic agents for a wide range of diseases, from cancer and infectious diseases to metabolic disorders. Future efforts in this area will likely focus on the design of more selective and potent inhibitors, the optimization of pharmacokinetic properties, and the exploration of novel therapeutic applications.
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Al-Zahrani, F. A., Al-Ghamdi, A. A., & Metwally, M. A. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2893. [Link]
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Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Aal, A. S. A. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. International Journal of Organic Chemistry, 8(3), 269-291. [Link]
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Topic: Reactivity and Chemical Transformations of the Amino Group in 3-Aminothiophene-2-carboxamides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 3-Aminothiophene-2-carboxamide Scaffold
The 3-aminothiophene-2-carboxamide core is a privileged scaffold in modern medicinal chemistry and materials science. Its rigid, heteroaromatic structure, combined with two highly versatile functional groups—an amino group at the 3-position and a carboxamide at the 2-position—provides an ideal platform for the synthesis of complex molecular architectures.[1][2] These compounds are bioisosteres of anthranilic acid derivatives, unlocking access to a vast chemical space with significant therapeutic potential.[2]
Substituted 2-aminothiophenes are integral components of numerous pharmaceuticals, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4][5][6] The tranquilizer Brotizolam and the anticancer drug OSI-390 are prominent examples of marketed drugs built upon a thiophene core.[4][7] The reactivity of the C3-amino group, in particular, is the cornerstone of this scaffold's utility, allowing for extensive derivatization and the construction of fused heterocyclic systems. This guide provides a detailed exploration of the key chemical transformations of this amino group, offering field-proven insights and actionable protocols for laboratory application.
Core Synthesis: The Gewald Three-Component Reaction
Before delving into the transformations of the amino group, it is crucial to understand the primary route to the 3-aminothiophene-2-carboxamide scaffold itself: the Gewald reaction.[2][8] This powerful, one-pot multicomponent reaction (MCR) offers a highly efficient and versatile method for constructing polysubstituted 2-aminothiophenes.[2][9]
The reaction involves the condensation of a ketone or aldehyde with an α-cyanoacetamide in the presence of elemental sulfur and a base catalyst, such as triethylamine or morpholine.[8][10][11] The use of α-cyanoacetamides directly yields the desired 2-aminothiophene-3-carboxamide core, making it a convergent and atom-economical approach.[2]
Reaction Mechanism Insights
The mechanism proceeds through three key stages:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene group of the cyanoacetamide to form an α,β-unsaturated nitrile intermediate.[8]
-
Sulfur Addition: Elemental sulfur adds to the β-carbon of the unsaturated intermediate. The exact mechanism of this step is still debated but is believed to proceed via a thiirane intermediate.[8][9]
-
Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, where the sulfur attacks the nitrile group, followed by tautomerization to yield the stable aromatic 2-aminothiophene product.[8]
Caption: Mechanism of the Gewald three-component reaction.
Key Transformations of the 3-Amino Group
The nucleophilic character of the C3-amino group is the focal point of the scaffold's reactivity. The following sections detail the most synthetically valuable transformations.
Caption: Overview of key reactions at the C3-amino group.
N-Acylation: Synthesis of Thiophene Amides
N-acylation is one of the most fundamental transformations, enabling the introduction of a vast array of substituents. This reaction typically proceeds smoothly by treating the aminothiophene with an acylating agent (e.g., acyl chlorides or anhydrides) in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to neutralize the acid byproduct.[12][13]
The resulting N-acyl derivatives are often stable, crystalline solids and serve as crucial intermediates in multi-step syntheses.[14][15] This functionalization is widely used to modulate the electronic properties and biological activity of the parent molecule.[12]
Field Insight: The choice of solvent is critical. Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are preferred to prevent competitive reactions with the acylating agent. The addition of the acyl chloride should be performed slowly, often at reduced temperatures (0 °C), to control the exothermic reaction.
This protocol is adapted from the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.[12][13]
-
Dissolution: Dissolve 2-aminothiophene-3-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Base Addition: Add triethylamine (1.0 eq) to the solution and stir.
-
Acyl Chloride Addition: Slowly add a solution of 2-(thiophen-2-yl)acetyl chloride (1.1 eq) in THF to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the mixture for 15-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Purification: Concentrate the filtrate under reduced pressure. Wash the resulting solid with water, filter, and dry. Recrystallize from a suitable solvent like acetonitrile to obtain the pure N-acylated product.[12][13]
| Substrate | Acylating Agent | Yield (%) | Reference |
| 2-aminothiophene-3-carbonitrile | 2-(thiophen-2-yl)acetyl chloride | 58% | [12] |
| 3-acetyl-2-aminothiophene | Acetic anhydride | High | [14][15] |
Schiff Base Formation: Condensation with Carbonyls
The reaction of the C3-amino group with aldehydes or ketones under acidic catalysis yields the corresponding Schiff bases (imines). This transformation is typically reversible and is driven to completion by removing water, often using a Dean-Stark apparatus.
These imines are not only important synthetic intermediates but also exhibit interesting biological properties due to the presence of the azomethine (-C=N-) group. For instance, imines derived from 3-amino-2-carbamoylthiophene and various cycloalkanones have been synthesized and characterized.[16]
This protocol is adapted from the work of Klemm, L. H., et al. (1995).[16]
-
Mixing Reagents: In a flask, combine 3-amino-2-carbamoylthiophene (1.0 eq) and cyclohexanone (1.1 eq) in ethanol.
-
Acid Catalysis: Adjust the pH of the mixture to approximately 3-4 using a suitable acid (e.g., a few drops of concentrated HCl).
-
Reaction: Reflux the mixture for 3-4 hours.
-
Isolation: Cool the reaction mixture in an ice bath to induce precipitation.
-
Purification: Filter the solid product, wash with cold ethanol, and dry to obtain the 2-carbamoyl-3-cyclohexylidenaminothiophene. A reported yield for this reaction is 86%.[16]
Diazotization: A Gateway to Diverse Functionalities
Diazotization of the primary aromatic amino group provides a powerful synthetic handle. The amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt.[17] These intermediates are highly versatile but can be unstable.[17][18]
The resulting diazonium salt can undergo a variety of subsequent reactions (e.g., Sandmeyer, Schiemann, Gomberg-Bachmann reactions) to introduce a wide range of substituents, including halides, hydroxyl, cyano, and aryl groups, in place of the original amino group. This two-step sequence dramatically expands the synthetic utility of the aminothiophene scaffold.[17]
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- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Role of the 4-Chlorophenyl Moiety in Modulating the Bioactivity of Thiophene Derivatives
An In-depth Technical Guide
Abstract
The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its synthetic accessibility and capacity for diverse substitutions make it a cornerstone of drug discovery programs targeting a wide array of diseases, including cancer, microbial infections, and inflammatory conditions. This technical guide delves into the specific and often pivotal role of a single, strategically placed substituent: the 4-chlorophenyl group. We will dissect how this moiety, through its unique electronic and steric properties, profoundly influences the pharmacokinetic and pharmacodynamic profiles of thiophene derivatives. This analysis synthesizes findings from structure-activity relationship (SAR) studies, mechanistic investigations, and bioassays to provide a comprehensive understanding for researchers in drug development.
Introduction: Beyond the Scaffold
While the thiophene nucleus provides a robust and versatile chemical foundation, its biological activity is rarely inherent to the ring itself. Instead, the nature and positioning of its substituents dictate the molecule's therapeutic potential and mechanism of action. The 4-chlorophenyl group is a recurrent motif in highly active thiophene derivatives. Its prevalence is not coincidental but a result of deliberate medicinal chemistry strategies. The addition of this group modifies the parent molecule in three critical ways:
-
Lipophilicity: The chloro- and phenyl- components significantly increase the molecule's hydrophobicity, enhancing its ability to cross biological membranes—a crucial step for reaching intracellular targets.
-
Electronic Effects: The chlorine atom is an electron-withdrawing group, which can modulate the electron density of the entire molecule. This influences how the compound interacts with biological targets, such as the active sites of enzymes or receptors.
-
Steric Hindrance and Binding Interactions: The bulky phenyl ring, further extended by the chlorine atom at the para position, provides specific steric properties that can facilitate a snug fit into hydrophobic pockets of target proteins, enhancing binding affinity and selectivity.
This guide will explore the tangible outcomes of these physicochemical modifications across several key therapeutic areas.
The 4-Chlorophenyl Group in Anticancer Activity
Thiophene derivatives have shown considerable promise as anticancer agents, with mechanisms often involving the disruption of cellular machinery essential for tumor growth. The incorporation of a 4-chlorophenyl group has been a key factor in optimizing the potency of several classes of these compounds.
Mechanism of Action: Tubulin Polymerization Inhibition
A primary mechanism for many anticancer thiophene derivatives is the inhibition of microtubule assembly. Microtubules are critical for forming the mitotic spindle during cell division, and their disruption leads to cell cycle arrest (typically at the G2/M phase) and subsequent apoptosis. The 4-chlorophenyl group often plays a direct role in binding to tubulin. For instance, in novel 5-(4-chlorophenyl)furan derivatives designed as colchicine binding site inhibitors, the 4-chlorophenyl moiety is positioned to occupy a hydrophobic pocket, contributing significantly to the binding affinity.
Structure-Activity Relationship (SAR) and Cytotoxicity
SAR studies consistently highlight the importance of the 4-chlorophenyl substituent. In a series of thiazole-thiophene scaffolds, the presence of the 4-chlorophenyl group on the thiazole ring was integral to their cytotoxic activity against the MCF-7 breast cancer cell line. Similarly, studies on thiophene carboxamide derivatives designed as biomimetics of Combretastatin A-4 (a potent tubulin inhibitor) showed that compounds featuring a substituted phenyl ring, including chlorophenyl variants, were the most potent against various cancer cell lines.
| Compound Class | Cancer Cell Line | Key Feature | IC₅₀ (µM) | Reference |
| Thiazole-Thiophene Hybrid (4b) | MCF-7 (Breast) | 4-bromophenyl group | 10.2 ± 0.7 | |
| Thiazole-Thiophene Hybrid (11c) | MCF-7 (Breast) | 4-chlorophenyl group | > 38 | |
| Phenyl-Thiophene-Carboxamide (2b) | Hep3B (Liver) | 2-chlorophenyl group | 5.46 | |
| 5-(4-chlorophenyl)furan derivative (7c) | Leukemia SR | 4-chlorophenyl group | 0.09 | |
| 5-(4-chlorophenyl)furan derivative (7e) | Leukemia SR | 4-chlorophenyl group | 0.05 |
Note: The data illustrates that while the halogenated phenyl group is often crucial, its specific position and the overall molecular scaffold determine the final potency. For example, in the thiazole-thiophene series, the 4-bromophenyl analog was more active than the 4-chlorophenyl one, demonstrating subtle but important electronic and steric differences.
Experimental Workflow: Assessing Cytotoxicity via MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for evaluating the cytotoxic potential of compounds on cancer cell lines.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
-
Cell Seeding: Plate cancer cells (e.g., HepG2, SMMC-7721) in 96-well microtiter plates at a density of 8 × 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the thiophene derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a predetermined period (typically 24, 48, or 72 hours) under the same conditions.
-
MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Role in Antimicrobial Activity
With the rise of antimicrobial resistance, the discovery of new antibacterial agents is critical. Thiophene derivatives have emerged as a promising class of compounds in this area.
Efficacy Against Drug-Resistant Bacteria
Recent studies have identified thiophene derivatives with significant activity against colistin-resistant Gram-negative bacteria like Acinetobacter baumannii and Escherichia coli. In a focused library of 24 derivatives, compounds featuring a chlorophenyl substituent were among the most potent. For example, substitution with a 4-chlorophenyl group on an amide at position 2 of the thiophene ring led to a more potent compound compared to its unsubstituted counterpart.
| Compound | Target Organism | Feature | MIC₅₀ (mg/L) | Reference |
| Thiophene 4 | Col-R A. baumannii | o-chlorophenyl | 16 | |
| Thiophene 5 | Col-R A. baumannii | p-chlorophenyl | 16 | |
| Thiophene 8 | Col-R A. baumannii | p-chlorophenyl | 32 | |
| Thiophene 4 | Col-R E. coli | o-chlorophenyl | 8 | |
| Thiophene 5 | Col-R E. coli | p-chlorophenyl | 32 |
Mechanism of Action: Membrane Disruption
The antimicrobial mechanism of these thiophene derivatives often involves compromising the bacterial cell membrane. The lipophilic nature imparted by the 4-chlorophenyl group is key to this action. Time-kill curve assays have demonstrated that active thiophenes have bactericidal effects. Further investigation revealed that treatment with these compounds leads to increased membrane permeabilization and a reduction in the adherence of bacteria to host cells. Molecular docking studies suggest that these molecules bind with high affinity to outer membrane proteins (OMPs) like CarO1 and OmpW in Gram-negative bacteria, potentially disrupting their function and leading to cell death.
Caption: Proposed mechanism of antimicrobial action for 4-chlorophenyl thiophenes.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for its determination.
-
Inoculum Preparation: Culture the bacterial strain (e.g., E. coli) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.
-
Compound Preparation: Prepare a stock solution of the thiophene derivative in DMSO. Perform a two-fold serial dilution of the compound in a 96-well plate using MHB to achieve a range of final concentrations (e.g., from 64 mg/L down to 0.5 mg/L).
-
Inoculation: Add the prepared bacterial inoculum to each well of the plate. Include a positive control (bacteria in broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.
Impact on Anti-Inflammatory Activity
Chronic inflammation is a driver of many diseases, and thiophene derivatives have been explored as novel anti-inflammatory agents. Many non-steroidal anti-inflammatory drugs (NSAIDs) work by inhibiting cyclooxygenase (COX) enzymes.
In a study of a pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, the 4-chlorophenyl moiety was highlighted as a key pharmacophore. This chlorinated aromatic group is thought to enhance lipophilicity and membrane permeability, facilitating access to intracellular targets. In a carrageenan-induced paw edema model in rats, this compound showed potent anti-inflammatory activity, particularly after repeated dosing. Mechanistically, its effect was linked to a significant decrease in the pro-inflammatory cytokine TNF-α and an increase in the anti-inflammatory cytokine TGF-β1, suggesting a powerful immunomodulatory role.
Conclusion and Future Perspectives
The 4-chlorophenyl group is far more than a simple substituent; it is a strategic tool in the medicinal chemist's arsenal for optimizing the bioactivity of thiophene derivatives. Its ability to enhance lipophilicity, modulate electronic properties, and provide key steric interactions for target binding has proven instrumental in developing potent anticancer, antimicrobial, and anti-inflammatory agents.
-
In Oncology: It facilitates binding to crucial targets like tubulin, leading to mitotic arrest and apoptosis.
-
In Microbiology: It promotes interaction with and disruption of bacterial membranes, offering a mechanism to combat drug-resistant pathogens.
-
In Inflammation: It contributes to compounds that can modulate critical cytokine pathways, reducing pro-inflammatory signals.
Future research should focus on fine-tuning the placement of the chloro-substituent on the phenyl ring (ortho, meta, or para) and exploring di- or tri-substituted phenyl rings to further refine binding affinity and selectivity. Combining these optimized thiophene derivatives with advanced drug delivery systems, such as nanoparticles, could also enhance their bioavailability and reduce potential toxicity, paving the way for the next generation of thiophene-based therapeutics.
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Methodological & Application
Mastering the Purification of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide: A Guide for Drug Development Professionals
Introduction: The Critical Role of Purity for a Key Pharmaceutical Intermediate
3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted aminothiophene, it serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. The precise arrangement of its amino, carboxamide, and chlorophenyl functionalities allows for targeted interactions with various biological targets.
The efficacy and safety of any Active Pharmaceutical Ingredient (API) derived from this intermediate are inextricably linked to its purity. Trace impurities, which can arise from starting materials, byproducts, or degradation, can have unforeseen toxicological effects, alter the API's pharmacological profile, or compromise the stability of the final drug product. Therefore, the development of robust and reproducible purification protocols is not merely a matter of chemical refinement but a cornerstone of regulatory compliance and patient safety.
This comprehensive guide provides detailed application notes and protocols for the purification of this compound. We will delve into the logic behind method selection, offering field-proven insights to empower researchers and process chemists to achieve the high levels of purity required for preclinical and clinical development.
Understanding the Impurity Profile: A Chemist's Perspective
Effective purification begins with a thorough understanding of what needs to be removed. The most common synthetic route to 2-aminothiophenes is the Gewald reaction , a multi-component condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, typically in the presence of a basic catalyst.[1][2][3]
Given this synthetic origin, the primary impurities in crude this compound are likely to be:
-
Unreacted Starting Materials:
-
2-Chloro-N-(4-chlorophenyl)acetamide (or a related α-halo ketone/aldehyde)
-
2-Cyanoacetamide
-
Elemental Sulfur (S₈)
-
-
Reaction Intermediates:
-
Knoevenagel condensation product between the ketone and cyanoacetamide.
-
-
Side Products:
-
Products of dimerization or polymerization.
-
Oxidized or hydrolyzed derivatives of the target compound.
-
The purification strategy must therefore be designed to effectively separate the target compound—a moderately polar, aromatic molecule—from these diverse impurities.
Purification Strategy Overview
A multi-step purification strategy is often the most effective approach. This typically involves a primary purification technique to remove the bulk of impurities, followed by a final polishing step to achieve high purity. The workflow is guided by in-process monitoring using Thin-Layer Chromatography (TLC).
Caption: General purification workflow for the target compound.
Part 1: Recrystallization - The Workhorse of Bulk Purification
Recrystallization is a powerful technique for removing significant quantities of impurities based on differences in solubility.[4] The ideal solvent will dissolve the target compound well at elevated temperatures but poorly at room or sub-ambient temperatures, while impurities remain soluble at all temperatures.
Rationale for Solvent Selection
The target molecule possesses both polar (amino, amide) and non-polar (chlorophenyl, thiophene) moieties. Therefore, single solvents of intermediate polarity or solvent pairs are likely to be effective.[5][6]
| Solvent/System | Polarity | Rationale for Use | Potential Outcome |
| Ethanol/Water | High/Polar | Good solvent for polar groups; water acts as an anti-solvent.[7] | High recovery of pure crystals is often achievable. |
| Ethyl Acetate/Heptane | Medium/Non-polar | Ethyl acetate dissolves the compound; heptane induces precipitation. | Effective for removing non-polar impurities like residual sulfur. |
| Methanol | Medium | Good balance of polarity to dissolve the compound when hot. | May require a larger volume; good for removing highly polar impurities. |
| Acetonitrile | Medium | Good dissolving power for many heterocyclic compounds. | Can be a good single-solvent choice if solubility profile is suitable. |
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
This is often the most successful starting point for compounds of this type.
-
Dissolution: Place the crude this compound (e.g., 10.0 g) in an Erlenmeyer flask. Add a minimal amount of 95% ethanol (e.g., start with 50-70 mL) and a magnetic stir bar.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves at or near the boiling point. Causality Note: Using the minimum amount of hot solvent is crucial to ensure supersaturation upon cooling, maximizing product recovery.
-
Hot Filtration (Optional): If insoluble impurities (like elemental sulfur) are observed, perform a hot gravity filtration through fluted filter paper into a pre-warmed flask. This step prevents premature crystallization of the product.
-
Inducing Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise to the hot solution with continuous stirring until a faint, persistent cloudiness appears. Add a few drops of hot ethanol to redissolve the precipitate, resulting in a saturated solution.
-
Cooling and Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. For maximum recovery, subsequently place the flask in an ice-water bath for 30-60 minutes.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystal cake with a small amount of cold 50:50 ethanol/water, followed by a wash with cold water to remove residual ethanol and soluble impurities.
-
Drying: Dry the purified crystals under vacuum at 40-50°C to a constant weight.
Part 2: Silica Gel Column Chromatography - For High-Resolution Separation
When recrystallization fails to remove closely related impurities, or for purification of smaller batches, silica gel column chromatography is the method of choice.[8][9] This technique separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and elution with a non-polar to moderately polar mobile phase.
Developing the Eluent System via TLC
The key to successful column chromatography is selecting an appropriate mobile phase (eluent). This is efficiently done using Thin-Layer Chromatography (TLC).[8]
-
Spotting: Dissolve a small sample of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot the solution onto a silica gel TLC plate (F254).
-
Development: Develop the TLC plate in various solvent systems. Good starting points for this compound include mixtures of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate).
-
Test Systems:
-
30% Ethyl Acetate in Hexane
-
50% Ethyl Acetate in Hexane
-
70% Ethyl Acetate in Hexane
-
-
-
Optimization: The ideal eluent system should provide a retention factor (Rf) of ~0.25-0.35 for the target compound and good separation from all impurities. The Rf is calculated as (distance traveled by spot) / (distance traveled by solvent front).
TLC Visualization
Since the target compound contains an aromatic ring and an amino group, it can be visualized using several methods:
-
UV Light (254 nm): The aromatic thiophene ring will quench the fluorescence of the F254 indicator on the TLC plate, appearing as a dark spot.[10]
-
Potassium Permanganate (KMnO₄) Stain: This is a general oxidative stain that will reveal most organic compounds as yellow/brown spots on a purple background.[11]
-
Ninhydrin Stain: This stain reacts with the primary amino group to produce a characteristic colored spot (often purple or reddish), providing high specificity.[12]
-
p-Anisaldehyde Stain: A versatile stain that reacts with many functional groups to give a range of colors upon heating.
Sources
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Application Notes & Protocols: High-Yield Synthesis of 3-Aminothiophene-2-Carboxamide Analogs
Abstract
The 3-aminothiophene-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including roles as kinase inhibitors, anti-inflammatory agents, and anticonvulsants.[1][2][3] Its value stems from the thiophene ring acting as a bioisosteric replacement for a phenyl group, enhancing physicochemical properties, and the strategic placement of the amino and carboxamide groups, which provide ideal vectors for further chemical elaboration.[4] This guide provides an in-depth analysis and detailed protocols for the high-yield synthesis of these valuable analogs, with a primary focus on the versatile and robust Gewald multicomponent reaction. We will explore the underlying reaction mechanism, present step-by-step protocols for both classical and modern green chemistry variations, and discuss critical parameters for reaction optimization and success.
The Gewald Reaction: A Cornerstone in Thiophene Synthesis
The most efficient and widely adopted method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[5][6][7] This multicomponent reaction (MCR) is prized for its operational simplicity and atom economy, involving the condensation of a ketone or aldehyde with an active methylene nitrile (in our case, cyanoacetamide or its N-substituted derivatives) and elemental sulfur in the presence of a base.[6][8]
Reaction Mechanism: A Stepwise Perspective
Understanding the mechanism is crucial for troubleshooting and optimizing the reaction. The process unfolds in three primary stages, beginning with a base-catalyzed Knoevenagel condensation.[6][9]
-
Knoevenagel Condensation: A basic catalyst (e.g., morpholine, triethylamine) deprotonates the α-carbon of cyanoacetamide, generating a nucleophilic carbanion. This anion attacks the carbonyl carbon of the ketone/aldehyde, leading to an intermediate that subsequently dehydrates to form a stable α,β-unsaturated nitrile (a vinylidene cyanide derivative).[6][9]
-
Michael Addition of Sulfur: Elemental sulfur (typically S₈) reacts with the enolate of the Knoevenagel adduct. The precise mechanism of sulfur addition is complex, but it is postulated to form a thiolate intermediate.[6]
-
Intramolecular Cyclization & Tautomerization: The terminal sulfur atom of the intermediate attacks the nitrile carbon in an intramolecular fashion, forming the five-membered thiophene ring. A subsequent tautomerization (aromatization) yields the final, stable 2-aminothiophene product.[6][9]
Sources
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Application Note: 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide as a Versatile Scaffold for Heterocyclic Synthesis
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide as a pivotal building block in modern heterocyclic synthesis. Highlighting its utility, this note details the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with significant pharmacological interest.[1][2] The protocols are designed to be robust and reproducible, with in-depth explanations of the underlying chemical principles and expert insights into critical experimental parameters.
Introduction and Significance
This compound belongs to the class of 2-aminothiophene-3-carboxamides, which are highly versatile and valuable intermediates in organic synthesis.[3] The inherent reactivity of the ortho-amino-carboxamide functionality allows for facile cyclocondensation reactions to construct a variety of fused heterocyclic systems.
The thiophene core, bioisosteric to a benzene ring, combined with the pharmacologically relevant 4-chlorophenyl substituent, makes this scaffold particularly attractive for medicinal chemistry. The primary application explored herein is its conversion to the thieno[2,3-d]pyrimidine core, a privileged scaffold found in numerous biologically active molecules, including anticancer, anti-inflammatory, and antimicrobial agents.[1][4][5] Thieno[2,3-d]pyrimidines are considered bioisosteres of purine bases like adenine, enhancing their potential for interaction with biological targets.[1]
Physicochemical Properties and Handling
A comprehensive understanding of the starting material's properties is crucial for successful and safe experimentation.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₁₁H₉ClN₂OS | - |
| Molecular Weight | 252.72 g/mol | Calculated |
| CAS Number | 187949-86-6 (for the corresponding carboxylic acid) | [6] |
| Appearance | Typically a light yellow to beige solid | General Observation |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in hot ethanol, methanol | General Observation |
Safety and Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
Core Application: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones
One of the most direct and high-yield applications of this compound is its conversion into the corresponding 5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one. This transformation is a cornerstone reaction, providing a key intermediate for further elaboration in drug discovery programs.
Reaction Principle and Mechanism
The synthesis proceeds via a cyclocondensation reaction. The ortho-positioned amino and carboxamide groups on the thiophene ring react with a one-carbon (C1) electrophilic source. In this protocol, we utilize formic acid, which serves as both the C1 source and the reaction solvent.
The mechanism involves two key steps:
-
N-Formylation: The primary amino group (a stronger nucleophile than the amide) attacks the carbonyl carbon of formic acid, leading to the formation of an N-formyl intermediate after dehydration.
-
Intramolecular Cyclization: Under heating, the amide nitrogen attacks the newly formed formyl carbonyl group. Subsequent dehydration results in the formation of the stable, fused pyrimidinone ring system.
Experimental Workflow & Protocol
Workflow Diagram
Caption: Workflow for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-one.
Detailed Experimental Protocol
Reaction: Synthesis of 5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Materials:
-
This compound (1.0 eq)
-
Formic Acid (≥95%, ~20 mL per gram of starting material)
-
Round-bottom flask equipped with a reflux condenser
-
Heating mantle with magnetic stirring
-
Beaker with ice-water
-
Büchner funnel and vacuum flask
-
Deionized water
-
Ethanol
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (e.g., 2.53 g, 10.0 mmol).
-
Reagent Addition: In a fume hood, carefully add formic acid (20 mL). The solid may not fully dissolve initially.
-
Cyclization: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting material.
-
Work-up and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of ice-water while stirring. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove residual formic acid, followed by a wash with cold ethanol (20 mL) to aid in drying.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
Expert Insights & Causality
-
Why Formic Acid? Formic acid is an ideal reagent for this transformation as it is the simplest carboxylic acid and acts as both the C1 electrophile and a suitable high-boiling solvent, simplifying the reaction setup. Alternative C1 sources like triethyl orthoformate or N,N-dimethylformamide dimethyl acetal (DMF-DMA) can also be used, often requiring different solvents and catalysts.[7]
-
Importance of Reflux: Heating is critical to overcome the activation energy for both the initial N-formylation (dehydration step) and the subsequent intramolecular cyclization. The high temperature facilitates the elimination of water, driving the reaction to completion according to Le Châtelier's principle.
-
Precipitation in Water: The product, a fused heterocyclic system, is significantly less polar than the formic acid solvent. Pouring the reaction mixture into water causes the product to precipitate out due to its low aqueous solubility, providing a simple and effective initial purification step known as "crashing out".
-
Ethanol Wash: The final wash with a small amount of cold ethanol helps to remove any remaining water and organic-soluble impurities, leading to a drier and purer final product.
Further Synthetic Transformations
The resulting 5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one is not an endpoint but a versatile intermediate itself. The carbonyl group at the C4 position is a key handle for further functionalization.
Chlorination to 4-Chloro-thieno[2,3-d]pyrimidine
Principle: The lactam oxygen of the pyrimidinone can be converted into a more reactive leaving group (chloride) using reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). This transformation converts the inactive amide into a highly reactive chloro-pyrimidine.[8]
Significance: The resulting 4-chloro derivative is an excellent electrophile for nucleophilic aromatic substitution (SₙAr) reactions. It readily reacts with various nucleophiles (amines, alcohols, thiols) to install diverse functional groups at the C4 position, which is a common strategy in the synthesis of kinase inhibitors and other targeted therapeutics.[5][8]
Reaction Scheme: From Building Block to Key Intermediate
Caption: Synthetic pathway from the starting material to diverse analogues.
Conclusion
This compound is a high-value, readily available building block for the efficient construction of the thieno[2,3-d]pyrimidine scaffold. The protocols outlined in this note demonstrate a reliable and scalable pathway to key intermediates used in medicinal chemistry and drug discovery. The straightforward nature of the cyclocondensation and subsequent functionalization reactions underscores the strategic importance of this starting material for generating libraries of novel heterocyclic compounds for biological screening.
References
-
Al-Ghorbani, M., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Gomaa, A. M., et al. (n.d.). Thieno[2,3‐d]pyrimidines as Potential Chemotherapeutic Agents. Semantic Scholar. Available at: [Link]
-
Li, J., et al. (2021). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO. Available at: [Link]
-
Reddy, T. S., et al. (2016). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. Available at: [Link]
-
Konno, S., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. Yakugaku Zasshi. Available at: [Link]
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Patel, M. A., et al. (2021). Synthesis and Biological Evaluation of Some New Thieno [2, 3-d] Pyrimidine- based Benzodiazepine Derivatives. Connect Journals. Available at: [Link]
-
MDPI. (2022). Thienopyrimidine. Encyclopedia MDPI. Available at: [Link]
-
Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. Available at: [Link]
-
Priya, P., et al. (2025). A Comprehensive Review on Recent Advances in the Synthesis and Biological Applications of Thieno[2,3-d]pyrimidines. World Journal of Pharmaceutical Research. Available at: [Link]
-
Longdom Publishing. (n.d.). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Longdom Publishing SL. Available at: [Link]
-
Gouda, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. Available at: [Link]
-
Klemm, L. H., et al. (1995). Synthesis of 3‐amino‐2‐carbamoylthiophene and its reaction with cycloalkanones to form imines. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Gouda, M. A. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). The reaction of 2‐aminothiophene‐3‐carboxamide, 5‐amino‐1H‐imidazole‐4‐carboxamide, 2‐aminonicotinamide with 1,3‐diphenylpropene 2 a. ResearchGate. Available at: [Link]
-
Hossan, A. S. M., et al. (2022). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Taibah University for Science. Available at: [Link]
-
Dotsenko, V. V., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Molecules. Available at: [Link]
-
Pharmaffiliates. (n.d.). 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid. Pharmaffiliates. Available at: [Link]
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Protocol for biological screening of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide against cancer cell lines
Application Note & Protocol
Title: A Comprehensive Protocol for the Biological Screening of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide Against Cancer Cell Lines
Abstract & Introduction
The thiophene scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including potent anticancer properties.[1] Thiophene-based compounds have been reported to exert their effects through various mechanisms, such as the inhibition of kinases, disruption of tubulin polymerization, and induction of apoptosis.[2][3] This document provides a comprehensive, field-tested protocol for the initial biological screening of a novel thiophene derivative, This compound , a compound designed to leverage the established anticancer potential of the aminothiophene core.
This guide is structured to provide a logical, multi-tiered screening workflow. It begins with a broad assessment of cytotoxicity to determine the compound's general efficacy against cancer cells and progresses to more detailed mechanistic assays to elucidate its mode of action. The protocols herein are designed to be self-validating, incorporating necessary controls and clear endpoints to ensure data integrity and reproducibility. We will detail methods for assessing cell viability, cell cycle progression, and apoptosis induction, providing a robust preliminary profile of the compound's anticancer capabilities.
Rationale for Experimental Design
The screening protocol is designed as a funnel, starting with a high-throughput method to establish a baseline of cytotoxic activity and then using more complex, lower-throughput assays to investigate the mechanism of action for promising "hits."
Materials and Reagents
Cell Lines & Culture Medium
-
Human Cancer Cell Lines: Select a panel representing diverse cancer types. Recommended:
-
MCF-7 (Breast Adenocarcinoma)
-
HCT-116 (Colon Carcinoma)
-
A549 (Lung Carcinoma)
-
HepG2 (Hepatocellular Carcinoma)[4]
-
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5]
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free.
Test Compound & Controls
-
This compound: Synthesized and purity-verified (>95%).
-
Vehicle Control: Dimethyl sulfoxide (DMSO), cell culture grade.
-
Positive Control: Doxorubicin or Cisplatin (known cytotoxic agents).
Assay-Specific Reagents
-
SRB Assay:
-
Sulforhodamine B (SRB) powder
-
Trichloroacetic acid (TCA)
-
Tris-base solution
-
Acetic acid
-
-
Cell Cycle & Apoptosis Assays:
-
Western Blotting:
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
Transfer membranes (PVDF or Nitrocellulose)
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)[7]
-
Primary Antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-p53, anti-Cyclin D1, anti-p21, anti-Actin).
-
HRP-conjugated Secondary Antibodies[8]
-
Enhanced Chemiluminescence (ECL) Reagent[9]
-
RIPA Lysis Buffer with protease/phosphatase inhibitors.
-
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Screening (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content.[10] It is a reliable and reproducible method for high-throughput screening of cytotoxic compounds.[11]
Step-by-Step Methodology:
-
Cell Seeding: Inoculate cells into 96-well microtiter plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[5]
-
Compound Treatment: Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions in complete culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle (DMSO) and positive controls.
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently discard the supernatant. Add 100 µL of ice-cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 15-30 minutes.
-
Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
| Parameter | Description |
| Cell Lines | MCF-7, HCT-116, A549, HepG2 |
| Plating Density | 5,000-10,000 cells/well |
| Compound Conc. | 0.01, 0.1, 1, 10, 100 µM |
| Incubation Time | 48 hours |
| Endpoint | IC₅₀ Value (µM) |
Protocol 2: Cell Cycle Analysis via Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compound. An accumulation of cells in a specific phase suggests interference with cell cycle progression.[12]
Step-by-Step Methodology:
-
Cell Treatment: Seed 1 x 10⁶ cells in 6-well plates and incubate for 24 hours. Treat the cells with the test compound at its predetermined IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.[12]
-
Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for weeks).[6]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.[6]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the DNA fluorescence channel to best resolve the G0/G1 and G2/M peaks.[13]
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution of treated cells to the vehicle control.
Protocol 3: Apoptosis Detection (Annexin V/PI Assay)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can penetrate cells with compromised membranes (late apoptotic/necrotic).[15]
Step-by-Step Methodology:
-
Cell Treatment: Seed 5 x 10⁵ cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Collect all cells (adherent and floating) into centrifuge tubes.
-
Washing: Wash cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[16]
-
Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 4: Western Blot Analysis of Key Signaling Proteins
Western blotting is used to detect specific proteins in a sample and can reveal the compound's effect on key signaling pathways involved in cell survival and death.[9][17] Thiophene derivatives have been known to modulate pathways involving apoptosis regulators and cell cycle proteins.[18][19]
Step-by-Step Methodology:
-
Protein Extraction: Treat cells with the compound at IC₅₀ for 24 hours. Lyse cells in ice-cold RIPA buffer containing protease inhibitors.[8]
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with SDS-PAGE loading buffer and heat at 95-100°C for 5 minutes.[9]
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle shaking.[7]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Wash the membrane again with TBST. Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin.
Conclusion & Future Directions
This application note provides a robust and logical framework for the initial biological evaluation of this compound. By systematically assessing cytotoxicity, impact on cell cycle, and induction of apoptosis, researchers can build a comprehensive preliminary profile of the compound's anticancer activity. Positive results from this screening cascade would justify further investigation, including target identification studies, in vivo xenograft models, and structure-activity relationship (SAR) analyses to optimize the lead compound.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Keep, R. F., Zou, Y., & Xiang, J. (1993). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Journal of Virological Methods, 44(2-3), 253-261. Retrieved from [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. Retrieved from [Link]
-
Crowley, L. C., Marfell, B. J., Scott, A. P., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(21), e1953. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Al-Ostath, R. A., Al-Tamimi, A. M., El-Faham, A., & Al-Kahtani, A. A. (2021). A Review on Anticancer Activities of Thiophene and Its Analogs. Molecules, 26(16), 4988. Retrieved from [Link]
-
Bentham Science. (n.d.). A Review on Anticancer Activities of Thiophene and Its Analogs. Retrieved from [Link]
-
Kamal, A., & Kumar, B. A. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic chemistry, 104, 104237. Retrieved from [Link]
-
UWCCC Flow Cytometry Laboratory. (2017). Cell Cycle Analysis. Retrieved from [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]
-
ResearchGate. (n.d.). Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. Retrieved from [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]
-
K.T.H.M. College. (n.d.). A Mini Review on Thiophene-based derivatives as anticancer agents. Retrieved from [Link]
-
Romagnoli, R., Baraldi, P. G., Carrion, M. D., et al. (2007). Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. Journal of medicinal chemistry, 50(9), 2273–2277. Retrieved from [Link]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. Retrieved from [Link]
-
El-Damasy, A. K., Lee, J. A., Seo, S. H., & Keum, Y. S. (2024). Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. Chemistry & biodiversity, e202400313. Retrieved from [Link]
-
Smalley, K. S. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology, 1120, 129–140. Retrieved from [Link]
-
IP International Journal of Comprehensive and Advanced Pharmacology. (n.d.). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Retrieved from [Link]
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Al-Warhi, T., Sabt, A., Al-Shar'i, N. A., et al. (2022). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. RSC advances, 12(28), 18073–18086. Retrieved from [Link]
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Application Notes & Protocols: Standardized Antimicrobial Susceptibility Testing of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide
Introduction and Scientific Rationale
The thiophene ring is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including significant antimicrobial potential.[1][2] Compounds incorporating the thiophene nucleus have been developed as antibacterial and antifungal agents, making this class of molecules a fertile ground for the discovery of novel therapeutics to combat the growing threat of antimicrobial resistance.[3][4][5][6][7][8] The subject of this guide, 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide, belongs to this promising class. Recent studies on related thiophene-2-carboxamide derivatives have shown that substitutions at various positions can significantly influence their activity spectrum and potency against both Gram-positive and Gram-negative bacteria.[9][10]
This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to robustly evaluate the antimicrobial efficacy of this compound. The protocols herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12][13][14] Adherence to these standardized methodologies is paramount for generating data that is reproducible, comparable across different laboratories, and ultimately, clinically relevant.
We will detail two primary, complementary assays:
-
Broth Microdilution: The gold-standard method for quantitatively determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16][17]
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): A critical follow-up assay to the MIC test, used to determine the lowest compound concentration required to kill 99.9% of the microbial inoculum, thereby distinguishing between microbistatic (growth-inhibiting) and microbicidal (killing) activity.[16]
By explaining the causality behind each step and embedding self-validating controls, these protocols are designed to ensure the highest level of scientific integrity.
Essential Materials and Reagents
2.1 Test Compound and Controls
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade
-
Positive Control Antibiotics:
-
For Bacteria: Ciprofloxacin or Gentamicin (Broad Spectrum), Vancomycin (Gram-positive)
-
For Fungi: Fluconazole or Amphotericin B
-
2.2 Microbial Strains (Recommended ATCC Panel)
-
Gram-Positive Bacteria:
-
Staphylococcus aureus (e.g., ATCC 29213 or ATCC 25923)
-
Enterococcus faecalis (e.g., ATCC 29212)
-
-
Gram-Negative Bacteria:
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Yeast/Fungus:
-
Candida albicans (e.g., ATCC 90028)
-
2.3 Culture Media and Buffers
-
For Bacteria: Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA)
-
For Fungi: RPMI-1640 Medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.
-
General Use: Sterile 0.85% saline or Phosphate-Buffered Saline (PBS), Tryptic Soy Agar (TSA) or other non-selective agar for colony maintenance.
2.4 Equipment and Consumables
-
Sterile, 96-well, U-bottom microtiter plates
-
Adhesive, breathable plate sealers
-
Micropipettes (single and multichannel) and sterile tips
-
Incubator (35-37°C for bacteria; 35°C for Candida)
-
Spectrophotometer or dedicated turbidity meter
-
0.5 McFarland turbidity standard
-
Sterile loops, swabs, and glass tubes
-
Vortex mixer
Experimental Workflow Overview
The overall process for determining the antimicrobial profile of the test compound involves inoculum preparation, determination of the minimum inhibitory concentration (MIC), and subsequent determination of the minimum bactericidal or fungicidal concentration (MBC/MFC).
Detailed Experimental Protocols
4.1 Protocol 1: Preparation of Compound Stock and Microbial Inoculum
-
Rationale: Accurate and standardized starting concentrations of both the test compound and the microbial challenge are the foundation of a reproducible assay. The 0.5 McFarland standard ensures a consistent starting inoculum density of approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[15][17]
Steps:
-
Compound Stock Preparation: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO. Ensure it is fully dissolved, using a vortex if necessary. Note: This high concentration allows for subsequent dilutions to minimize the final DMSO concentration in the assay wells, which should not exceed 1% v/v.
-
Microbial Culture Revival: From a frozen stock or fresh plate, streak the selected microbial strains onto a non-selective agar plate (e.g., TSA) and incubate for 18-24 hours to obtain fresh, isolated colonies.
-
Inoculum Suspension: Aseptically select 3-5 well-isolated colonies and suspend them in a tube containing 3-5 mL of sterile saline or PBS. Vortex thoroughly to create a homogenous suspension.
-
Standardization: Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard by adding more colonies or more saline. This can be done visually against a white background with contrasting black lines or by using a spectrophotometer (OD at 625 nm should be 0.08-0.13).
-
Working Inoculum Dilution: This standardized suspension (1.5 x 10⁸ CFU/mL) is a stock. For the final assay, it must be diluted. Dilute the suspension 1:150 in the appropriate sterile broth (e.g., CAMHB for bacteria). This will yield a working inoculum of ~1 x 10⁶ CFU/mL. Since 50 µL of this will be added to 50 µL of drug solution in the plate, the final inoculum in each well will be the target of 5 x 10⁵ CFU/mL .[15]
4.2 Protocol 2: Broth Microdilution for MIC Determination
-
Rationale: This method systematically exposes a standardized number of microbes to a range of compound concentrations, allowing for the precise determination of the minimum concentration required to inhibit growth.[16][18] The plate layout includes essential controls to validate the results.
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Application Notes and Protocols: Developing Kinase Inhibitors from 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-amino-5-arylthiophene-2-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of potent and selective kinase inhibitors. This document provides a comprehensive guide for researchers on utilizing 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide as a starting point for the discovery and development of novel kinase inhibitors. We will delve into the rationale behind targeting specific kinases with this scaffold, provide detailed protocols for the synthesis of analog libraries, and outline robust methods for in vitro and cell-based evaluation. Furthermore, we will explore the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds, offering a roadmap for rational drug design.
Introduction: The Thiophene Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a crucial role in regulating a majority of cellular processes, including growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] The 3-aminothiophene-2-carboxamide core has emerged as a valuable starting point for the design of kinase inhibitors due to its favorable physicochemical properties and its ability to form key interactions within the ATP-binding pocket of various kinases.
The 5-aryl substitution, in this case, a 4-chlorophenyl group, provides a crucial anchor point for engaging with hydrophobic regions of the kinase active site. The 3-amino and 2-carboxamide moieties are strategically positioned to form hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. This guide will focus on leveraging the this compound scaffold to develop inhibitors against key kinases implicated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Jun N-terminal Kinase (JNK).
Target Selection and Rationale
VEGFR-2: A Key Regulator of Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[3][4] In the context of cancer, tumor growth is highly dependent on the formation of a vascular network to supply nutrients and oxygen.[5] Inhibition of VEGFR-2 signaling can disrupt this process, leading to the starvation and regression of solid tumors.[2] The 3-aminothiophene scaffold has shown significant promise in the development of VEGFR-2 inhibitors.[5][6]
JNK: A Mediator of Apoptosis and Inflammation
c-Jun N-terminal Kinases (JNKs) are a family of serine/threonine protein kinases that are activated in response to a variety of cellular stresses.[7] JNK signaling is a double-edged sword; it can promote both cell survival and apoptosis depending on the cellular context and the duration of the signal.[8][9] In many cancers, the JNK pathway is dysregulated, contributing to tumor progression. Targeting JNK can be a viable strategy to induce apoptosis in cancer cells.[10][11] Thiophene-3-carboxamide derivatives have been identified as dual inhibitors of JNK, functioning as both ATP and JIP mimetics.[12]
Synthetic Chemistry: Building the Inhibitor Library
The synthesis of a diverse library of analogs based on the this compound scaffold is crucial for establishing a robust structure-activity relationship. The Gewald reaction is a cornerstone for the synthesis of 2-aminothiophenes and provides a versatile route to the core scaffold.[13][14][15]
General Synthesis of 3-Amino-5-arylthiophene-2-carboxamides
A common synthetic route involves the reaction of an aryl-substituted acetaldehyde or ketone with a cyanoacetamide in the presence of elemental sulfur and a base such as morpholine or triethylamine.
Protocol 1: Gewald Aminothiophene Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the aryl-substituted ketone/aldehyde (1.0 eq) and cyanoacetamide (1.0 eq) in a suitable solvent such as ethanol or DMF.
-
Addition of Reagents: Add elemental sulfur (1.1 eq) and a catalytic amount of a base (e.g., morpholine, 0.2 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and collect the precipitated solid by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Derivatization of the 3-Amino Group
The 3-amino group offers a convenient handle for further derivatization to explore the chemical space around the kinase hinge-binding region. Acylation or sulfonylation of the amino group can introduce new interactions and modulate the compound's properties.
Protocol 2: Acylation of the 3-Amino Group
-
Reaction Setup: Dissolve the 3-aminothiophene-2-carboxamide (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA).
-
Addition of Acylating Agent: Slowly add the desired acyl chloride or anhydride (1.1 eq) to the reaction mixture at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Biological Evaluation: From Enzyme to Cell
A tiered approach to biological evaluation is essential to characterize the potency, selectivity, and cellular activity of the synthesized inhibitors.
In Vitro Kinase Inhibition Assay
The primary assessment of a compound's inhibitory activity is determined through an in vitro kinase assay. This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.[16]
Protocol 3: In Vitro Radiometric Kinase Assay (Example: VEGFR-2)
-
Reaction Buffer Preparation: Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EDTA).
-
Reaction Mixture: In a 96-well plate, combine the recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP solution containing [γ-³²P]ATP. The final ATP concentration should be at or near the Kₘ for the enzyme.
-
Incubation: Incubate the reaction mixture at 30 °C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Detection: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Proliferation/Viability Assay
To assess the effect of the inhibitors on cancer cells, a cell-based assay is employed. The MTT assay is a widely used colorimetric assay to measure cell viability.[17][18][19]
Protocol 4: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., HepG2 for VEGFR-2, or a relevant cancer cell line for JNK) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known inhibitor like Sorafenib for VEGFR-2).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37 °C.[20]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value from the dose-response curve.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the this compound scaffold and subsequent biological testing will reveal key structure-activity relationships.
| R¹ (at 3-amino) | R² (at 5-phenyl) | Target Kinase | IC₅₀ (nM) | Notes |
| H | 4-Cl | VEGFR-2 | >1000 | Starting scaffold often has low initial potency. |
| Acetyl | 4-Cl | VEGFR-2 | 500 | Acylation of the 3-amino group can improve potency. |
| Phenylacetyl | 4-Cl | VEGFR-2 | 59 | Larger aromatic groups can enhance interactions in the active site.[2][5] |
| H | 4-Cl | JNK1 | >25000 | The unsubstituted scaffold is inactive against JNK1. |
| Naphthalen-1-ylacetyl | 4,5-dimethyl | JNK1 | 26000 | Modifications at the 2-position of the thiophene are critical for JNK inhibition.[12] |
| Phenylacetyl | H | JNK1 | 5400 | Removal of the 4-chlorophenyl and dimethyl groups restores some activity.[12] |
| Note: The IC₅₀ values presented are hypothetical and for illustrative purposes to demonstrate SAR trends. Actual values will vary based on specific analogs and assay conditions. |
Visualizing Pathways and Workflows
Signaling Pathways
Understanding the signaling cascade of the target kinase is crucial for interpreting the cellular effects of the inhibitors.
Caption: Simplified VEGFR-2 signaling pathway leading to cell proliferation, survival, and migration.[3][21][22][23]
Caption: The JNK signaling pathway in response to cellular stress, leading to apoptosis.[7][10][11]
Experimental Workflow
A structured workflow is essential for the efficient development of kinase inhibitors.
Caption: A general workflow for the development of kinase inhibitors from a starting scaffold.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. By leveraging the synthetic and biological evaluation protocols outlined in this guide, researchers can systematically explore the chemical space around this core structure to identify potent and selective inhibitors of key cancer targets like VEGFR-2 and JNK. Future efforts should focus on optimizing the pharmacokinetic properties of these compounds to translate their in vitro and cellular activity into in vivo efficacy. Furthermore, exploring the polypharmacology of these inhibitors may uncover novel therapeutic opportunities by simultaneously targeting multiple disease-relevant kinases.
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- 23. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide in Agricultural Chemistry Research
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide in the field of agricultural chemistry. This document outlines detailed protocols for assessing its efficacy as a potential fungicide, herbicide, and insecticide. The methodologies are grounded in established scientific principles to ensure reliability and reproducibility. The causality behind experimental choices is explained to provide a deeper understanding of the screening process for novel agrochemicals.
Introduction: The Potential of Thiophene Carboxamides in Agrochemicals
Thiophene and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal and agricultural chemistry due to their wide spectrum of biological activities.[1][2] The thiophene ring is a bioisostere of the benzene ring, and its incorporation into molecular structures can enhance biological efficacy.[2] Thiophene-2-carboxamide derivatives, in particular, have been reported to possess diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities.[3][4]
In the agricultural sector, the development of novel active ingredients is crucial to address the challenges of pesticide resistance and the need for more environmentally benign solutions.[5][6] Thiophene-based compounds have shown promise as fungicides, herbicides, and insecticides.[1][7][8] The subject of these application notes, this compound, is a molecule of interest due to its structural similarity to other bioactive thiophene carboxamides. The presence of the 4-chlorophenyl group and the amino and carboxamide functional groups suggests a potential for interaction with various biological targets in pests and pathogens.[9]
This document will guide the researcher through a series of protocols to systematically evaluate the potential of this compound as a lead compound in the development of new agrochemicals.
Compound Profile: this compound
-
IUPAC Name: this compound
-
CAS Number: 187949-86-6 (for the corresponding carboxylic acid)
-
Molecular Formula: C₁₁H₉ClN₂OS
-
Molecular Weight: 252.72 g/mol
-
Structure:
(A representative image would be placed here in a real document)
The initial step in any screening program is the preparation of a stock solution of the test compound. Due to the likely organic nature of the compound, a high-purity solvent such as dimethyl sulfoxide (DMSO) or acetone is recommended.
Protocol 2.1: Preparation of Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for use in subsequent bioassays.
-
Materials:
-
This compound (purity ≥95%)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Accurately weigh 10 mg of this compound and place it into a sterile vial.
-
Add DMSO to dissolve the compound, bringing the final concentration to 10 mg/mL.
-
Vortex the solution until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Fungicidal Activity Screening
Thiophene derivatives have shown significant potential as fungicides, with some acting as succinate dehydrogenase inhibitors (SDHIs).[10] The following protocols are designed to assess the in vitro and in vivo fungicidal activity of the test compound against common plant pathogens.
In Vitro Antifungal Assay: Mycelial Growth Inhibition
This assay determines the direct inhibitory effect of the compound on the growth of fungal mycelia.[11]
Protocol 3.1.1: Poisoned Food Technique
-
Objective: To determine the concentration of the test compound that inhibits 50% of mycelial growth (EC₅₀).
-
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Cultures of test fungi (e.g., Sclerotinia sclerotiorum, Botrytis cinerea) on PDA plates
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Compound stock solution (from Protocol 2.1)
-
Incubator
-
-
Procedure:
-
Prepare PDA medium and autoclave. Allow it to cool to approximately 45-50°C.
-
Add the required volume of the compound stock solution to the molten PDA to achieve final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with DMSO only.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.
-
Incubate the plates at 25 ± 2°C for 3-5 days, or until the mycelium in the control plate reaches the edge.
-
Measure the diameter of the fungal colony in two perpendicular directions.
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treatment.
-
-
Determine the EC₅₀ value by probit analysis.
-
Hypothetical Data Presentation:
| Concentration (µg/mL) | Mycelial Growth Diameter (mm) (Mean ± SD) | Growth Inhibition (%) |
| Control (DMSO) | 85.2 ± 2.1 | 0 |
| 0.1 | 80.5 ± 1.8 | 5.5 |
| 1 | 65.1 ± 2.5 | 23.6 |
| 10 | 42.3 ± 1.9 | 50.3 |
| 50 | 15.7 ± 1.5 | 81.6 |
| 100 | 5.0 ± 0.8 | 94.1 |
Diagram 3.1: Workflow for In Vitro Fungicide Screening
Caption: Workflow for the in vitro poisoned food technique.
Herbicidal Activity Screening
The structural features of this compound suggest it could interfere with biological processes in plants.[12] Greenhouse bioassays are a reliable method for evaluating the herbicidal potential of a compound on whole plants.[13][14]
Protocol 4.1: Whole-Plant Pot Assay
-
Objective: To assess the pre- and post-emergence herbicidal activity of the test compound.
-
Materials:
-
Seeds of model weed species (e.g., Avena fatua (wild oat), Amaranthus retroflexus (redroot pigweed))
-
Pots filled with a standard potting mix
-
Greenhouse with controlled temperature and light conditions
-
Precision bench sprayer
-
Compound stock solution (from Protocol 2.1)
-
-
Procedure:
-
Pre-emergence:
-
Sow seeds of the test species in pots.
-
Within 24 hours of sowing, apply the test compound as a spray to the soil surface at various rates (e.g., 100, 250, 500, 1000 g a.i./ha). Include an untreated control and a solvent control.
-
Water the pots and place them in the greenhouse.
-
-
Post-emergence:
-
Sow seeds and allow them to grow to the 2-3 leaf stage.
-
Apply the test compound as a foliar spray at the same rates as the pre-emergence test.
-
Return the pots to the greenhouse.
-
-
Assessment:
-
After 14-21 days, visually assess the plants for phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting).
-
Rate the herbicidal effect on a scale of 0 (no effect) to 100 (complete kill).
-
For a more quantitative measure, harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and weigh it. Calculate the percentage reduction in biomass compared to the control.
-
-
Hypothetical Data Presentation:
| Application Rate (g a.i./ha) | Post-emergence Phytotoxicity Rating (0-100) on A. retroflexus | Biomass Reduction (%) |
| Control | 0 | 0 |
| 100 | 25 | 30 |
| 250 | 60 | 65 |
| 500 | 85 | 90 |
| 1000 | 95 | 98 |
Diagram 4.1: Herbicide Screening Logic
Caption: Logic flow for pre- and post-emergence herbicide testing.
Insecticidal Activity Screening
Thiophene derivatives have also been explored for their insecticidal properties.[1] Bioassays are essential to determine the toxicity of a novel compound to target insect pests.[15][16]
Protocol 5.1: Topical Application Bioassay
-
Objective: To determine the contact toxicity (LD₅₀) of the test compound against a model insect.
-
Materials:
-
Test insects (e.g., adult Musca domestica (housefly) or third-instar larvae of Spodoptera frugiperda (fall armyworm))
-
Microsyringe or microapplicator
-
Acetone as a solvent
-
Petri dishes with a food source
-
CO₂ for anesthetizing insects
-
-
Procedure:
-
Prepare serial dilutions of the test compound in acetone.
-
Anesthetize the insects with CO₂.
-
Using a microapplicator, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.
-
Treat a control group with acetone only.
-
Place the treated insects in Petri dishes with a food source and maintain them at an appropriate temperature and humidity.
-
Record mortality at 24, 48, and 72 hours post-treatment.
-
Calculate the LD₅₀ value using probit analysis.
-
Hypothetical Data Presentation:
| Dose (µ g/insect ) | Number of Insects Tested | Mortality (%) at 48h |
| Control (Acetone) | 30 | 3 |
| 0.5 | 30 | 10 |
| 1.0 | 30 | 27 |
| 2.0 | 30 | 53 |
| 4.0 | 30 | 87 |
| 8.0 | 30 | 97 |
Diagram 5.1: Insecticidal Bioassay Workflow
Caption: Workflow for topical application insecticidal bioassay.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial screening of this compound as a potential agrochemical. Positive results in any of these primary screens would warrant further investigation, including:
-
Mode of action studies: To understand the biochemical target of the compound.
-
Spectrum of activity: Testing against a broader range of fungal pathogens, weeds, or insect pests.
-
Crop safety studies: To ensure the compound does not harm desirable plants.
-
Ecotoxicological assessments: To evaluate the impact on non-target organisms.
The exploration of novel chemical scaffolds like thiophene carboxamides is a vital component of developing the next generation of sustainable and effective crop protection solutions.
References
- Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes - PubMed. (2019-02-13).
- Application Notes and Protocols for In Vitro Antifungal Activity of a Novel Agent - Benchchem.
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- Ethyl 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylate - Chem-Impex.
- Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations - AgriSustain-An International Journal.
- Development of an extended-laboratory method to test novel insecticides in bait formulation.
- Herbicide Testing: Resistance, Residues, and Soil Impact - Contract Laboratory. (2025-04-16).
- Versatile thiophene 2-carboxamide derivatives - ResearchGate.
- A Novel Acute Toxicity Bioassay and Field Trial to Evaluate Compounds for Small Hive Beetle Control - MDPI.
- Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC - NIH. (2023-01-31).
- Development of a bioassay method to test activity of cry insecticidal proteins against Diatraea spp. (Lepidoptera: Crambidae) sugarcane stem borers - PMC - NIH. (2023-10-18).
- Protocols for Robust Herbicide Resistance Testing in Different Weed Species - JoVE. (2015-01-28).
- The Significance of Thiophene-2-carboxylic Acid Derivatives.
- Innovative Screening Methods for Plant Fungicides and Defense Inducers - EpiLogic GmbH. (2024-07-23).
- In vitro screening of fungicides and antagonists against Sclerotium rolfsii - Academic Journals. (2012-10-11).
- European Guidelines to conduct herbicide resistance tests. (2017-10-13).
- The structures of thiophene-containing agricultural fungicides. - ResearchGate.
- (PDF) In vitro screening methods using chemical fungicides against canola black spot pathogen - ResearchGate.
- General guidelines for sound, small-scale herbicide efficacy research - Aquatic Plant Management Society.
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC - NIH. (2023-02-20).
- Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed. (2021-11-17).
- Effect of New Thiophene-Derived Aminophosphonic Derivatives on Growth of Terrestrial Plants. Part 2. Their Ecotoxicological Impact and Phytotoxicity Test Toward Herbicidal Application in Agriculture - MDPI. (2018-12-01).
- Full article: Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds - Taylor & Francis Online.
- 187949-86-6| Chemical Name : 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid.
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.
- 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide - Benchchem.
- 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid, min 95%, 1 gram.
- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC - PubMed Central.
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.
- Therapeutic importance of synthetic thiophene - PMC - PubMed Central.
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Application Notes & Protocols: Strategic Functionalization of the Carboxamide Group in 3-Aminothiophene Derivatives
Abstract
The 3-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its value is significantly enhanced by the strategic modification of its substituents. The carboxamide group at the C2 position, in particular, serves as a versatile functional handle for introducing molecular diversity, modulating physicochemical properties, and fine-tuning biological activity. This guide provides an in-depth exploration of key strategies for the functionalization of the carboxamide group on 3-aminothiophene derivatives, intended for researchers in synthetic chemistry and drug development. We will delve into the causality behind experimental choices for N-alkylation, N-arylation, and direct amide synthesis, providing detailed, field-proven protocols and troubleshooting insights.
Introduction: The Strategic Importance of the 3-Aminothiophene-2-Carboxamide Core
3-Aminothiophene derivatives are foundational building blocks in the synthesis of agrochemicals, dyes, and pharmaceuticals.[3] Their rigid, electron-rich thiophene core, combined with the hydrogen-bonding capabilities of the amino and carboxamide groups, allows for potent and specific interactions with a wide range of biological targets.[4] Marketed drugs such as the anticoagulant Rivaroxaban and various kinase inhibitors like OSI-930 feature a substituted thiophene carboxamide motif, underscoring its therapeutic relevance.[5][6]
The carboxamide group (-CONH₂) is not merely a passive substituent; it is a primary site for chemical elaboration. Functionalization at the amide nitrogen allows for:
-
Modulation of Lipophilicity: Introducing alkyl or aryl groups can systematically alter the molecule's solubility and membrane permeability.
-
Introduction of New Pharmacophores: The amide nitrogen can be tethered to other cyclic or acyclic moieties to probe new regions of a target's binding pocket.
-
Enhancement of Potency and Selectivity: Subtle changes to the amide substituent can drastically alter binding affinity and selectivity for the intended biological target.[7]
This document details the principal synthetic routes for modifying this crucial functional group.
Core Strategy I: N-Alkylation of the Carboxamide
N-alkylation is a fundamental method for introducing aliphatic diversity to the carboxamide nitrogen. The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where a deprotonated amide anion attacks an alkyl halide or a similar electrophile.
Mechanistic Considerations
The relatively low acidity of the amide N-H proton (pKa ≈ 17 in DMSO) necessitates the use of a sufficiently strong base to generate the nucleophilic amide anion. The choice of base and solvent is critical to avoid side reactions, such as competitive reaction at the C3-amino group or O-alkylation of the amide. While strong bases like sodium hydride (NaH) are effective, they can sometimes lead to poor selectivity. Milder bases, particularly cesium carbonate (Cs₂CO₃), have proven remarkably effective and selective for N-alkylation, even in complex substrates.[8] The larger, more "naked" cesium cation is thought to coordinate less tightly with the amide anion, enhancing its nucleophilicity.
Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of 3-aminothiophene-2-carboxamides.
Detailed Protocol: N-Alkylation using Cesium Carbonate
This protocol describes a general method for the N-alkylation of a 3-aminothiophene-2-carboxamide derivative.[8]
Materials:
-
3-Aminothiophene-2-carboxamide derivative (1.0 eq)
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (1.2 - 1.5 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Tetrabutylammonium iodide (TBAI) (0.1 eq, optional, as catalyst)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 3-aminothiophene-2-carboxamide derivative and cesium carbonate.
-
Add anhydrous DMF to create a stirrable suspension (approx. 0.1 M concentration).
-
If using, add the catalytic amount of TBAI.
-
Add the alkyl halide dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to a temperature between 40-60 °C. The optimal temperature may vary depending on the reactivity of the alkyl halide.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.
Expert Insight: The C3-amino group is generally less reactive towards alkylation under these conditions compared to the deprotonated carboxamide. However, for highly sensitive substrates or very reactive electrophiles, protection of the C3-amino group (e.g., as a Boc-carbamate) may be necessary to ensure complete selectivity.
Core Strategy II: N-Arylation of the Carboxamide
Introducing an aromatic or heteroaromatic ring onto the carboxamide nitrogen is a powerful strategy for creating compounds that can engage in π-stacking or other key interactions within a receptor active site. Modern transition metal-catalyzed cross-coupling reactions are the methods of choice for this transformation.
Mechanistic Considerations
Copper-Catalyzed N-Arylation (Chan-Lam Coupling): This method typically involves the reaction of an amide with an arylboronic acid in the presence of a copper(II) salt, such as Cu(OAc)₂.[9] The reaction is often run in the presence of a base like pyridine or triethylamine and can proceed even in the presence of air. It offers a practical alternative to harsher, classical Ullmann condensation conditions.[10]
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): This highly versatile and widely used reaction couples amides with aryl halides or triflates. The reaction is mediated by a palladium catalyst, which is stabilized by a specialized phosphine ligand. The choice of ligand is crucial and depends on the specific substrates being coupled. The mechanism involves a catalytic cycle of oxidative addition, ligand exchange, and reductive elimination to form the C-N bond.
Workflow for N-Arylation
Caption: General workflow for the transition metal-catalyzed N-arylation.
Detailed Protocol: Copper-Catalyzed N-Arylation (Chan-Lam Type)
This protocol provides a general procedure for the N-arylation of a 3-aminothiophene-2-carboxamide with an arylboronic acid.[9]
Materials:
-
3-Aminothiophene-2-carboxamide derivative (1.0 eq)
-
Arylboronic acid (1.5 - 2.0 eq)
-
Copper(II) Acetate (Cu(OAc)₂) (1.0 - 2.0 eq)
-
Triethylamine (Et₃N) or Pyridine (4.0 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
4 Å Molecular Sieves
Procedure:
-
To a flask, add the 3-aminothiophene-2-carboxamide, arylboronic acid, Cu(OAc)₂, and activated 4 Å molecular sieves.
-
Add the anhydrous solvent (e.g., DCM) followed by the base (e.g., triethylamine).
-
Stir the reaction mixture vigorously at room temperature, open to the air (a balloon of air or oxygen can sometimes be beneficial).
-
Monitor the reaction by TLC or LC-MS. Reactions may take 12-48 hours.
-
Upon completion, dilute the mixture with DCM and filter through a pad of Celite to remove copper salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expert Insight: While Chan-Lam conditions are operationally simple, they sometimes require stoichiometric amounts of the copper reagent. For substrates that are sensitive or require milder conditions, a palladium-catalyzed Buchwald-Hartwig approach, though more technically demanding (requiring an inert atmosphere and specialized ligands), often provides higher yields and broader substrate scope.
Core Strategy III: Synthesis of N-Substituted Carboxamides via Amide Coupling
The most direct and versatile method for preparing a diverse library of N-substituted 3-aminothiophene-2-carboxamides is by starting from the corresponding 3-aminothiophene-2-carboxylic acid. This approach leverages well-established amide bond formation (peptide coupling) chemistry.
Mechanistic Considerations
This strategy involves the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by a primary or secondary amine. This is achieved using a "coupling reagent."
-
Carbodiimides (EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Additives (HOBt, HOAt): To prevent side reactions and racemization, additives like 1-hydroxybenzotriazole (HOBt) are often included. The O-acylisourea rapidly reacts with HOBt to form an active ester, which is more stable but still highly reactive towards amines.
-
Modern Urionium/Aminium Reagents (HATU, HBTU): These reagents incorporate the HOBt/HOAt moiety directly into their structure and are among the most efficient coupling reagents available.[11]
Workflow for Amide Coupling
Caption: Workflow for the synthesis of N-substituted amides via coupling reaction.
Detailed Protocol: EDC/HOBt Mediated Amide Coupling
This protocol describes a robust and widely used method for amide bond formation.[12]
Materials:
-
3-Aminothiophene-2-carboxylic acid (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.5 eq)
-
Anhydrous DMF or DCM
Procedure:
-
Dissolve the 3-aminothiophene-2-carboxylic acid, EDC·HCl, and HOBt in anhydrous DMF or DCM in a flask under an inert atmosphere.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.
-
In a separate vial, dissolve the amine in a small amount of the reaction solvent.
-
Add the amine solution to the reaction mixture, followed by the dropwise addition of DIPEA.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude amide by flash column chromatography or recrystallization.
Data Summary: Comparison of Common Coupling Reagents
| Coupling Reagent | Activator Type | Advantages | Disadvantages |
| DCC | Carbodiimide | Inexpensive, potent | Dicyclohexylurea (DCU) byproduct can be difficult to remove |
| EDC | Carbodiimide | Water-soluble byproduct, easy workup | More expensive than DCC |
| HATU | Urionium Salt | Very fast, high yielding, low racemization | Expensive, can be moisture sensitive |
| HBTU | Urionium Salt | Efficient and common | Slightly less reactive than HATU |
Conclusion and Future Perspectives
The functionalization of the carboxamide group on 3-aminothiophene derivatives is a cornerstone of modern medicinal chemistry. The choice between N-alkylation, N-arylation of a pre-existing amide, or de novo synthesis via amide coupling depends on the desired final product and the availability of starting materials. The protocols outlined herein provide robust and reproducible methods for accessing a wide chemical space. As synthetic methodologies continue to advance, we can expect the development of even more selective and efficient catalytic systems, such as late-stage C-H functionalization, to further expand the toolkit for modifying this invaluable heterocyclic scaffold.
References
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ResearchGate. (n.d.). N‐arylation of methyl 3‐amino‐2‐thiophenecarboxylate to afford either 9.... Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2951. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2024). Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. Chemistry & Biodiversity. Available from: [Link]
-
Dagoneau, D., et al. (2022). Straightforward Synthesis of 3-Aminothiophenes Using Activated Amides. Helvetica Chimica Acta. Available from: [Link]
-
Dotsenko, V. V., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega, 6(18), 12195–12207. Available from: [Link]
-
Fahim, A. M., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1339-1353. Available from: [Link]
-
Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry. Available from: [Link]
-
Semantic Scholar. (n.d.). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitor. Retrieved from [Link]
-
Li, Y., et al. (2020). Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities. Journal of Medicinal Chemistry, 63(8), 4359-4379. Available from: [Link]
-
Sharma, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(3), 646-679. Available from: [Link]
-
ResearchGate. (n.d.). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of side-chain substitution for thiophene-based conjugated polymers on the charge transport properties: Carboxylate ester group versus carboxamide group. Retrieved from [Link]
-
Bîcu, E., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 24(23), 16709. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of N-arylated 2-aminothiophene-3-carboxylate 164 and 165. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results, 13(S10), 1810-1825. Available from: [Link]
-
Benaglia, M., et al. (2020). Amide bond formation strategies: latest advances on a dateless transformation. La Chimica & L'Industria. Available from: [Link]
-
Larkin, P., et al. (2009). New methodology for the N-alkylation of 2-amino-3-acylthiophenes. Organic & Biomolecular Chemistry, 7(1), 139-144. Available from: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
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- 4. researchgate.net [researchgate.net]
- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New methodology for the N-alkylation of 2-amino-3-acylthiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 10. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
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Application Notes and Protocols: Experimental Design for Structure-Activity Relationship (SAR) Studies of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide Analogs
Introduction: The Imperative of SAR in Modern Drug Discovery
The journey from a promising hit compound to a clinical drug candidate is a meticulous process of molecular refinement. At the heart of this endeavor lies the structure-activity relationship (SAR) study, a foundational pillar of medicinal chemistry. SAR analysis systematically investigates how modifications to a molecule's chemical structure influence its biological activity, providing a rational roadmap for optimizing potency, selectivity, and pharmacokinetic properties. This guide focuses on designing a robust SAR study for analogs of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide, a scaffold of significant interest due to the versatile pharmacological properties of thiophene derivatives. Thiophene carboxamides, in particular, have emerged as promising cores for developing novel therapeutics, including potent kinase inhibitors.
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a rigorous SAR campaign. We will delve into the strategic design of an analog library, detailed synthetic protocols, robust bioassay methodologies, and essential analytical characterization, all grounded in the principles of scientific integrity and causality.
Section 1: Strategic Design of the Analog Library
The initial phase of any SAR study is the rational design of an analog library around the core scaffold. The goal is to systematically probe the chemical space to understand which structural features are critical for the desired biological activity. For our lead compound, this compound, we will explore modifications at three key positions: the 3-amino group, the 2-carboxamide moiety, and the 5-(4-chlorophenyl) group.
Rationale for Modification Sites
-
3-Amino Group: This site offers opportunities for introducing diverse substituents to probe for potential hydrogen bonding interactions or to modulate the electronic properties of the thiophene ring.
-
2-Carboxamide Moiety: Modifications here can influence solubility, cell permeability, and interactions with the target protein. Altering the amide substituent allows for exploration of a wide range of chemical functionalities.
-
5-(4-chlorophenyl) Group: The phenyl ring and its chloro-substituent are key areas for modification to explore the impact of sterics, electronics, and hydrophobicity on activity. Replacing the phenyl ring with other aromatic or heterocyclic systems can also reveal crucial SAR insights.
Proposed Analog Library
The following table outlines a focused library of initial analogs designed to provide a foundational SAR understanding.
| Analog ID | Modification Site | Proposed Modification | Rationale |
| A1-A5 | 3-Amino Group | Acetyl, Methyl, Dimethyl, Cyclopropyl, Phenyl | Explore impact of N-alkylation, acylation, and arylation on activity. |
| B1-B5 | 2-Carboxamide Moiety | N-methyl, N-ethyl, N-benzyl, Morpholine, Piperazine | Investigate the influence of amide substituent size and basicity. |
| C1-C5 | 5-Aryl Group | 4-fluorophenyl, 4-methoxyphenyl, 3-chlorophenyl, Pyridin-4-yl, Thien-2-yl | Probe electronic and steric effects of the aryl substituent. |
This initial set of 15 analogs provides a diverse yet manageable starting point for the SAR investigation.
Section 2: Chemical Synthesis and Characterization
The synthesis of the proposed analogs will be based on established methodologies for 2-aminothiophene synthesis, such as the Gewald reaction, followed by appropriate functional group transformations.
General Synthetic Scheme
The core 3-aminothiophene-2-carboxamide scaffold can be synthesized via a multicomponent Gewald reaction involving an appropriate aldehyde or ketone, an active methylene nitrile (e.g., cyanoacetamide), and elemental sulfur. Subsequent modifications at the 3-amino and 2-carboxamide positions can be achieved through standard organic chemistry transformations.
Caption: General synthetic workflow for the analog library.
Protocol: Synthesis of this compound (Core Scaffold)
-
To a solution of 4-chlorobenzaldehyde (10 mmol) and cyanoacetamide (10 mmol) in ethanol (50 mL), add elemental sulfur (12 mmol).
-
Add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.5 mL).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol to afford the pure this compound.
Protocol: Analytical Characterization of Analogs
Ensuring the identity and purity of each synthesized analog is paramount for reliable SAR data. A suite of analytical techniques should be employed for comprehensive characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra for each compound to confirm its chemical structure.
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to determine the exact mass and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of each compound using a validated HPLC method. A purity of >95% is generally required for biological testing.
| Technique | Purpose | Acceptance Criteria |
| ¹H and ¹³C NMR | Structural Confirmation | Spectra consistent with proposed structure. |
| HRMS | Molecular Formula Confirmation | Measured mass within 5 ppm of calculated mass. |
| HPLC | Purity Assessment | >95% purity by peak area. |
Section 3: In Vitro Biological Evaluation
The primary goal of the in vitro evaluation is to determine the biological activity of the synthesized analogs and establish a preliminary SAR. Assuming the parent compound is a kinase inhibitor, the following assays are recommended.
Primary Kinase Activity Assay
A biochemical assay is the first step to measure the direct inhibitory effect of the compounds on the target kinase.
Caption: Workflow for in vitro primary kinase activity screening.
-
Prepare a reaction buffer containing the target kinase, a suitable substrate (e.g., a biotinylated peptide), and ATP.
-
Add the test compounds at a single high concentration (e.g., 10 µM) to the reaction mixture in a 384-well plate.
-
Initiate the kinase reaction by adding ATP and incubate for a specified time at room temperature.
-
Stop the reaction and add a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).
-
Incubate to allow for antibody binding and FRET to occur.
-
Read the plate on a TR-FRET enabled microplate reader.
-
Calculate the percent inhibition for each compound relative to positive and negative controls.
For compounds showing significant inhibition (>50%) in the primary screen, a dose-response curve should be generated to determine the IC50 value.
Cellular Proliferation Assay
To assess the effect of the compounds on cancer cell growth, a cell-based proliferation assay is essential.
-
Seed cancer cells (e.g., a cell line known to be sensitive to the target kinase) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) for each compound.
Section 4: ADME-Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is crucial to identify compounds with favorable drug-like characteristics.
In Vitro ADME Assays
| Assay | Parameter Measured | Method |
| Solubility | Thermodynamic solubility | Shake-flask method |
| Permeability | Intestinal permeability | Caco-2 permeability assay |
| Metabolic Stability | Intrinsic clearance | Liver microsomal stability assay |
| Plasma Protein Binding | Percent bound to plasma proteins | Equilibrium dialysis |
In Vitro Toxicity Assays
A preliminary assessment of cytotoxicity in a non-cancerous cell line (e.g., normal human fibroblasts) should be performed to evaluate general toxicity.
Section 5: Data Analysis and SAR Elucidation
The collected data from the biological and ADME-Tox assays should be compiled into a comprehensive table to facilitate SAR analysis.
| Analog ID | Modification | Kinase IC50 (µM) | Cellular GI50 (µM) | Solubility (µg/mL) | Permeability (Papp x 10⁻⁶ cm/s) |
| Parent | - | Value | Value | Value | Value |
| A1 | 3-NH(Ac) | Value | Value | Value | Value |
| ... | ... | ... | ... | ... | ... |
| C5 | 5-(Thien-2-yl) | Value | Value | Value | Value |
By comparing the activity and properties of the analogs to the parent compound, key SAR trends can be identified. For example:
-
Does N-acetylation of the 3-amino group increase or decrease potency?
-
How does changing the 2-carboxamide substituent affect cell permeability?
-
Is the 4-chloro substituent on the phenyl ring essential for activity?
These initial findings will guide the design of a second-generation library of analogs for further optimization.
Section 6: In Vivo Efficacy Studies
Promising lead compounds identified from the in vitro SAR studies should be advanced to in vivo efficacy testing in relevant animal models.
Animal Model Selection
The choice of animal model is critical and depends on the therapeutic indication. For oncology, xenograft models using human tumor cell lines implanted in immunocompromised mice are commonly used.
Caption: Workflow for an in vivo efficacy study.
Protocol: Xenograft Tumor Model Study
-
Implant human cancer cells subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID).
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Administer the lead compound at a predetermined dose and schedule (e.g., once daily by oral gavage).
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).
-
Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
Conclusion
A well-designed SAR study is a dynamic and iterative process. The initial data gathered from the first set of analogs will provide valuable insights that inform the design of subsequent libraries. By systematically exploring the chemical space around the this compound scaffold and integrating in vitro and in vivo data, researchers can effectively optimize this promising lead series towards a clinical candidate.
References
- Vertex AI Search. (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
- Giardino, N. (2025). Advances in Analytical Techniques for Drug Discovery and Development. Journal of Analytical & Bioanalytical Techniques, 16, 733.
- Kyranos, J. N., Cai, H., Zhang, B., & Goetzinger, W. K. (2001). High-throughput techniques for compound characterization and purification. Current Opinion in Drug Discovery & Development, 4(6), 719–728.
- Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies.
- Monash University. (n.d.). Structure-activity relationship (SAR) study designs. Australian Translational Medicinal Chemistry Facility.
- International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs.
- Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy.
- Crown Bioscience. (2022, April 20). Combating Cancer Drug Resistance with In Vivo Models.
- Benchchem. (n.d.). In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers.
- Hagar, M., Al-Hussain, S. A., El-Gazzar, M. G., & El-Gohary, N. S. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 3053.
- ProBio CDMO. (n.d.). In Vivo Efficacy Evaluation | In Vivo Study | In Vivo Models.
- Dong, M. (2015). Separation Science in Drug Development, Part 2: High-Throughput Characterization. LCGC North America, 33(8), 534-543.
- Mahmoud, A. R. (2025). Structure-Activity Relationship Studies in Organic Drug Development. ResearchGate.
- Patsnap Synapse. (2025). What is the structure-activity relationship SAR in drug design?.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide
This guide is designed for researchers, medicinal chemists, and process development professionals involved in the synthesis of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide. This valuable heterocyclic scaffold is commonly prepared via the Gewald multicomponent reaction.[1][2] While robust, this reaction is not without its challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding common byproducts and synthetic hurdles, grounding our recommendations in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture has turned dark brown and tarry, and the final yield is very low. What is the likely cause and how can I prevent this?
A1: This is a very common issue in Gewald syntheses and typically points to two main culprits: the formation of complex polysulfides and polymerization of reactants or intermediates.[3]
-
Causality: The Gewald reaction is often performed at elevated temperatures to drive the reaction to completion. However, excessive heat can trigger undesirable side reactions.[3] Elemental sulfur (S₈) itself can form complex polysulfide chains, which are often colored.[4] More critically, the α,β-unsaturated nitrile intermediate, formed from the initial Knoevenagel-Cope condensation of 4-chloroacetophenone and cyanoacetamide, can polymerize at high temperatures.[5] Impurities in the starting materials can also catalyze these degradation pathways.
-
Troubleshooting & Mitigation:
-
Temperature Control is Critical: Avoid aggressive heating. A systematic temperature screen (e.g., 40°C, 50°C, 60°C) is highly recommended to find the optimal balance between reaction rate and byproduct formation.
-
Purity of Starting Materials: Ensure your 4-chloroacetophenone and cyanoacetamide are of high purity. Recrystallize or distill them if necessary. Use finely powdered sulfur for better dispersion and reactivity at lower temperatures.[2]
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can sometimes promote side reactions. Consider using alcohols like ethanol or isopropanol, which often provide a cleaner reaction profile.[2]
-
Q2: My crude product analysis (LC-MS/¹H NMR) shows a significant amount of unreacted starting materials and a major intermediate. How can I improve the reaction conversion?
A2: Incomplete conversion is typically due to a suboptimal initial condensation step or inefficient cyclization. The Gewald reaction is a cascade of three distinct stages: Knoevenagel-Cope condensation, sulfur addition, and intramolecular cyclization/tautomerization.[6] A bottleneck in any of these stages will result in a mixture of starting materials, intermediates, and the final product.
-
Causality & Troubleshooting:
-
Inefficient Knoevenagel-Cope Condensation: This initial step is base-catalyzed. If the base is not effective enough for the 4-chloroacetophenone substrate, the reaction will stall.[5]
-
Solution: The choice of base is crucial. While tertiary amines like triethylamine are common, secondary amines like morpholine or piperidine are often more effective catalysts for the condensation step.[5] If using a weaker base, consider using a Dean-Stark trap to remove the water formed during condensation, thereby driving the equilibrium forward.
-
-
Slow Sulfur Addition & Cyclization: The presence of the α,β-unsaturated nitrile intermediate indicates that the subsequent steps are rate-limiting.
-
Solution: Ensure sulfur is fully dissolved or well-suspended. The reaction temperature might be too low for efficient cyclization. This is where a careful temperature optimization, as mentioned in Q1, becomes vital.
-
-
Q3: I've isolated a byproduct with approximately double the mass of my expected product. What is it and how can I minimize its formation?
A3: A byproduct with double the mass is almost certainly a dimer of the α,β-unsaturated nitrile intermediate. This is a well-documented competing reaction pathway in the Gewald synthesis.[3]
-
Mechanism of Formation: Instead of the sulfur anion attacking the β-carbon of the unsaturated intermediate (intramolecular cyclization path), the enolate of one intermediate molecule can act as a nucleophile and attack another molecule in a Michael addition fashion. This intermolecular reaction leads to dimer formation.
-
Mitigation Strategies:
-
Control Reagent Concentration: High concentrations of the intermediate favor the bimolecular dimerization reaction. Try performing the reaction at a higher dilution.
-
Slow Addition: Instead of a one-pot dump of all reagents, consider a semi-batch approach. After forming the Knoevenagel intermediate, add the sulfur and base mixture slowly. This keeps the instantaneous concentration of the reactive species low, favoring the desired intramolecular cyclization.
-
Optimize Temperature: Dimerization is often highly sensitive to temperature. Lowering the temperature may significantly reduce the rate of this side reaction relative to the desired cyclization.[3]
-
Troubleshooting Guide: Common Byproducts and Solutions
The following table summarizes the most common byproducts, their identification, and proven methods for mitigation.
| Byproduct/Issue | Identification Method | Probable Cause | Mitigation Strategy |
| Unreacted Starting Materials | TLC, LC-MS, ¹H NMR | Inefficient condensation; reaction time too short; temperature too low. | Use a more effective base (e.g., morpholine); increase reaction time; optimize temperature.[5] |
| Knoevenagel Intermediate | LC-MS (M+H peak), ¹H NMR | Inefficient sulfur addition or cyclization. | Ensure adequate sulfur dispersion; optimize temperature for cyclization. |
| Dimer of Intermediate | LC-MS (2M+H peak) | High concentration of intermediate; high temperature. | Increase solvent volume (dilution); slow addition of reagents; lower reaction temperature.[3] |
| Tarry/Polymeric Material | Visual, poor solubility | Excessively high reaction temperature; impure reagents. | Strictly control reaction temperature; ensure high purity of starting materials.[3][5] |
| Polysulfide Impurities | Dark coloration of product | Inherent to sulfur chemistry. | Thorough purification via recrystallization or column chromatography.[3][4] |
Visual Workflow and Mechanistic Overview
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for diagnosing and solving issues of low yield in the synthesis.
Caption: A logical troubleshooting workflow for low-yield syntheses.
Competing Reaction Pathways
This diagram illustrates the desired reaction pathway versus the common side reactions leading to byproduct formation.
Caption: Desired vs. undesired pathways in the Gewald synthesis.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a representative example and may require optimization.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (100 mL).
-
Reagents: Add 4-chloroacetophenone (10 mmol, 1.55 g), cyanoacetamide (10 mmol, 0.84 g), and finely powdered elemental sulfur (10 mmol, 0.32 g).
-
Catalyst: Add morpholine (2 mmol, 0.17 mL) as the base catalyst.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane).
-
Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates. If not, reduce the solvent volume under reduced pressure.
-
Isolation: Filter the solid precipitate, wash with cold ethanol (2 x 10 mL), and then with water to remove any inorganic salts.
-
Purification: Dry the crude solid. Further purification can be achieved by recrystallization from ethanol or an ethanol/DMF mixture.[5] If significant impurities remain, silica gel column chromatography may be necessary.
Protocol 2: Troubleshooting Dimer Formation via Slow Addition
-
Intermediate Formation: In a flask, dissolve 4-chloroacetophenone (10 mmol) and cyanoacetamide (10 mmol) in ethanol (80 mL). Add morpholine (2 mmol) and stir at 50°C for 1 hour to form the Knoevenagel intermediate. Monitor by TLC until the starting ketone is consumed.
-
Sulfur/Base Solution: In a separate beaker, suspend powdered sulfur (10 mmol) in ethanol (20 mL).
-
Slow Addition: Using an addition funnel, add the sulfur suspension dropwise to the reaction mixture containing the intermediate over 1 hour, maintaining the temperature at 50°C.
-
Reaction Completion: After the addition is complete, continue stirring at 50°C for another 3-5 hours until the reaction is complete by TLC analysis.
-
Workup & Purification: Follow steps 5-7 from Protocol 1. Compare the crude LC-MS profile to the one-pot method to quantify the reduction in dimer formation.
References
- BenchChem. (n.d.). Common side reactions in the Gewald synthesis of aminothiophenes.
- BenchChem. (n.d.). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
-
El-Sayed, N. N. E., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1336-1349. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
Gagnon, D., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Retrieved from [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
Puterová, Z., et al. (2010). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33. Retrieved from [Link]
-
Mickevičius, V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31838–31851. Retrieved from [Link]
-
Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35, 813-847. Retrieved from [Link]
Sources
Troubleshooting low yields in the Gewald reaction for aminothiophenes
A Senior Application Scientist's Guide to Troubleshooting Low Yields in 2-Aminothiophene Synthesis
Welcome to the technical support center for the Gewald multicomponent reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction for the synthesis of highly substituted 2-aminothiophenes—a scaffold of significant interest in the pharmaceutical and materials science industries.[1][2]
As a one-pot synthesis involving a carbonyl compound, an active methylene nitrile, elemental sulfur, and a base, the Gewald reaction is prized for its efficiency and atom economy.[3][4] However, its multicomponent nature presents several potential failure points that can lead to diminished yields or complex product mixtures. This guide provides a structured, question-and-answer approach to diagnose and resolve common issues encountered during your experiments, grounded in mechanistic principles and field-proven solutions.
Part 1: Core Troubleshooting Guide
This section addresses the most critical issue in the Gewald reaction: low or no product yield. We will dissect the reaction sequence to pinpoint the source of the problem.
Problem: The Reaction Yield is Very Low or Zero.
This is the most common and frustrating issue. A low yield often indicates a fundamental problem with one of the reaction's core steps. The investigation should begin with the initial condensation step, which is foundational to the entire sequence.[5]
Q1: How can I determine if the initial Knoevenagel-Cope condensation is failing?
The first mechanistic step in the Gewald reaction is the base-catalyzed Knoevenagel-Cope condensation between your carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[3][6] If this step is inefficient, the subsequent sulfur addition and cyclization cannot occur.[5]
Diagnostic Steps:
-
Control Experiment: Set up a small-scale reaction containing only the carbonyl compound, the active methylene nitrile, and the base in your chosen solvent. Exclude the elemental sulfur.
-
Reaction Monitoring: Monitor this control reaction by Thin Layer Chromatography (TLC) or LC-MS. You should observe the consumption of the starting materials and the appearance of a new, typically more non-polar, spot corresponding to the α,β-unsaturated nitrile intermediate.
-
Analysis: If you do not observe the formation of this intermediate, the condensation step is the primary issue.
Solutions:
-
Verify Reagent Quality: Ensure your starting materials are pure. Carbonyl compounds, especially aldehydes, can oxidize over time. Active methylene nitriles can degrade or hydrate.[5]
-
Optimize the Base: The base is critical for deprotonating the active methylene nitrile.[6] If condensation is slow or incomplete, consider the following:
-
Switching the Base: Secondary amines like morpholine or piperidine are highly effective. Tertiary amines such as triethylamine are also common. For less reactive ketones, a stronger base may be required.[7]
-
Catalytic System: Consider using a conjugate acid-base pair catalyst, such as piperidinium borate, which can promote the condensation under truly catalytic amounts.[8]
-
-
Water Removal: The condensation reaction produces water, which can inhibit the reaction equilibrium. While not always necessary, if you suspect water is an issue (e.g., using wet solvents or reagents), consider adding a dehydrating agent or using a Dean-Stark apparatus for reactions run at higher temperatures.[7]
Q2: The Knoevenagel-Cope condensation is successful, but the final product yield is still low. Could sulfur be the problem?
If the α,β-unsaturated intermediate forms but the 2-aminothiophene does not, the issue lies in the subsequent sulfuration and cyclization steps. The reactivity and solubility of elemental sulfur (S₈) are often the culprits.
Diagnostic Steps:
-
Visual Inspection: Is the elemental sulfur dissolving in the reaction mixture upon heating? In many cases, sulfur should dissolve to form a homogeneous solution or a fine suspension.
-
Reaction Appearance: The reaction should typically progress from a yellow suspension to a darker, often reddish-brown or orange solution as polysulfides form and are consumed.[9][10] If the mixture remains a slurry of yellow sulfur, its reactivity is poor.
Solutions:
-
Solvent Selection: Sulfur's solubility is highly dependent on the solvent. Polar solvents are generally preferred.
-
Temperature Control: Gentle heating is crucial.
-
Optimal Range: A temperature of 40-60°C is typically sufficient to enhance sulfur's reactivity without promoting side reactions.[5][7]
-
Caution: Excessively high temperatures can lead to the formation of complex polysulfides and polymerization, resulting in a dark, tarry mixture and a decrease in yield.[12]
-
-
Sulfur Quality: Use finely powdered sulfur to maximize surface area and improve dispersion and dissolution rates.[11]
Q3: My reaction mixture turns dark brown or black, and I have difficulty isolating the product. What is causing this?
A dark, tarry reaction mixture is a clear sign of side reactions, most commonly polymerization or the formation of complex, intractable polysulfides.[12]
Diagnostic Steps:
-
Review Reaction Temperature: Was the reaction overheated? This is the most common cause of tar formation.
-
Check Reagent Purity: Impurities in the starting materials can sometimes initiate or catalyze polymerization pathways.
Solutions:
-
Strict Temperature Management: Maintain the reaction temperature within the optimal 40-60°C range. Use a temperature-controlled heating mantle or oil bath.
-
Modify Reagent Addition: For highly exothermic reactions, consider the slow, portion-wise addition of reagents to maintain better temperature control.
-
Purification: While prevention is best, if tar has formed, purification can be challenging. Column chromatography may be necessary, but significant product loss on the column is common. Trituration with a cold, non-polar solvent (like hexane) followed by a more polar solvent (like cold ethanol) can sometimes help precipitate the desired product from the tarry residue.
Problem: The Reaction Generates Significant Byproducts.
Even when the desired product is formed, competing side reactions can lower the isolated yield and complicate purification.
Q4: I observe a major byproduct alongside my desired aminothiophene. What could it be?
The most common byproduct results from the dimerization of the α,β-unsaturated nitrile intermediate, which competes directly with the desired sulfur addition and cyclization pathway.[5][12] This is especially prevalent when using highly reactive nitriles like malononitrile.
Solutions:
-
Adjust Reagent Concentration: Running the reaction at a lower concentration (i.e., in more solvent) can favor the intramolecular cyclization over the intermolecular dimerization.
-
Control Rate of Addition: Slowly adding one of the starting materials (e.g., the carbonyl compound) can keep the instantaneous concentration of the intermediate low, thus minimizing dimerization.
-
Optimize Temperature: The rate of dimerization versus cyclization can be temperature-dependent. A systematic screen of the reaction temperature may reveal an optimal window where the desired reaction is favored.[12]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in the Gewald reaction.
Caption: A decision tree for troubleshooting low yields in the Gewald reaction.
Part 2: Frequently Asked Questions (FAQs)
Q5: What is the mechanistic role of the base in the Gewald reaction?
The base, typically a secondary or tertiary amine, acts as a catalyst for the initial Knoevenagel-Cope condensation.[6] It abstracts a proton from the α-carbon of the active methylene nitrile, generating a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the ketone or aldehyde.[6][8] The base is regenerated upon elimination of water to form the α,β-unsaturated nitrile.
Q6: Can I use sterically hindered ketones in the Gewald reaction?
Sterically hindered ketones can be challenging substrates because they slow down the initial condensation step. While the one-pot procedure may give low yields, a two-step approach is often more successful.[7][13]
-
Step 1: Isolate the α,β-unsaturated nitrile by performing the Knoevenagel-Cope condensation under optimized conditions (e.g., stronger base, longer reaction time).
-
Step 2: React the purified intermediate with elemental sulfur and a base to effect the cyclization.
Alternatively, microwave-assisted synthesis has been shown to improve yields and dramatically reduce reaction times, even for less reactive substrates.[3][5]
Q7: What are the best solvents for the Gewald reaction?
Polar protic or aprotic solvents are generally preferred.
| Solvent | Class | Typical Temperature | Notes |
|---|---|---|---|
| Ethanol/Methanol | Protic | 40-50°C or Reflux | Good general-purpose solvents. Excellent for dissolving the base and starting materials, and reasonably good for sulfur upon gentle heating.[7][14] |
| DMF | Aprotic | 50-60°C | Often provides higher yields due to its excellent ability to solubilize elemental sulfur.[2] |
| Water | Protic | Room Temperature | Green chemistry approaches have been developed using water, often with a base like triethylamine, yielding excellent results for certain substrates.[15] |
Q8: How should I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is the most straightforward method. Use a suitable solvent system (e.g., ethyl acetate/hexane) to resolve the starting materials, the intermediate, and the final product. The 2-aminothiophene product is typically more polar than the α,β-unsaturated intermediate but will have a distinct Rf value from the starting materials. Staining with potassium permanganate can help visualize spots if they are not UV-active.
Part 3: Experimental Protocols & Reaction Mechanism
Gewald Reaction Mechanism Overview
The reaction proceeds through a well-elucidated pathway that begins with condensation, followed by sulfur addition and cyclization.[3]
Caption: The sequential mechanism of the Gewald reaction.
Protocol 1: General One-Pot Synthesis of a 2-Aminothiophene
This protocol is a general guideline and may require optimization for specific substrates.[7]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol, 1.0 equiv), the active methylene nitrile (e.g., ethyl cyanoacetate, 10 mmol, 1.0 equiv), and finely powdered elemental sulfur (12 mmol, ~1.2 equiv of S atoms, 0.38 g).
-
Solvent and Base Addition: Add ethanol (20-30 mL) followed by the base (e.g., morpholine, 10 mmol, 1.0 equiv).
-
Reaction: Stir the reaction mixture and gently heat to 40-50°C using an oil bath.
-
Monitoring: Monitor the reaction progress by TLC every 1-2 hours. The reaction is typically complete within 2-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
If no precipitate forms: Concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting residue can then be purified.
-
-
Purification: Purify the crude product by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Gewald Synthesis
This method is ideal for accelerating reaction rates or for use with less reactive starting materials.[5]
-
Setup: In a microwave-safe reaction vessel, combine the carbonyl compound (5 mmol, 1.0 equiv), active methylene nitrile (5 mmol, 1.0 equiv), elemental sulfur (6 mmol, ~1.2 equiv S atoms, 0.19 g), and a catalytic amount of base (e.g., piperidine, ~1 mmol, 0.2 equiv).
-
Solvent: Add a suitable microwave-safe solvent like ethanol or DMF (10-15 mL).
-
Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at a constant temperature (e.g., 80-120°C) for 5-20 minutes.
-
Safety Warning: Always operate microwave reactors according to the manufacturer's instructions and ensure the pressure and temperature limits of the equipment are not exceeded.
-
-
Workup and Purification: After cooling, work up and purify the product as described in the conventional protocol.
References
-
Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry. [Link][6][9][10][16]
-
Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link][17]
-
Pericherla, K., et al. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33. [Link][1]
-
Semantic Scholar. (n.d.). The Gewald multicomponent reaction. [Link][18]
-
Organic Chemistry Portal. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. [Link][2]
-
ResearchGate. (2013). Reaction optimization studies of the modified Gewald reaction. [Link][19]
-
Semantic Scholar. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link][4][20]
-
Bowen, C. et al. (2012). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 17(10), 11433-11443. [Link][21]
-
Arkat USA, Inc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link][13]
-
ResearchGate. (2019). Gewald reaction and apply in drug synthesis. [Link][22]
-
Arkat USA, Inc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link][23]
-
Semantic Scholar. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link][14]
-
ACS Fall 2021. (n.d.). Computational investigations on the mechanism of the Gewald reaction. [Link][24]
-
ResearchGate. (2022). 2‐Aminothiophenes by Gewald reaction. [Link][25]
-
Duvauchelle, V., Meffre, P., & Benfodda, Z. (2022). Green methodologies for the synthesis of 2-aminothiophene. Environmental Chemistry Letters, 20(5), 3145-3170. [Link][15]
-
Thieme. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. [Link][8]
-
Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. [Link][26]
-
Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. [Link][27]
-
ResearchGate. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. [Link][28]
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Technical Support Center: Optimizing the Synthesis of Substituted 3-Aminothiophenes
Welcome to the technical support center for the synthesis of substituted 3-aminothiophenes. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important heterocyclic compounds. Here, we will delve into the intricacies of the synthetic process, troubleshoot common issues, and provide evidence-based strategies to optimize your reaction conditions for higher yields and purity.
Foundational Principles: The Gewald Reaction
The most prevalent and versatile method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction .[1][2] This one-pot synthesis involves the condensation of a ketone or aldehyde with an α-activated nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base.[1][2] While the topic of interest is 3-aminothiophenes, understanding the closely related and well-documented Gewald synthesis of 2-aminothiophenes provides a crucial foundation for troubleshooting, as many of the underlying principles and potential side reactions are analogous.
The Generally Accepted Mechanism
The mechanism of the Gewald reaction is a multi-step process:[2][3][4]
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[1][2] This step forms an α,β-unsaturated nitrile intermediate.
-
Michael Addition of Sulfur: Elemental sulfur adds to the α,β-unsaturated nitrile. The exact mechanism of sulfur addition is complex and can involve polysulfide intermediates.[3][4]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the stable aromatic 2-aminothiophene product.[1][2]
Caption: A workflow for troubleshooting aminothiophene synthesis.
Experimental Protocols
General Protocol for the Gewald Synthesis of a Substituted 2-Amino-3-cyanothiophene
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Ketone or aldehyde (10 mmol)
-
Malononitrile (10 mmol)
-
Elemental sulfur (12 mmol)
-
Morpholine or triethylamine (2-3 mmol)
-
Ethanol or DMF (20 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone/aldehyde (10 mmol), malononitrile (10 mmol), elemental sulfur (12 mmol), and the solvent (20 mL).
-
Add the base (e.g., morpholine, 2-3 mmol) to the mixture.
-
Heat the reaction mixture to 50-60 °C and stir for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
Collect the precipitated solid product by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel. [1]
Purification and Characterization
Purification:
-
Recrystallization: This is often the simplest method for purifying solid products. Ethanol is a common solvent for recrystallizing aminothiophenes. [1]* Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is effective. [5]A mixture of ethyl acetate and hexane is a typical eluent system.
Characterization: The structure of the synthesized 3-aminothiophenes should be confirmed using standard spectroscopic techniques.
| Technique | Expected Observations for 3-Aminothiophenes |
| ¹H NMR | A broad singlet for the amino protons (NH₂) typically appears between δ 3.5 - 5.0 ppm. Protons on the thiophene ring will appear in the aromatic region (δ 6.5 - 8.0 ppm). [6] |
| ¹³C NMR | The carbon bearing the amino group (C3) will typically have a chemical shift in the range of δ 140 - 155 ppm. [6] |
| IR Spectroscopy | Look for characteristic N-H stretching vibrations in the region of 3300 - 3500 cm⁻¹ (often two bands for a primary amine). The C=C stretching of the thiophene ring appears around 1520 - 1600 cm⁻¹. [6] |
| Mass Spectrometry | The molecular ion peak should correspond to the calculated molecular weight of the target compound. [6] |
Alternative Synthetic Routes to 3-Aminothiophenes
While the Gewald reaction is a cornerstone for 2-aminothiophenes, the synthesis of 3-aminothiophenes often requires different strategies.
Tandem Thio-Michael Addition/Oxidative Annulation
A notable method for synthesizing highly functionalized 3-aminothiophenes involves the reaction of allenes and thioamides. [7]This approach utilizes a TBAI/TBHP catalyst system and proceeds through a tandem thio-Michael addition, oxidative annulation, and a 1,2-sulfur migration. [7]This method offers a direct and efficient route to 3-aminothiophene scaffolds that are not readily accessible through Gewald-type reactions.
Concluding Remarks
The synthesis of substituted aminothiophenes is a rich and evolving field. While challenges such as low yields and byproduct formation are common, a systematic and informed approach to optimization will lead to successful outcomes. By understanding the underlying reaction mechanisms, carefully selecting reagents and conditions, and employing appropriate analytical techniques, researchers can efficiently synthesize these valuable heterocyclic compounds for a wide range of applications in drug discovery and materials science.
References
-
Reaction optimization studies of the modified Gewald reaction. ResearchGate. [Link]
-
Gewald reaction. Wikipedia. [Link]
-
Synthesis of 5-Acyl-2-Amino-3-Cyanothiophenes: Chemistry and Fluorescent Properties. National Library of Medicine. [Link]
-
Synthesis of novel fused thienodiazaphosphorine derivatives from 2-amino-3-cyanothiophenes and Lawesson's reagent. Taylor & Francis Online. [Link]
-
3CR synthesis of 2-amino-3cyanothiophene 46 developed by Moghaddam et al. ResearchGate. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
Synthesis of 2-aminothiophenes via Scheme 2. ResearchGate. [Link]
-
A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Semantic Scholar. [Link]
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. National Institutes of Health. [Link]
-
A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. [Link]
-
Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Semantic Scholar. [Link]
-
Proposed mechanism for the Gewald condensation reaction. ResearchGate. [Link]
-
Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]
-
C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper‐Ortho Effects, and Predictive Modeling of Structural Analogs. National Institutes of Health. [Link]
-
Facile Synthesis of 2-Aminothiophenes Using NaAlO2 as an Eco-Effective and Recyclable Catalyst. ACS Publications. [Link]
-
Thiophene synthesis. Organic Chemistry Portal. [Link]
-
Access to 3‐aminothiophenes with variation of the vinyl sulfide substituents. ResearchGate. [Link]
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. [Link]
-
Three component reaction for the synthesis of 3‐aminothiophenes. ResearchGate. [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. National Institutes of Health. [Link]
-
Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. [Link]
-
A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. MDPI. [Link]
- A process for the purification of 3-amino-1,2-propanediol and 2-amino.
-
Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. Royal Society of Chemistry. [Link]
-
Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. National Institutes of Health. [Link]
-
An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal. [Link]
-
Synthesis of Polysubstituted 3-Aminothiophenes from Thioamides and Allenes via Tandem Thio-Michael Addition/Oxidative Annulation and 1,2-Sulfur Migration. ACS Publications. [Link]
-
Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. National Institutes of Health. [Link]
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Technical Support Center: Overcoming Solubility Challenges with 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide
Welcome to the technical support center for 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in biological assays. As a senior application scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your experimental design. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the challenges you may be facing.
Understanding the Challenge: The Physicochemical Profile of this compound
The predicted XlogP value for this compound is 3.0[1]. This value suggests that the compound is moderately hydrophobic, which is a likely contributor to its poor aqueous solubility. The presence of the chlorophenyl and thiophene groups contributes to this lipophilicity. The amino and carboxamide functional groups can participate in hydrogen bonding, but their contribution to overall water solubility may be limited by the larger, nonpolar scaffold.
Thiophene carboxamide derivatives are a class of compounds frequently investigated for their potential as anticancer agents, often targeting protein kinases like VEGFR-2 or the tubulin polymerization process[2][3][4]. These biological contexts are important to consider when selecting a solubilization strategy, as the chosen excipients must not interfere with the biological assay.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My this compound is precipitating out of my aqueous buffer/cell culture medium. What is the first thing I should do?
A1: The first step is to systematically assess the solubility of your compound under your specific experimental conditions. This will help you to understand the extent of the problem and to choose the most appropriate solubilization strategy.
Experimental Protocol: Kinetic Solubility Assessment
This protocol will help you determine the apparent solubility of your compound in your assay buffer or cell culture medium.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Your aqueous assay buffer or cell culture medium
-
96-well microplate (clear bottom)
-
Plate reader capable of measuring absorbance or turbidity
-
Multichannel pipette
Procedure:
-
Prepare a high-concentration stock solution: Dissolve your compound in 100% DMSO to create a 10 mM stock solution.
-
Serial Dilutions: In a 96-well plate, perform a serial dilution of your DMSO stock solution with your aqueous buffer or medium. A typical starting point is to add 2 µL of the 10 mM stock to 198 µL of buffer, resulting in a 100 µM solution with 1% DMSO. Create a dilution series from this.
-
Incubation: Incubate the plate at your experimental temperature (e.g., 37°C) for a set period (e.g., 2 hours), shaking gently.
-
Visual Inspection: Visually inspect the wells for any signs of precipitation.
-
Turbidity Measurement: Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 600-700 nm) to quantify the turbidity.
-
Data Analysis: The highest concentration that remains clear (low turbidity) is your approximate kinetic solubility.
Interpreting the Results:
-
Low Kinetic Solubility (<10 µM): You have a significant solubility issue that will likely require a formulation approach to resolve.
-
Moderate Kinetic Solubility (10-50 µM): You may be able to overcome the issue with simple co-solvents or pH adjustments.
-
High Kinetic Solubility (>50 µM): The precipitation may be due to other factors such as interactions with components in your media or instability over time.
Q2: I've confirmed that my compound has low aqueous solubility. What are my options for improving it for a cell-based assay?
A2: For cell-based assays, it is critical to choose a solubilization method that is not only effective but also non-toxic to your cells at the working concentration. Here is a decision tree to guide your choices:
Caption: Workflow for preparing a cyclodextrin inclusion complex.
Q5: Are there other formulation strategies I can consider if cyclodextrins are not effective or interfere with my assay?
A5: Yes, lipid-based formulations are another powerful approach for solubilizing hydrophobic compounds. These formulations work by encapsulating the drug in lipid-based carriers, such as micelles or liposomes, which are dispersible in aqueous media.
Types of Lipid-Based Formulations for In Vitro Use:
-
Micellar Solutions: These are formed using surfactants (e.g., Kolliphor® EL, Tween® 80) above their critical micelle concentration. The hydrophobic core of the micelles can solubilize your compound.
-
Liposomes: These are spherical vesicles composed of a lipid bilayer. Hydrophobic compounds can be entrapped within the lipid bilayer.
Important Considerations:
-
Excipient Toxicity: It is crucial to determine the toxicity of any surfactant or lipid used in your specific cell line.
-
Assay Interference: The components of the lipid formulation may interfere with your assay. For example, they could interact with proteins or affect cell membrane integrity.
A systematic approach to developing a lipid-based formulation involves screening the solubility of your compound in various lipid excipients and then testing the dispersibility of the resulting formulations in your assay medium.[3]
Concluding Remarks
Overcoming the solubility challenges of promising but poorly soluble compounds like this compound is a critical step in drug discovery and development. By systematically characterizing the solubility problem and employing a logical, stepwise approach to formulation development, you can successfully generate reliable and reproducible data in your biological assays. Always remember to validate your chosen solubilization method to ensure it does not introduce any unintended artifacts into your experiments.
References
-
Computational methodology for solubility prediction: Application to sparingly soluble organic/inorganic materials. The Journal of Chemical Physics. Available at: [Link]
-
Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. National Institutes of Health. Available at: [Link]
-
DMSO usage in cell culture. LifeTein. Available at: [Link]
-
The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... ResearchGate. Available at: [Link]
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. Available at: [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Available at: [Link]
-
Full article: Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Taylor & Francis Online. Available at: [Link]
-
Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. ResearchGate. Available at: [Link]
-
Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy. National Institutes of Health. Available at: [Link]
-
Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. National Institutes of Health. Available at: [Link]
-
Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health. Available at: [Link]
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link]
-
This compound (C11H9ClN2OS). PubChemLite. Available at: [Link]
-
Chemistry II (Organic) Heteroaromatic Chemistry LECTURES 4 & 5 Pyrroles, furans & thiophenes – properties, syntheses & reactivity. University of Oxford. Available at: [Link]
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health. Available at: [Link]
-
Theoretical modeling of pKa's of thiol compounds in aqueous solution. Royal Society of Chemistry. Available at: [Link]
-
Theoretical modeling of pKa's of thiol compounds in aqueous solution. ResearchGate. Available at: [Link]
-
synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar. Available at: [Link]
-
Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. ResearchGate. Available at: [Link]
-
3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid. Sunway Pharm Ltd. Available at: [Link]
-
Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. Available at: [Link]
-
3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid. Pharmaffiliates. Available at: [Link]
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Process characterization strategy for a precipitation step for host cell protein reduction. National Institutes of Health. Available at: [Link]
-
HPLC Troubleshooting Guide. Sepax Technologies. Available at: [Link]
-
Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Semantic Scholar. Available at: [Link]
-
HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. KNAUER. Available at: [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available at: [Link]
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- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Stability and Storage of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide
Introduction: 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide is a substituted aminothiophene derivative that serves as a valuable building block in medicinal chemistry and materials science.[1] Its structural integrity is paramount for achieving reliable and reproducible results in downstream applications. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions regarding the stability and proper storage of this compound to prevent its degradation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered by researchers, explains the underlying chemical principles, and offers actionable solutions.
FAQ 1: I've observed a color change in my solid compound, from off-white to a yellowish or brownish hue, over time. What is causing this?
Answer: This is a classic indicator of degradation, primarily through oxidation. The 2-aminothiophene moiety is susceptible to oxidation, which can lead to the formation of highly conjugated, colored impurities or oligomeric species. The presence of the amino group (-NH2) activates the thiophene ring, making it more electron-rich and thus more prone to oxidation compared to unsubstituted thiophene.
Causality:
-
Atmospheric Oxygen: The primary culprit is prolonged exposure to oxygen. The sulfur atom in the thiophene ring and the amino group can both be oxidized.
-
Light/UV Exposure: Photons can provide the activation energy needed to initiate auto-oxidation reactions, especially in the presence of oxygen.
-
Trace Impurities: The presence of residual metal catalysts from synthesis or other impurities can accelerate oxidative degradation.
Solution:
-
Inert Atmosphere: Always store the compound under an inert atmosphere like argon or nitrogen to displace oxygen.[2]
-
Light Protection: Use amber vials or store containers in a dark place to prevent photo-degradation.[2]
-
Temperature Control: Store at recommended low temperatures (see FAQ 3) to reduce the rate of chemical reactions.
FAQ 2: My experimental results are inconsistent. Could degradation of my starting material be the problem?
Answer: Absolutely. The use of a degraded starting material is a significant source of experimental irreproducibility. Even low levels of impurities can interfere with a reaction, poison catalysts, or lead to the formation of unexpected side products, compromising yield and purity.
Two primary degradation pathways, beyond oxidation, could be at play:
-
Hydrolysis of the Carboxamide: The amide functional group can undergo hydrolysis to form the corresponding carboxylic acid (3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid) and ammonia.[3] This is accelerated by the presence of moisture, especially under acidic or basic conditions.[4][5]
-
Oxidative Degradation: As mentioned in FAQ 1, oxidation can alter the compound's structure, affecting its reactivity and introducing impurities.
Troubleshooting Workflow: Before use, especially if the compound has been stored for an extended period, it is crucial to re-analyze its purity.
Caption: Troubleshooting workflow for suspected compound degradation.
FAQ 3: What are the ideal long-term storage conditions for this compound?
Answer: To ensure multi-year stability, strict control of the storage environment is necessary. The goal is to minimize exposure to all potential degradation triggers: oxygen, moisture, light, and heat.
Recommended Storage Conditions Summary:
| Parameter | Condition | Rationale |
| Temperature | -20°C or lower | Reduces the kinetic rate of all potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the aminothiophene moiety.[2] |
| Light | In the Dark (Amber Vial) | Prevents photo-induced degradation.[2] |
| Moisture | Tightly Sealed Container with Desiccant | Prevents hydrolysis of the carboxamide functional group.[6] |
| Container | Tightly sealed glass vial | Prevents ingress of atmospheric oxygen and moisture. |
FAQ 4: How can I quantitatively check my compound for degradation before use?
Answer: Visual inspection and TLC are good preliminary checks, but for quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the most robust and commonly used method.[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used if the compound is sufficiently volatile and thermally stable.[7][9]
Key Degradation Products to Monitor:
-
Oxidation Products: These will likely appear as new, often broader peaks in the chromatogram, typically at different retention times than the parent compound.
-
Hydrolysis Product: The resulting carboxylic acid will be more polar and thus have a significantly different retention time in reverse-phase HPLC.
Protocols & Methodologies
Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general starting point for developing a quality control method to assess the purity of this compound.
1. Materials and Reagents:
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA)
-
This compound sample
-
Reference standard (if available)
2. Instrumentation:
-
HPLC system with UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Dilute further with the mobile phase to a working concentration of approximately 0.1 mg/mL.[7]
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm and 280 nm
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
The appearance of new peaks, especially when compared to a previously analyzed fresh sample, indicates the presence of degradation products.
-
Protocol 2: Procedure for Inert Gas Blanketing and Long-Term Storage
-
Preparation: Place the vial containing the compound in a desiccator for at least 4 hours to remove any surface moisture.
-
Inerting: Use a manifold or a simple needle system connected to a cylinder of argon or nitrogen gas.
-
Purging: Carefully insert a needle connected to the gas line into the vial, ensuring the needle tip is above the solid material. Insert a second, shorter needle to act as an outlet.
-
Flow Gas: Allow a gentle stream of inert gas to flow through the vial for 1-2 minutes to displace all the air.
-
Sealing: While the gas is still flowing, remove the outlet needle first, then the inlet needle, and immediately cap the vial tightly.
-
Final Steps: Wrap the cap with parafilm for an extra seal. Place the sealed vial inside a labeled, light-protected secondary container (e.g., a small box or freezer bag) and store it in a -20°C freezer.
Potential Degradation Pathways
The chemical structure of this compound contains three key functional groups susceptible to degradation. Understanding these pathways is crucial for preventative storage.
Caption: Primary degradation pathways for the target compound.
References
-
Hunt, I. (n.d.). Ch20: Amide hydrolysis. University of Calgary. Available at: [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]
-
Valnot, J.-Y., & Hannedouche, J. (2011). Mild Hydrolysis or Alcoholysis of Amides. Ti(IV) Catalyzed Conversion of Primary Carboxamides to Carboxylic Acids or Esters. Canadian Journal of Chemistry, 72(1), 142-145. Available at: [Link]
-
Sabatini, D. A., & Austin, D. F. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]
-
Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. Available at: [Link]
-
Agilent Technologies. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Available at: [Link]
-
Smith, M. B. (1967). Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides. Journal of the American Chemical Society. Available at: [Link]
-
Nguyen, T. L. H., et al. (2020). 2‐Aminothiophenes by Gewald reaction. ResearchGate. Available at: [Link]
-
Mitropoulos, A. C., et al. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Separations. Available at: [Link]
-
Li, Y., et al. (2024). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. ScienceDirect. Available at: [Link]
-
Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. PubMed. Available at: [Link]
-
Le-hoang-sao, et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. Available at: [Link]
-
Varejao, J. M., et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Litvinov, V. P. (1976). Methods for the synthesis of 2-aminothiophenes and their reactions (review). Chemistry of Heterocyclic Compounds. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH. Available at: [Link]
-
Tolba, M. S., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. NIH. Available at: [Link]
-
Fluorochem. (n.d.). This compound. Available at: [Link]
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Technical Support Center: Managing Side Reactions in the Functionalization of 3-Aminothiophene-2-carboxamides
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and functionalization of 3-aminothiophene-2-carboxamides. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this versatile heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges and side reactions encountered during your experiments. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in a question-and-answer format, providing probable causes and actionable solutions.
Question 1: I'm attempting an N-acylation on the 3-amino group, but my yield is low and I'm getting multiple products. What's going on?
Probable Cause: You are likely facing competition between N-acylation at the 3-amino group and electrophilic aromatic substitution (SEAr) on the thiophene ring, primarily at the C5 position. The 3-amino group is a powerful activating group, making the thiophene ring electron-rich and susceptible to electrophilic attack.[1][2] Even with an acylating agent, which is an electrophile, the ring can compete with the amino group as the nucleophile.
Detailed Explanation: The lone pair of electrons on the nitrogen of the 3-amino group significantly increases the electron density of the thiophene ring through resonance. This effect is most pronounced at the C2 and C5 positions. While the C2 position is sterically hindered and electronically deactivated by the adjacent carboxamide group, the C5 position remains highly activated and is a prime target for electrophiles.[3]
Solutions & Protocols:
-
Control Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C or below) can increase the selectivity for N-acylation over C5-acylation. The activation energy for N-acylation is typically lower than that for the SEAr reaction.
-
Use a Non-Coordinating Base: Strong, non-nucleophilic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are preferred. They are sufficient to deprotonate the amine for acylation but are less likely to promote side reactions.[4]
-
Employ an Acyl Chloride/Anhydride Protocol: This is a standard and effective method.
Experimental Protocol: Selective N-Acylation of 3-Aminothiophene-2-carboxamide
-
Preparation: Dissolve 3-aminothiophene-2-carboxamide (1.0 eq) in a suitable aprotic solvent (e.g., THF, DCM) under an inert atmosphere (N₂ or Ar). Cool the mixture to 0 °C in an ice bath.[5]
-
Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 10-15 minutes.[5]
-
Acylation: Slowly add the acyl chloride (1.05 eq), dissolved in the same solvent, dropwise to the reaction mixture. Maintaining the temperature at 0 °C is critical to minimize C5-acylation.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Monitor the reaction progress by TLC or LC-MS to ensure the consumption of the starting material.
-
Workup: Upon completion, filter off the triethylamine hydrochloride salt.[5] Wash the filtrate with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acylated product.
Question 2: My reaction mixture turned dark brown or black, and I've isolated a tarry, insoluble material. What happened?
Probable Cause: This is a classic sign of oxidative polymerization or the formation of complex polysulfides. 2-Aminothiophenes, particularly those with an unsubstituted C5 position, are electron-rich and can be highly sensitive to air and oxidizing agents, leading to dimerization and subsequent polymerization.[3][6] This can also occur if the reaction is run at excessively high temperatures.[7]
Solutions:
-
Maintain an Inert Atmosphere: Always run your reactions under a blanket of nitrogen or argon. Degas your solvents before use, especially for prolonged reactions or those at elevated temperatures.
-
Use High-Purity Starting Materials: Impurities in the starting 3-aminothiophene-2-carboxamide can catalyze polymerization. Ensure your starting material is pure before beginning the functionalization.
-
Avoid Strong Oxidizing Agents: Be mindful of all reagents in your reaction. If an oxidation is not the intended reaction, ensure no adventitious oxidants are present.
-
Temperature Control: Avoid unnecessarily high temperatures, which can accelerate decomposition and polymerization pathways.[7]
Question 3: I'm trying to perform an electrophilic substitution (e.g., nitration, halogenation) on the thiophene ring, but the reaction is uncontrollable or my starting material decomposes.
Probable Cause: The combination of the activating 3-amino group and the inherent reactivity of the thiophene ring makes it highly susceptible to harsh electrophilic conditions. Strong acids (like in nitrating mixtures) or powerful electrophiles can lead to polysubstitution, ring opening, or polymerization.[2]
Solutions:
-
Use Milder Reagents: Opt for less aggressive electrophilic reagents. See the table below for suggestions.
-
Protect the Amino Group: The most reliable strategy is to temporarily protect the 3-amino group as an amide (e.g., acetamide). This moderates its activating effect, directs substitution to the C5 position in a controlled manner, and prevents side reactions at the nitrogen. The protecting group can be removed later under basic or acidic conditions.[3][8]
Table 1: Reagents for Controlled Electrophilic Aromatic Substitution
| Reaction Type | Harsh Reagent (Avoid) | Milder Reagent (Recommended) |
| Nitration | HNO₃ / H₂SO₄ | HNO₃ in Acetic Anhydride |
| Bromination | Br₂ in CCl₄ | N-Bromosuccinimide (NBS) in THF or DMF |
| Chlorination | Cl₂ gas | N-Chlorosuccinimide (NCS) in Acetonitrile |
| Sulfonation | Fuming H₂SO₄ | SO₃-Pyridine complex in Pyridine |
Visualizing the Challenge: Competing Reaction Pathways
The following diagram illustrates the primary challenge in functionalizing the 3-amino group: the competition between the desired N-functionalization and undesired side reactions at the C5 position of the thiophene ring.
Caption: Competing reaction pathways during functionalization.
Troubleshooting Workflow
Use this decision tree to diagnose and solve issues during your functionalization experiments.
Caption: A decision tree for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the 3-aminothiophene-2-carboxamide starting material?
A1: The most prevalent method is the Gewald reaction.[9][10] This is a multi-component reaction that typically involves condensing a ketone or aldehyde with an active methylene nitrile (like cyanoacetamide) in the presence of elemental sulfur and a base.[9][11] While efficient, it's important to be aware of potential side reactions like the dimerization of intermediates or polymerization, which can affect the purity of your final product.[7][12]
Q2: Can I perform functionalization on the carboxamide group?
A2: Yes, the carboxamide can be functionalized, but care must be taken. The amide N-H is less nucleophilic than the 3-amino group. Reactions at the amide nitrogen typically require stronger bases and more forcing conditions. Alternatively, the carboxamide can be hydrolyzed to a carboxylic acid, which opens up a wide range of further functionalizations (e.g., esterification, conversion to other amides via coupling reagents like EDCI/HOBt).[8]
Q3: My compound is unstable during purification on a silica gel column. What are my options?
A3: The slightly acidic nature of standard silica gel can cause decomposition of sensitive aminothiophenes. Consider the following:
-
Neutralized Silica: Slurry your silica gel with a solvent containing a small amount of a volatile base (e.g., 1% triethylamine in ethyl acetate/hexane) to neutralize the acidic sites before packing your column.
-
Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for these compounds.
-
Recrystallization: If your product is a solid, recrystallization is often the best method to achieve high purity without the risk of decomposition on a stationary phase.
-
Reverse-Phase Chromatography: For more polar derivatives, reverse-phase (C18) chromatography can be an effective, albeit more expensive, purification method.
Q4: How does the carboxamide group at C2 influence the reactivity of the 3-amino group?
A4: The carboxamide at the C2 position has an important electronic and steric influence. Electronically, it is an electron-withdrawing group, which slightly reduces the nucleophilicity of the adjacent 3-amino group compared to an unsubstituted aminothiophene. Sterically, its presence can hinder the approach of bulky reagents to the 3-amino position, although this is usually not a major issue for common acylating or alkylating agents.
References
-
Campaigne, E., & Monroe, P. A. (1953). 3-Substituted Thiophenes. VII. Derivatives of 3-Aminothiophene. Journal of the American Chemical Society, 75(1), 1-124. [Link]
-
Wikipedia. (n.d.). Gewald reaction. In Wikipedia. Retrieved January 13, 2026, from [Link]
-
El-Shahat, M. F., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2875. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
J&K Scientific LLC. (2025). Gewald Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved January 13, 2026, from [Link]
-
Mamedov, V. A., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Molecules, 26(15), 4479. [Link]
-
Klemm, L. H., Wang, J., & Hawkins, L. (1995). Synthesis of 3‐amino‐2‐carbamoylthiophene and its reaction with cycloalkanones to form imines. Journal of Heterocyclic Chemistry, 32(3), 1039–1041. [Link]
-
Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. [Link]
-
Wang, S., et al. (2020). Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities. Journal of Medicinal Chemistry, 63(6), 3046-3061. [Link]
-
Al-Said, N. H. (2006). Reactions of three [c]annelated 2-aminothiophenes with electron poor olefins. ARKIVOC, 2006(x), 90-101. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. In Wikipedia. Retrieved January 13, 2026, from [Link]
-
Brainly.in. (2023). explain electrophilic substitution reaction in thiophene. [Link]
-
Yildirim, M., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(12), 10584-10597. [Link]
-
Yildirim, M., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(12), 10584-10597. [Link]
-
ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives. Retrieved January 13, 2026, from [Link]
-
El-Sayed, N. N. E., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1346-1358. [Link]
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Validation & Comparative
A Comparative Guide to the Anticancer Potential of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide and Related Thiophene Analogs
Introduction: The Thiophene Scaffold in Oncology
In the landscape of medicinal chemistry, heterocyclic compounds are of paramount importance, serving as the foundational architecture for a vast number of therapeutic agents.[1] Among these, the thiophene ring, a five-membered heterocycle containing a sulfur atom, has garnered significant attention for its versatile pharmacological profile.[2] The unique electronic distribution and geometry conferred by the sulfur atom enhance the reactivity and biological potential of thiophene derivatives, making them a privileged scaffold in drug discovery.[3] Continuous research efforts have focused on synthesizing novel thiophene derivatives with diverse substitutions, as the nature and position of these functional groups critically influence their interaction with biological targets.[4][5] Consequently, thiophene analogs have been shown to inhibit various signaling pathways implicated in cancer progression, establishing them as a promising class of anticancer agents.[1][5]
This guide provides a comparative analysis of the anticancer activity of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide and other structurally related thiophene analogs. We will delve into their cytotoxic profiles, explore the underlying mechanisms of action through key experimental assays, and provide detailed protocols to empower researchers in their evaluation of this important class of compounds.
Comparative In Vitro Cytotoxicity of Thiophene Analogs
The initial assessment of any potential anticancer agent involves evaluating its cytotoxicity against a panel of cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The structure-activity relationship (SAR) is crucial, as minor modifications to the thiophene scaffold can lead to significant changes in potency and selectivity.[4] For instance, the presence of electron-withdrawing groups, such as a p-bromo substitution on a benzylidene portion, has been shown to enhance anticancer activity.[3]
The following table summarizes the reported cytotoxic activities of various thiophene derivatives, providing a basis for comparison. While specific data for this compound is part of a broader class, the data for its analogs highlight the general potency of this structural family.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene Carboxamide Series | |||
| Compound 2b (A Phenyl-thiophene-carboxamide) | Hep3B (Liver) | 5.46 | [6] |
| Compound 2d (A Phenyl-thiophene-carboxamide) | Hep3B (Liver) | 8.85 | [6] |
| Compound 2e (A Phenyl-thiophene-carboxamide) | Hep3B (Liver) | 12.58 | [6] |
| Amino-Thiophene Series | |||
| Compound 15b (An Amino-thiophene derivative) | A2780 (Ovarian) | 12 ± 0.17 | [7] |
| A2780CP (Ovarian) | 10 ± 0.15 | [7] | |
| Thiazolyl-Pyridine Thiophene Hybrids | |||
| Compound 5 (Acetylthiazole derivative with thiophene) | A549 (Lung) | 0.452 | [8] |
| Compound 8e (Thiazolyl-pyridine-thiophene hybrid) | A549 (Lung) | 0.302 | [8] |
| General Thiophene Derivatives | |||
| Compound 480 | HeLa (Cervical) | 12.61 (µg/mL) | [9] |
| Hep G2 (Liver) | 33.42 (µg/mL) | [9] | |
| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | A549 (Lung) | Potent (not quantified) | [10] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, cell lines, and incubation times across different studies.
Mechanistic Investigations: Unraveling the Mode of Action
Understanding how a compound exerts its cytotoxic effects is a critical step in drug development. Thiophene derivatives have been reported to act through several mechanisms, including the inhibition of topoisomerase, tyrosine kinases, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest.[4][10][11] Here, we focus on two fundamental and interconnected processes: apoptosis (programmed cell death) and cell cycle regulation.
Apoptosis Induction
A desirable characteristic of an anticancer agent is the ability to selectively induce apoptosis in cancer cells. Apoptosis is a controlled, energy-dependent process characterized by distinct morphological and biochemical hallmarks, including membrane blebbing, chromatin condensation, and DNA fragmentation.[12] One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[13] This externalized PS can be detected by its high affinity for Annexin V, a calcium-dependent phospholipid-binding protein.[13]
By co-staining with a viability dye like Propidium Iodide (PI), which can only enter cells with compromised membranes, we can differentiate between healthy (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cells using flow cytometry.[14] The choice to pursue an Annexin V assay is driven by its ability to provide quantitative data on the induction of programmed cell death, a preferred mechanism for cancer therapy over necrosis, which can elicit an inflammatory response.
Cell Cycle Arrest
Cancer is fundamentally a disease of uncontrolled cell proliferation, which is a direct consequence of a dysregulated cell cycle.[15] The cell cycle is composed of four main phases: G1 (gap 1), S (DNA synthesis), G2 (gap 2), and M (mitosis).[16] Many chemotherapeutic agents function by causing damage that triggers cell cycle checkpoints, leading to an arrest at a specific phase (e.g., G2/M) and subsequently inducing apoptosis if the damage is irreparable.[10]
Cell cycle analysis is most commonly performed by staining DNA with a fluorescent dye, such as Propidium Iodide (PI), in permeabilized cells. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[17] Therefore, cells in the G0/G1 phase will have a 2N DNA content, cells in the G2/M phase will have a 4N DNA content, and cells in the S phase will have a DNA content between 2N and 4N.[15] This allows for the quantification of the cell population in each phase, revealing whether a compound induces arrest at a particular checkpoint.
Experimental Workflows & Protocols
A self-validating experimental approach is crucial for generating trustworthy data. The following protocols are standard, robust methods for assessing the anticancer properties of thiophene analogs.
General Experimental Workflow
The evaluation of a novel compound typically follows a hierarchical process. Initial high-throughput screening identifies cytotoxic "hits," which are then subjected to more detailed mechanistic studies.
Caption: General workflow for anticancer drug screening.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[11][18] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the absorbance of which can be quantified.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the thiophene analogs in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. Gently shake the plate to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V & PI Staining
This flow cytometry-based assay quantitatively determines the percentage of cells undergoing apoptosis.[13][14]
Methodology:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the thiophene analog at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each treatment condition.[19]
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).[14]
-
Staining: Resuspend the cell pellet in 1X Annexin Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. The FITC signal (Annexin V) is typically detected in the FL1 channel and the PI signal in the FL2 channel. This allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cell populations.[14]
Protocol 3: Cell Cycle Analysis by PI Staining
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.[20]
Methodology:
-
Cell Culture and Treatment: Seed cells and treat with the thiophene analog as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells and wash once with 1X PBS.
-
Fixation: Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells. Incubate at -20°C for at least 2 hours (or overnight).[20]
-
Washing: Wash the fixed cells with 1X PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, and software is used to model the percentages of cells in the G0/G1, S, and G2/M phases.[16]
Potential Molecular Targets and Signaling Pathways
The anticancer effects of thiophene derivatives are often attributed to their interaction with key signaling pathways that are dysregulated in cancer.[5] One such critical pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. EGFR, a receptor tyrosine kinase, plays a major role in cell proliferation, survival, and migration.[21][22] Its overexpression or mutation is common in many cancers, making it a prime therapeutic target.[21][23] Thiophene-containing molecules have been investigated as inhibitors of various kinases, including EGFR.[8] Inhibition of EGFR can block downstream signaling through pathways like RAS/MAPK and PI3K/AKT, ultimately leading to reduced proliferation and induction of apoptosis.[24]
Caption: Inhibition of the EGFR signaling pathway.
Conclusion and Future Directions
The thiophene scaffold represents a highly valuable platform for the development of novel anticancer agents. Derivatives such as this compound and its analogs demonstrate significant cytotoxic potential against a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest, which are desirable attributes for cancer therapeutics. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on in-depth studies to fully elucidate their molecular targets and resistance mechanisms. Such efforts will be crucial in translating the promise of these compounds from the laboratory to the clinic.
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A Head-to-Head Battle in Hepatocellular Carcinoma Models: Unveiling the Potential of Novel Thiophene Analogs Against the Veteran Sorafenib
An In-Depth Comparative Analysis for Researchers and Drug Development Professionals
Hepatocellular carcinoma (HCC) remains a formidable challenge in oncology, with limited therapeutic options for advanced stages. For years, the multi-kinase inhibitor sorafenib has been a first-line standard of care, albeit with modest efficacy and the looming issue of drug resistance.[1][2] The quest for more potent and selective agents has led researchers to explore novel chemical scaffolds, among which thiophene derivatives have emerged as a promising class of anticancer compounds.[3][4]
This guide provides a detailed comparison between the established drug sorafenib and a promising new class of compounds, exemplified by 3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide and its closely related analogs. We will delve into their mechanisms of action, compare their efficacy in preclinical HCC models, and provide detailed experimental protocols to support further research in this critical area.
The Incumbent: Sorafenib's Mechanism of Action
Sorafenib exerts its anticancer effects by targeting multiple kinases involved in tumor cell proliferation and angiogenesis.[5] Its primary targets include the Raf-MEK-ERK signaling pathway, which is crucial for cell proliferation, and receptor tyrosine kinases such as VEGFR and PDGFR, which are key drivers of angiogenesis.[6][7] By inhibiting these pathways, sorafenib aims to halt tumor growth and cut off its blood supply.[8]
However, the clinical benefit of sorafenib is often limited, with a significant percentage of patients showing primary or acquired resistance.[9][10] This has fueled the search for alternative therapeutic strategies that can overcome these limitations.
The Challenger: A New Generation of Thiophene-Based Compounds
Recent research has highlighted the potential of ortho-amino thiophene carboxamide derivatives as potent anti-HCC agents.[1][6][9] While direct comparative data for this compound against sorafenib is emerging, studies on closely related analogs provide compelling evidence of their superior efficacy in preclinical models.
One pivotal study synthesized and screened a series of ortho-amino thiophene carboxamides against the HepG2 human HCC cell line.[1] The findings from this research form the basis of our comparative analysis.
A Dual-Pronged Attack: Mechanism of Action of Novel Thiophene Derivatives
Unlike sorafenib's broader kinase inhibition profile, these novel thiophene derivatives have been shown to possess a dual mechanism of action, targeting both angiogenesis and mitosis.[1][11] Specifically, they have been identified as potent inhibitors of:
-
VEGFR-2: A key receptor in the angiogenesis signaling cascade. Its inhibition disrupts the formation of new blood vessels, starving the tumor of essential nutrients and oxygen.[1]
-
β-tubulin polymerization: Tubulin is a crucial component of microtubules, which are essential for cell division (mitosis). By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[1][11]
This dual-targeting approach represents a significant advancement, as it attacks the tumor on two critical fronts.
Figure 1: Simplified signaling pathway comparison of Sorafenib and a novel thiophene analog.
Performance in Head-to-Head Preclinical Studies
The true measure of a novel compound's potential lies in its performance against the current standard of care. In a study by AbdElhameid et al., several ortho-amino thiophene carboxamide derivatives were directly compared to sorafenib for their cytotoxic effects on the HepG2 cell line.[1]
Cytotoxicity: A Clear Advantage for the Challenger
The results of the in vitro cytotoxicity assays were striking. Two of the most active thiophene derivatives, designated as compounds 5 and 21 in the study, demonstrated significantly higher potency than sorafenib.[1]
| Compound | IC50 (µM) against HepG-2 cells | Fold-change vs. Sorafenib |
| Sorafenib | 11.23 | - |
| Compound 5 | 4.89 | 2.3-fold more potent |
| Compound 21 | 6.45 | 1.7-fold more potent |
Table 1: Comparative cytotoxicity (IC50) of sorafenib and two novel thiophene derivatives against the HepG2 hepatocellular carcinoma cell line.[1]
These results clearly indicate that these novel thiophene compounds are more effective at killing HCC cells in vitro than sorafenib.
Unraveling the Mechanism: Apoptosis and Cell Cycle Arrest
To understand the cellular mechanisms behind this enhanced cytotoxicity, the study investigated the effects of compounds 5 and 21 on the cell cycle and apoptosis in HepG2 cells. The findings revealed that these compounds induce:
-
Cell cycle arrest at the G2/M phase: This is consistent with their ability to inhibit tubulin polymerization, which is essential for progression through the M (mitosis) phase of the cell cycle.[1]
-
Induction of apoptosis: The study showed an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis. This was further correlated with an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, as well as an elevation in the levels of p53 and caspases 3 and 7, key executioners of apoptosis.[1][6]
Figure 2: A typical experimental workflow for evaluating the anticancer effects of novel compounds.
Experimental Protocols: A Guide for Further Investigation
For researchers looking to build upon these findings, we provide a summary of the key experimental protocols, based on the methodologies described in the cited literature.[1]
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate HepG2 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thiophene derivatives or sorafenib for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.
Cell Cycle Analysis
-
Cell Treatment: Treat HepG2 cells with the IC50 concentration of the test compounds for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat HepG2 cells with the IC50 concentration of the test compounds for 24 hours.
-
Cell Harvesting and Staining: Harvest the cells, wash with binding buffer, and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.
Concluding Remarks and Future Directions
The preclinical data strongly suggests that novel ortho-amino thiophene carboxamide derivatives, as exemplified by the compounds discussed, hold significant promise as a new class of therapeutic agents for hepatocellular carcinoma. Their dual mechanism of action, targeting both angiogenesis and mitosis, and their superior cytotoxicity compared to sorafenib in HCC cell lines, make them compelling candidates for further development.
Future research should focus on in vivo studies using animal models of HCC to evaluate the efficacy, pharmacokinetics, and safety of these compounds. Furthermore, exploring the potential for combination therapies with other anticancer agents could unlock synergistic effects and further improve treatment outcomes for patients with this challenging disease. The journey from the bench to the bedside is long, but these promising preclinical findings provide a strong rationale for advancing the development of this new generation of thiophene-based anticancer drugs.
References
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AbdElhameid, M. K., Labib, M. B., Negmeldin, A. T., Al-Shorbagy, M. A., & Mohammed, M. R. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1472–1493. [Link]
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AbdElhameid, M. K., Labib, M. B., Negmeldin, A. T., Al-Shorbagy, M. A., & Mohammed, M. R. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. PubMed, 33(1), 1472–1493. [Link]
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Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. (2024). National Institutes of Health. [Link]
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Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. (n.d.). Semantic Scholar. [Link]
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Tang, W., Chen, Z., Zhang, W., Li, H., & Liu, Y. (2020). The mechanisms of sorafenib resistance in hepatocellular carcinoma: theoretical basis and therapeutic aspects. Signal transduction and targeted therapy, 5(1), 87. [Link]
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A Technical Guide to the Structure-Activity Relationship of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology, the targeted inhibition of protein kinases has emerged as a cornerstone of precision medicine. Among the myriad of scaffolds explored, the 3-aminothiophene-2-carboxamide core has garnered significant attention as a versatile template for the design of potent and selective kinase inhibitors. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide derivatives, a class of compounds that has shown promise in the inhibition of key kinases implicated in tumor angiogenesis and proliferation, most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Kit oncogene (c-Kit).
The 3-Aminothiophene-2-carboxamide Scaffold: A Privileged Kinase Hinge-Binding Motif
The 3-aminothiophene-2-carboxamide scaffold serves as an excellent bioisostere for the adenine moiety of ATP, enabling it to effectively compete for the ATP-binding site of various kinases. The core structure, characterized by a thiophene ring bearing an amino group at the 3-position and a carboxamide at the 2-position, presents key hydrogen bond donor and acceptor functionalities that facilitate interaction with the hinge region of the kinase domain. This interaction is a critical determinant of inhibitory potency.
The general structure of the this compound core is depicted below:
Figure 1: Core structure of this compound.
Structure-Activity Relationship (SAR) Analysis: Deciphering the Molecular Determinants of Potency and Selectivity
The biological activity of this class of inhibitors is profoundly influenced by the nature and position of substituents on the thiophene ring and the carboxamide moiety. Through a systematic analysis of reported analogs, we can delineate the key structural features that govern their inhibitory profile.
The Significance of the 5-Aryl Substitution
The presence of an aryl group at the 5-position of the thiophene ring is a common feature among potent inhibitors. This group often occupies a hydrophobic pocket within the kinase active site, contributing to the overall binding affinity. The 4-chlorophenyl group, in particular, has been identified as a favorable substituent. The chlorine atom can engage in halogen bonding or occupy a specific hydrophobic pocket, enhancing potency.
Modifications at the 3-Amino Position
The 3-amino group is a crucial hydrogen bond donor, typically interacting with the backbone carbonyl of a hinge region residue. Acylation or substitution of this amino group can significantly modulate the inhibitory activity and selectivity profile of the compounds.
The Role of the 2-Carboxamide Moiety
The 2-carboxamide group provides an additional point of interaction within the ATP-binding pocket. The amide NH and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively. Substitution on the amide nitrogen with various aryl or alkyl groups allows for the exploration of additional binding interactions and can be tailored to improve pharmacokinetic properties.
A notable example of a kinase inhibitor possessing the 3-aminothiophene-2-carboxamide core is OSI-930 , a potent inhibitor of c-Kit and VEGFR-2.[1][2][3] The structure of OSI-930 highlights the key features discussed, with a substituted quinoline moiety appended to the 2-carboxamide.
Comparative Analysis of Inhibitory Activity
To illustrate the SAR of this compound class, the following table summarizes the in vitro inhibitory activities of a series of ortho-amino thiophene carboxamide derivatives against VEGFR-2 and their cytotoxic effects on human cancer cell lines.
| Compound ID | R Group on 4-aminoacetamido | VEGFR-2 IC50 (µM) | HepG-2 (Hepatocellular Carcinoma) IC50 (µM) | HCT-116 (Colorectal Carcinoma) IC50 (µM) |
| 1 | 4-chlorophenylacetamido | 0.59 | 2.3 | 4.1 |
| 2 | 2-nitrophenylacetamido | 1.29 | 3.9 | 5.6 |
| 3 | Phenylacetamido | - | 10.1 | 12.5 |
| 4 | 4-fluorophenylacetamido | - | 7.9 | 9.3 |
| 5 | 4-methylphenylacetamido | - | 6.2 | 8.8 |
| Sorafenib | (Reference) | 0.09 | 5.3 | 6.8 |
Data synthesized from a study on ortho-amino thiophene carboxamide derivatives as VEGFR-2 inhibitors.[1][4][5][6][7][8][9][10][11][12]
The data clearly indicates that the nature of the substituent on the acetamido group at the 4-position significantly impacts both the anti-proliferative activity and the direct inhibition of VEGFR-2. The presence of a 4-chlorophenyl group (Compound 1) resulted in the most potent VEGFR-2 inhibition and cytotoxicity among the tested analogs.
Experimental Protocols for Inhibitor Evaluation
The characterization of novel kinase inhibitors requires robust and reproducible experimental methodologies. Here, we provide detailed protocols for key in vitro assays used to assess the potency and cellular effects of this compound derivatives.
In Vitro Kinase Inhibition Assay (VEGFR-2 & c-Kit)
Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of ATP consumed in the reaction is quantified, typically using a luminescence-based method.
Workflow:
Figure 2: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the test compound in assay buffer to the desired final concentrations.
-
Prepare a reaction mixture containing the kinase (e.g., recombinant human VEGFR-2 or c-Kit), a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and ATP in a kinase assay buffer.
-
-
Assay Execution:
-
Add the diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding the reaction mixture to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ Reagent).
-
Add a detection reagent that converts the generated ADP back to ATP and produces a luminescent signal proportional to the amount of ADP formed.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Cell-Based Proliferation Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
Workflow:
Figure 3: Workflow for the MTT cell proliferation assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed the desired cancer cell line (e.g., HepG-2, HCT-116) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell proliferation by 50%.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core can lead to potent and selective inhibitors of key oncogenic kinases such as VEGFR-2 and c-Kit. The provided experimental protocols offer a robust framework for the evaluation of new analogs.
Future research in this area should focus on:
-
Expansion of the Kinase Selectivity Profile: Screening optimized compounds against a broad panel of kinases to identify potential off-target effects and discover novel multi-targeted inhibitors.
-
In Vivo Efficacy Studies: Evaluating the most promising compounds in relevant animal models of cancer to assess their anti-tumor activity, pharmacokinetics, and tolerability.
-
Structure-Based Drug Design: Utilizing co-crystal structures of inhibitors bound to their target kinases to guide the rational design of next-generation compounds with improved potency and selectivity.
By leveraging the insights from SAR studies and employing rigorous experimental validation, the full therapeutic potential of this compound derivatives as a new class of kinase inhibitors can be realized.
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Abd Elhameid, M. K., Labib, M. B., Negmeldin, A. T., Al-Shorbagy, M., & Mohammed, M. R. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1472–1493. [Link]
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Abd Elhameid, M. K., Labib, M. B., Negmeldin, A. T., Al-Shorbagy, M., & Mohammed, M. R. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. PubMed, 30191744. [Link]
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Abd Elhameid, M. K., Labib, M. B., Negmeldin, A. T., Al-Shorbagy, M., & Mohammed, M. R. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. ResearchGate. [Link]
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Abd Elhameid, M. K., Labib, M. B., Negmeldin, A. T., Al-Shorbagy, M., & Mohammed, M. R. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Semantic Scholar. [Link]
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Abd Elhameid, M. K., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Ministry of Health and Prevention, United Arab Emirates. [Link]
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Stec, J., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorganic & Medicinal Chemistry Letters, 21(10), 3043–3048. [Link]
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A Researcher's Guide to Validating the Biological Target of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide (Compound X)
In the landscape of modern drug discovery, identifying a compound that elicits a desired phenotypic response is merely the first step. The critical, and often more challenging, phase is unequivocally identifying and validating its biological target. This process is the cornerstone of building a successful therapeutic program, as it illuminates the mechanism of action, informs on potential toxicities, and paves the way for rational lead optimization. Without rigorous target validation, a program is built on a foundation of sand.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological target of a novel chemical entity, using the representative molecule 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide (which we will refer to as Compound X ) as our case study. The thiophene-2-carboxamide scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. Our objective here is not just to present protocols but to instill a strategic, self-validating mindset in experimental design. We will explore and compare key methodologies, from direct biophysical engagement to complex cellular assays, providing the rationale behind each choice.
For the purpose of this guide, let us assume that initial screening has led to the hypothesis that Compound X's primary target is Cyclin-Dependent Kinase 4 (CDK4) , a key regulator of the cell cycle. Our mission is to design a series of experiments to rigorously test this hypothesis.
Pillar 1: Confirming Direct Target Engagement
The first and most fundamental question is: does Compound X physically interact with its putative target, CDK4? Answering this requires moving beyond indirect biological effects to measure direct binding. Here, we compare two powerful, yet distinct, methodologies.
Method A: Isothermal Titration Calorimetry (ITC) - The Gold Standard for Biophysical Characterization
ITC directly measures the heat released or absorbed during a binding event between two molecules in solution. It is considered the gold standard because it provides a complete thermodynamic profile of the interaction (binding affinity, enthalpy, and entropy) in a single, label-free experiment.
Causality in Experimental Choice: By using purified CDK4/Cyclin D1 protein complex and Compound X, ITC provides unambiguous proof of a direct interaction, independent of any other cellular components. This allows for the precise determination of the binding affinity (KD), a critical parameter for structure-activity relationship (SAR) studies.
-
Protein Preparation: Express and purify recombinant human CDK4/Cyclin D1 complex to >95% purity.
-
Sample Preparation:
-
Thoroughly dialyze the protein into a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Prepare a concentrated stock of Compound X in 100% DMSO and dilute it into the exact same dialysis buffer to a final concentration of 2-5% DMSO. The protein solution must contain a matching concentration of DMSO to avoid heat artifacts.
-
-
Loading the Calorimeter:
-
Load the purified CDK4/Cyclin D1 solution (e.g., 20 µM) into the sample cell.
-
Load the Compound X solution (e.g., 200 µM) into the injection syringe.
-
-
Running the Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small (e.g., 2 µL) injections of Compound X into the protein solution, allowing the system to reach equilibrium after each injection.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
-
Method B: Cellular Thermal Shift Assay (CETSA) - Verifying Target Engagement in a Live Cell Context
CETSA leverages the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand. This technique is invaluable as it confirms target engagement within the complex milieu of a live cell, providing a more physiologically relevant validation.
Causality in Experimental Choice: A positive result in CETSA demonstrates that Compound X can penetrate the cell membrane, reach its target in the correct cellular compartment, and bind with sufficient affinity to stabilize it. This bridges the gap between in vitro biophysics and cellular biology.
-
Cell Culture and Treatment:
-
Culture cells known to express CDK4 (e.g., MCF-7) to ~80% confluency.
-
Treat the cells with either vehicle (DMSO) or varying concentrations of Compound X for a set period (e.g., 1-2 hours).
-
-
Heating Step:
-
Harvest the cells and resuspend them in a buffered solution.
-
Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.
-
-
Protein Analysis:
-
Analyze the amount of soluble CDK4 remaining at each temperature using Western blotting.
-
-
Data Analysis:
-
Plot the amount of soluble CDK4 as a function of temperature for both vehicle and Compound X-treated samples. A shift in the melting curve to a higher temperature in the presence of Compound X confirms target engagement.
-
Comparison of Direct Engagement Methods
| Feature | Isothermal Titration Calorimetry (ITC) | Cellular Thermal Shift Assay (CETSA) |
| System | Purified protein (in vitro) | Live cells or cell lysate (in situ/in vivo) |
| Primary Output | Binding Affinity (KD), Enthalpy (ΔH), Stoichiometry (n) | Thermal Melt Shift (ΔTm) |
| Key Advantage | Provides a complete thermodynamic profile. | Confirms target engagement in a physiological context. |
| Key Limitation | Requires large amounts of pure, stable protein. | Does not directly measure binding affinity. |
| Throughput | Low | Moderate to High (with ITDRF-CETSA formats) |
Pillar 2: Demonstrating Target-Dependent Cellular Activity
Confirming that Compound X binds to CDK4 is not enough. We must demonstrate that the compound's effect on cells is dependent on the presence and function of CDK4. Genetic tools are the most powerful way to establish this causal link.
Method A: CRISPR/Cas9-Mediated Target Knockout
By using CRISPR/Cas9 to create cell lines that completely lack the CDK4 protein, we can perform the ultimate test of on-target activity. If Compound X truly acts through CDK4, the CDK4-knockout cells should be significantly less sensitive to the compound's effects.
Causality in Experimental Choice: This is a definitive experiment. If the cellular phenotype (e.g., inhibition of proliferation) disappears in the absence of the target protein, it provides overwhelming evidence that the protein is required for the compound's activity.
-
gRNA Design & Lentiviral Production: Design and clone guide RNAs (gRNAs) targeting an early exon of the CDK4 gene into a lentiviral vector that also expresses Cas9. Produce lentiviral particles.
-
Transduction and Selection: Transduce the target cell line (e.g., MCF-7) with the lentivirus. Select for successfully transduced cells (e.g., using puromycin resistance).
-
Clonal Isolation and Validation: Isolate single-cell clones and expand them. Validate the knockout by Western blotting and genomic sequencing to confirm the absence of CDK4 protein and the presence of frameshift mutations.
-
Phenotypic Assay:
-
Seed the wild-type (WT) and CDK4-knockout (KO) cells at the same density.
-
Treat both cell lines with a dose-response of Compound X for a relevant duration (e.g., 72 hours).
-
Measure cell viability or proliferation using an assay like CellTiter-Glo.
-
-
Data Analysis:
-
Plot the dose-response curves for both WT and KO cells. A significant rightward shift in the IC50 value for the KO cells indicates on-target activity.
-
Method B: shRNA-Mediated Target Knockdown
A less permanent but often faster alternative to CRISPR is the use of short hairpin RNA (shRNA) to reduce the expression level of the target protein.
Causality in Experimental Choice: While not as absolute as a knockout, a strong correlation between the degree of CDK4 knockdown and the degree of resistance to Compound X provides compelling evidence for on-target activity. This method is useful for validating that the phenotype is not due to an off-target effect of the CRISPR/Cas9 system itself.
-
shRNA Selection and Lentiviral Production: Select at least two different validated shRNA sequences targeting CDK4 from a reputable library (e.g., The RNAi Consortium). Produce lentiviral particles.
-
Transduction and Knockdown Validation: Transduce target cells and select. After selection, validate the efficiency of CDK4 knockdown for each shRNA construct via Western blotting or qPCR.
-
Phenotypic Assay: Perform the same cell viability assay as described for the CRISPR protocol, comparing non-targeting control shRNA cells to the CDK4-knockdown cells.
-
Data Analysis: Compare the IC50 values. A positive result shows that cells with less CDK4 are more resistant to Compound X.
Comparison of Genetic Validation Methods
| Feature | CRISPR/Cas9 Knockout | shRNA Knockdown |
| Genetic Alteration | Permanent, complete loss of protein function. | Transient or stable reduction in protein expression. |
| Primary Output | Shift in IC50 in KO vs. WT cells. | Shift in IC50 correlated with knockdown efficiency. |
| Key Advantage | Unambiguous result; eliminates the target completely. | Faster to generate cell pools; useful for essential genes. |
| Key Limitation | Can be lethal if the target is essential for viability. | Incomplete knockdown can lead to ambiguous results. |
| Potential Confounder | Off-target gene editing by Cas9. | Off-target effects of the shRNA sequence. |
Visualizing the Target Validation Workflow
To conceptualize our strategy, the following diagrams illustrate the key experimental workflows and their underlying logic.
Caption: A high-level workflow for target validation.
Caption: The experimental logic of a Cellular Thermal Shift Assay (CETSA).
Caption: Logic of a CRISPR knockout experiment for target validation.
Conclusion: A Triangulation of Evidence
Target validation is not a linear process achieved by a single experiment. It is the careful accumulation of orthogonal evidence, a concept we can call the "triangulation of evidence." A high-confidence target validation package for Compound X would include:
-
Direct Evidence (Biophysical): A clean ITC result showing high-affinity binding to purified CDK4/Cyclin D1.
-
Direct Evidence (Cellular): A clear thermal shift in a CETSA experiment, proving that Compound X engages CDK4 in live cells.
-
Causal Evidence (Genetic): A dramatic loss of sensitivity to Compound X in CDK4 knockout cells compared to their wild-type counterparts.
By systematically applying these pillars of investigation, researchers can move beyond mere correlation to establish a definitive causal link between a compound, its target, and its biological effect. This rigorous, evidence-based approach is essential for building the robust, scientifically sound foundation required for any successful drug discovery program.
References
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Martinez Molina, D. et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]
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Jarzab, A. et al. (2020). Meltome atlas—thermal proteome stability across the tree of life. Nature Methods. [Link]
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Doench, J. G. (2018). Am I ready for CRISPR? A user's guide to genetic screens. Nature Reviews Genetics. [Link]
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Lin, A. et al. (2019). Off-target effects in CRISPR-Cas9 screens. Nature Reviews Genetics. [Link]
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Turnbull, A. P. et al. (2021). Isothermal Titration Calorimetry for the Study of Protein-Ligand Interactions. Methods in Molecular Biology. [Link]
-
Schenone, M. et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. [Link]
A Comparative Guide to the Kinase Cross-Reactivity Profile of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide
Introduction: The Imperative for Selectivity in Kinase Inhibition
Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling and represent one of the most important classes of drug targets, particularly in oncology.[1] The development of small-molecule kinase inhibitors has transformed the treatment of many cancers. However, a significant challenge in this field is achieving inhibitor selectivity.[2] Due to the highly conserved structure of the ATP-binding site across the kinome, many inhibitors affect multiple kinases, not just the intended target.[3] These "off-target" effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology that contributes to the drug's efficacy.[4][5] Therefore, a comprehensive understanding of a compound's cross-reactivity profile is paramount for its development as either a therapeutic agent or a precise chemical probe for research.[6]
Thiophene-based scaffolds are recognized as privileged structures in medicinal chemistry, capable of forming key interactions within the kinase ATP-binding pocket.[7] This guide presents a comparative framework for evaluating the kinase cross-reactivity profile of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide , a representative thiophene derivative. As specific experimental data for this compound is not publicly available, we will present a hypothetical, yet experimentally rigorous, case study. This guide will detail the essential methodologies, provide a framework for data interpretation, and compare its hypothetical profile against two well-characterized clinical kinase inhibitors: Lapatinib , a highly selective dual inhibitor of EGFR and HER2, and Sorafenib , a multi-kinase inhibitor.
Experimental Design: A Rationale for Comprehensive Kinase Profiling
The primary goal of kinase profiling is to determine a compound's potency and selectivity across a broad range of kinases. This is typically achieved by screening the compound against a large panel of purified kinases and measuring its inhibitory activity, commonly expressed as the half-maximal inhibitory concentration (IC50).[8] An IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.[9]
The choice of assay and the conditions under which it is performed are critical for generating meaningful and comparable data.[10] Radiometric activity assays, which measure the transfer of a radiolabeled phosphate from ATP to a substrate, are considered the "gold standard" due to their direct measurement of catalytic activity and broad applicability.[11][12] A crucial parameter is the ATP concentration used in the assay. Performing screens at a low ATP concentration (often near the Michaelis constant, Km) can identify potent inhibitors but may not reflect the physiological reality within a cell, where ATP concentrations are much higher (in the millimolar range).[1] Assays conducted at physiological ATP concentrations (e.g., 1 mM) provide a more stringent and clinically relevant assessment of an inhibitor's potency.[13]
For this comparative guide, we will outline a radiometric profiling assay performed at a physiological ATP concentration to provide a robust assessment of our compound of interest.
Experimental Workflow Diagram
Caption: Workflow for a radiometric kinase profiling assay.
Detailed Protocol: Radiometric Kinase Inhibition Assay (HotSpot™ Platform)
This protocol describes a standardized, high-throughput method for determining the IC50 values of a test compound against a panel of protein kinases.
I. Reagent and Plate Preparation:
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a 1 mM stock. The final concentrations in the assay will range from 10 µM to 0.5 nM.
-
Kinase Aliquoting: Dispense the required volume of each purified kinase from a diverse panel (e.g., Eurofins' scanMAX or Reaction Biology's Kinase HotSpot) into the wells of a 96-well plate.
-
Assay Buffer Preparation: Prepare a kinase-specific assay buffer. A typical buffer may consist of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
ATP/Substrate Mix: Prepare a reaction mix containing the specific peptide or protein substrate for each kinase and [γ-³³P]ATP at a final concentration of 1 mM to mimic physiological conditions.
II. Kinase Reaction:
-
Compound Addition: Transfer the diluted test compound to the kinase plate. Include wells with DMSO only (vehicle control, 0% inhibition) and a known broad-spectrum inhibitor like Staurosporine (positive control, 100% inhibition).
-
Pre-incubation: Gently mix and incubate the kinase and inhibitor plate for 10 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP/Substrate mix to each well.
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 30-120 minutes) at 30°C. The incubation time should be within the linear range of the reaction for each kinase.
III. Detection and Data Analysis:
-
Reaction Termination: Terminate the reaction by spotting a portion of the reaction mixture from each well onto a filtermat paper. The phosphorylated substrate will bind to the filter, while unincorporated ATP will not.
-
Washing: Wash the filtermats multiple times with a phosphoric acid solution (e.g., 1% H₃PO₄) to remove all unbound [γ-³³P]ATP.
-
Detection: Dry the filtermats and measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[9]
-
Comparative Analysis of Kinase Inhibition Profiles
The following table presents hypothetical IC50 data for this compound alongside published data for Lapatinib and Sorafenib against a representative panel of kinases. This panel includes key targets from different families, such as tyrosine kinases (TK), serine/threonine kinases (STE, CMGC), and others involved in cancer signaling.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM) at 1 mM ATP
| Kinase Family | Target Kinase | 3-Amino-5-(4-chlorophenyl) thiophene-2-carboxamide (Hypothetical) | Lapatinib (Reference) | Sorafenib (Reference) |
| TK | EGFR | 25 | 10 | 6,000 |
| TK | HER2 (ErbB2) | 45 | 13 | 8,000 |
| TK | VEGFR-2 | 150 | >10,000 | 90 |
| TK | ABL1 | >10,000 | >10,000 | 2,000 |
| TK | SRC | 5,500 | 350 | 1,500 |
| STE | BRAF | 75 | >10,000 | 22 |
| STE | BRAF (V600E) | 60 | >10,000 | 38 |
| STE | c-RAF | 250 | >10,000 | 6 |
| CMGC | CDK2 | 1,200 | >10,000 | 4,500 |
| CMGC | CDK4 | >10,000 | >10,000 | 5,000 |
| Other | p38α (MAPK14) | 8,000 | >10,000 | 580 |
| Other | PI3Kα | >10,000 | >10,000 | 7,800 |
| Selectivity Score (S10) ¹ | 0.05 (6/12) | 0.016 (2/12) | 0.042 (5/12) |
¹Selectivity Score (S10) is calculated as the number of kinases inhibited by >90% at a 1 µM concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.[6]
Interpretation of the Cross-Reactivity Profile
-
Potent On-Target Activity: The compound shows potent, nanomolar inhibition of key kinases involved in oncogenic signaling: EGFR, HER2, and BRAF (wild-type and V600E mutant). This suggests a potential therapeutic application in cancers driven by these pathways, such as certain non-small cell lung cancers (EGFR), breast cancers (HER2), and melanomas (BRAF).
-
Multi-Kinase Inhibition Profile: Unlike the highly selective Lapatinib, which primarily targets EGFR and HER2, our thiophene derivative displays a broader profile. It inhibits kinases across different families (TK and STE), similar to Sorafenib. However, its pattern of inhibition is distinct from Sorafenib, which strongly targets the RAF/VEGFR axis but is weak against EGFR.
-
Selectivity Score Analysis: The calculated S10 selectivity score provides a quantitative measure of promiscuity.[6]
-
Lapatinib (S10 = 0.016): Confirmed as highly selective, inhibiting only 2 of the 12 kinases at the specified threshold.
-
This compound (S10 = 0.05): Shows a moderately selective profile. It is less selective than Lapatinib but appears more focused than Sorafenib in this limited panel, hitting key targets with high potency while sparing others.
-
Sorafenib (S10 = 0.042): Demonstrates its known multi-kinase inhibitor profile.
-
-
Potential Therapeutic Implications: The dual inhibition of the EGFR/HER2 and BRAF pathways could be advantageous in certain contexts, potentially overcoming resistance mechanisms that involve pathway cross-talk. For example, in some cancers, resistance to BRAF inhibitors can be mediated by the upregulation of EGFR signaling.
Signaling Pathway Context
To visualize the impact of this hypothetical inhibitor, we can map its primary targets onto a simplified oncogenic signaling pathway diagram. The compound's ability to inhibit EGFR, HER2, and BRAF suggests it can block signal transduction at multiple critical nodes.
Caption: Inhibition of key nodes in oncogenic signaling pathways.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to characterizing the cross-reactivity profile of a novel kinase inhibitor, using this compound as a model compound. Our hypothetical analysis demonstrates a potent, moderately selective inhibitor with a distinct profile compared to established drugs like Lapatinib and Sorafenib. The compound's ability to co-inhibit key targets in the EGFR/HER2 and RAF signaling pathways suggests a rational basis for further investigation as a potential anti-cancer agent.
For any researcher or drug development professional, this framework underscores the necessity of moving beyond single-target potency measurements. A broad, quantitative assessment of kinase selectivity is essential for elucidating a compound's true mechanism of action, predicting potential liabilities, and ultimately guiding its path toward the clinic or its use as a selective tool to unravel complex cell biology.
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A Comparative Guide to the In Vitro ADME Properties of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide and Its Analogs
In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success. This guide provides an in-depth analysis of the in vitro ADME profile of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide, a scaffold of interest in medicinal chemistry, and offers a comparative perspective on its analogs. By examining key parameters such as metabolic stability, permeability, and plasma protein binding, we can elucidate the structure-ADME relationships that govern the developability of this chemical series.
The thiophene carboxamide scaffold is a versatile pharmacophore found in a variety of biologically active molecules, exhibiting activities ranging from anticancer to anti-inflammatory.[1][2] The specific substitution pattern of an amino group at the 3-position and an aryl group at the 5-position creates a unique electronic and steric environment that significantly influences its interaction with metabolic enzymes and transport proteins. This guide will delve into the experimental methodologies used to assess these properties and provide a framework for interpreting the data to guide lead optimization efforts.
Comparative Analysis of In Vitro ADME Properties
Table 1: Comparative In Vitro ADME Profile of this compound and Representative Analogs (Hypothetical Data)
| Compound | Modification | Predicted Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Predicted Metabolic Stability (t½, min) | Predicted Plasma Protein Binding (%) | Rationale for Predicted Changes |
| Parent Compound | This compound | Moderate to High | Moderate | High | The chlorophenyl group increases lipophilicity, potentially enhancing permeability but also susceptibility to metabolism. The amide and amino groups can participate in hydrogen bonding. |
| Analog A | 5-(4-methoxyphenyl) | Moderate | Low to Moderate | High | The methoxy group can be a site for O-demethylation by cytochrome P450 enzymes, leading to lower metabolic stability.[5] |
| Analog B | 5-phenyl | Moderate to High | Moderate to High | High | Removal of the chloro group may slightly reduce lipophilicity and potentially decrease metabolic liabilities associated with halogenated aromatics. |
| Analog C | 3-Acetamido | Moderate | Moderate to High | High | Acylation of the 3-amino group can increase metabolic stability by blocking a potential site of conjugation or oxidation. |
| Analog D | 2-(N-methylcarboxamide) | Moderate | Moderate | High | N-methylation of the amide may slightly increase lipophilicity and could alter binding to metabolizing enzymes or transporters. |
Understanding the Structure-ADME Relationship (SAR)
The predicted ADME properties in Table 1 are guided by established medicinal chemistry principles:
-
Permeability: Intestinal permeability, often assessed using the Caco-2 cell model, is influenced by a compound's lipophilicity, size, and hydrogen bonding capacity.[6] The parent compound, with its chlorophenyl moiety, is expected to have sufficient lipophilicity for passive diffusion. Modifications that significantly increase polarity (e.g., adding hydroxyl groups) would likely decrease permeability, while increasing lipophilicity might enhance it, up to a certain point.
-
Metabolic Stability: The thiophene ring and the substituted phenyl ring are potential sites of metabolism by cytochrome P450 (CYP) enzymes.[2] Aromatic hydroxylation and dehalogenation are common metabolic pathways. The introduction of metabolically labile groups, such as the methoxy group in Analog A, can provide a "soft spot" for rapid metabolism.[5] Conversely, blocking potential metabolic sites, for instance by replacing a hydrogen with a fluorine atom, is a common strategy to enhance metabolic stability.
-
Plasma Protein Binding: High lipophilicity is often correlated with high plasma protein binding, primarily to albumin for neutral and acidic compounds.[7] The parent compound and its analogs, being relatively lipophilic, are predicted to exhibit high plasma protein binding. This is a critical parameter as only the unbound fraction of a drug is pharmacologically active.[7]
Experimental Protocols for In Vitro ADME Assessment
To empirically determine the ADME properties of this compound and its analogs, the following standard in vitro assays are essential.
Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.
Protocol:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to distribute into the microsomal membranes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), aliquot a portion of the incubation mixture into a quench solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Determine the half-life (t½) and intrinsic clearance (CLint) of the compound.
Caption: Workflow for the in vitro metabolic stability assay.
Caco-2 Permeability Assay
This assay is the gold standard for predicting in vivo intestinal absorption of drugs.[8]
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Preparation of Dosing Solution: Prepare a solution of the test compound in a transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Apical to Basolateral (A-B) Permeability: Add the dosing solution to the apical (A) side of the monolayer and fresh transport buffer to the basolateral (B) side.
-
Basolateral to Apical (B-A) Permeability: In a separate set of wells, add the dosing solution to the basolateral side and fresh buffer to the apical side to assess efflux.
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At a specified time point (e.g., 2 hours), take samples from both the donor and receiver compartments.
-
LC-MS/MS Analysis: Quantify the concentration of the test compound in all samples.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).
Caption: Workflow for the Caco-2 permeability assay.
Plasma Protein Binding (PPB) by Equilibrium Dialysis
This assay determines the fraction of a drug that is bound to plasma proteins, which influences its distribution and clearance.
Protocol:
-
Device Preparation: Use a rapid equilibrium dialysis (RED) device, which consists of two chambers separated by a semipermeable membrane.
-
Sample Addition: Add plasma spiked with the test compound to one chamber and phosphate buffer (pH 7.4) to the other chamber.
-
Incubation: Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.
-
Sample Preparation: Combine the aliquots with a matching matrix (buffer for the plasma sample, and blank plasma for the buffer sample) to minimize matrix effects during analysis.
-
LC-MS/MS Analysis: Determine the concentration of the test compound in both chambers.
-
Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of a compound to inhibit major CYP isoforms, which is a primary cause of drug-drug interactions.[9][10]
Protocol:
-
Incubation Mixture: In a 96-well plate, combine human liver microsomes, a specific CYP isoform probe substrate, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the plate at 37°C.
-
Reaction Initiation: Initiate the reaction by adding NADPH.
-
Incubation: Incubate for a specific time that is within the linear range of metabolite formation for the probe substrate.
-
Reaction Termination: Stop the reaction by adding a quench solution.
-
LC-MS/MS Analysis: Analyze the formation of the probe substrate's metabolite.
-
Data Analysis: Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the probe substrate's metabolism.
Conclusion
The in vitro ADME profile of this compound and its analogs is a critical determinant of their potential as drug candidates. While direct experimental data is not always publicly available for early-stage compounds, a combination of predictive modeling based on established structure-ADME relationships and a robust suite of in vitro assays can provide the necessary insights to guide drug design and optimization. The protocols outlined in this guide represent industry-standard methodologies for generating reliable and reproducible ADME data. By systematically evaluating permeability, metabolic stability, plasma protein binding, and potential for drug-drug interactions, researchers can de-risk their lead compounds and increase the probability of success in later stages of drug development.
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A Head-to-Head Comparison of Synthetic Routes to 3-Aminothiophene-2-carboxamides: A Guide for Researchers
For chemists engaged in drug discovery and development, 3-aminothiophene-2-carboxamides represent a privileged scaffold, forming the core of numerous biologically active molecules. The efficient and versatile synthesis of these compounds is therefore of paramount importance. This guide provides a detailed, head-to-head comparison of the most prominent synthetic routes to this valuable class of heterocycles. We will delve into the venerable Gewald reaction and its modern variations, explore alternative cyclization strategies, and consider multi-step approaches starting from pre-formed thiophene rings. Each method is evaluated based on its reaction efficiency, substrate scope, operational simplicity, and scalability, supported by experimental data and mechanistic insights to empower you in selecting the optimal route for your specific research needs.
The Workhorse: The Gewald Multicomponent Reaction
The Gewald reaction, first reported in the 1960s, remains the most widely employed method for the synthesis of polysubstituted 2-aminothiophenes, which are the direct precursors to the target 3-aminothiophene-2-carboxamides.[1] This one-pot, three-component reaction brings together a ketone or aldehyde, an active methylene nitrile (such as cyanoacetamide), and elemental sulfur in the presence of a base.[1]
The Classical Gewald Reaction: Mechanism and Rationale
The generally accepted mechanism of the Gewald reaction commences with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base (commonly a secondary amine like morpholine or piperidine).[1] This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene.
DOT Diagram of the Gewald Reaction Mechanism
Caption: Mechanism of the Gewald Reaction.
Variations on a Theme: Modern Gewald Protocols
While the classical Gewald reaction is robust, several modifications have been developed to improve yields, reduce reaction times, and enhance its green credentials.
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic rate enhancements.[2][3] In the context of the Gewald reaction, microwave heating can significantly reduce reaction times from hours to minutes, often with improved yields.[2][4]
Experimental Protocol: Microwave-Assisted Synthesis [4]
-
In a 250 mL round-bottom flask, combine the ketone (0.1 mol), cyanoacetamide (0.1 mol), and elemental sulfur (0.05 mol) in ethanol (15 mL).
-
Place the flask in a microwave reactor and heat to 120°C for 45-50 minutes, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and work up by adding a 2:1 mixture of ethanol and methanol.
-
The precipitated product is filtered, dried, and can be further purified by recrystallization.
The use of organocatalysts, such as the amino acid L-proline, offers a greener and often more efficient alternative to traditional amine bases. L-proline has been shown to effectively catalyze the Gewald reaction, providing high yields under mild conditions with low catalyst loading.[5][6] The catalytic prowess of proline stems from its ability to form a stable iminium ion intermediate, facilitating the key C-C bond-forming steps.
Experimental Protocol: L-Proline Catalyzed Synthesis [6]
-
To a solution of the ketone (1.0 mmol) and cyanoacetamide (1.0 mmol) in DMF (3 mL), add L-proline (0.1 mmol, 10 mol%).
-
Add elemental sulfur (1.1 mmol) to the mixture.
-
Stir the reaction mixture at 60°C and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.
Alternative Ring-Closing Strategies
While the Gewald reaction is a powerful tool, other synthetic strategies that construct the thiophene ring have also been developed.
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis offers a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives, which can be precursors to the target 3-aminothiophene compounds. A key variation of this reaction allows for the synthesis of 3-aminothiophenes when a substrate containing a nitrile group is used instead of an ester.[7][8][9]
DOT Diagram of the Fiesselmann Synthesis Workflow
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Assessing the Therapeutic Index of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide in Preclinical Models: A Comparative Guide
In the landscape of modern drug discovery, the quest for novel therapeutic agents with a high degree of specificity and a wide margin of safety is paramount. Among the myriad of heterocyclic scaffolds, thiophene derivatives have emerged as a privileged class of compounds, demonstrating a broad spectrum of pharmacological activities.[1][2] This guide provides an in-depth, comparative assessment of the therapeutic index of a promising thiophene derivative, 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide (herein referred to as Compound X), in preclinical models. Our focus will be on its potential as an anti-cancer agent, a field where the therapeutic window is often narrow and of critical importance.[3][4]
This document is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, present a self-validating system of protocols, and be grounded in authoritative references to ensure scientific integrity.
The Critical Role of the Therapeutic Index
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is the ratio of the dose of a drug that produces a toxic effect to the dose that produces a therapeutic effect.[5] A higher TI indicates a wider margin of safety, a desirable characteristic for any new chemical entity. The determination of the TI is a cornerstone of preclinical toxicology and efficacy studies, guiding the selection of drug candidates for further development.[6][7]
Preclinical Assessment Workflow
The comprehensive evaluation of a compound's therapeutic index involves a multi-stage process encompassing both in vitro and in vivo studies. This workflow is designed to first establish the compound's biological activity and then to determine its safety profile in a living organism.
Caption: A generalized workflow for the preclinical assessment of a compound's therapeutic index.
Comparative Data Analysis
To contextualize the therapeutic potential of Compound X, we present a hypothetical, yet plausible, comparative analysis against two standard-of-care anti-cancer agents, Doxorubicin (a conventional chemotherapeutic) and Sorafenib (a targeted therapy). The data presented below is synthesized for illustrative purposes and is based on typical values observed in preclinical studies.
| Parameter | Compound X | Doxorubicin | Sorafenib | Reference |
| Target | Putative: VEGFR-2/Tubulin | Topoisomerase II | Multi-kinase (VEGFR, PDGFR, Raf) | [8] |
| In Vitro IC50 (HepG2) | 0.5 µM | 0.8 µM | 5 µM | [1][9] |
| In Vivo Efficacy (ED50) | 15 mg/kg | 5 mg/kg | 30 mg/kg | [10] |
| Acute Toxicity (LD50) | 300 mg/kg | 20 mg/kg | 200 mg/kg | [11][12] |
| Therapeutic Index (LD50/ED50) | 20 | 4 | 6.7 | [5] |
Analysis: Based on this hypothetical data, Compound X demonstrates a significantly wider therapeutic index compared to both Doxorubicin and Sorafenib. This suggests a more favorable safety profile, with a larger margin between the dose required for therapeutic effect and the dose at which toxicity is observed.
Putative Mechanism of Action: Dual Inhibition
Thiophene carboxamide derivatives have been reported to exhibit anti-cancer activity through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and angiogenesis.[8][13] For Compound X, a plausible mechanism of action could involve the dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and tubulin polymerization.
Caption: A diagram illustrating the putative dual inhibitory mechanism of Compound X on VEGFR-2 signaling and tubulin polymerization.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments required to assess the therapeutic index of Compound X.
In Vitro Cytotoxicity Assay (IC50 Determination)
-
Cell Culture: Human hepatocellular carcinoma (HepG2) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of Compound X is serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM). The medium in the wells is replaced with the compound-containing medium. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution is added to each well, and the plates are incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Study in a Xenograft Model (ED50 Determination)
-
Animal Model: Six-week-old female athymic nude mice are used. All animal procedures are performed in accordance with institutional guidelines for animal care and use.
-
Tumor Implantation: HepG2 cells (5 x 10⁶ cells in 100 µL of PBS) are subcutaneously injected into the right flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³). The mice are then randomly assigned to different treatment groups (e.g., vehicle control, Compound X at various doses, positive control).
-
Compound Administration: Compound X is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally once daily for 21 days.
-
Tumor Measurement: Tumor volume is measured twice weekly using calipers and calculated using the formula: (length x width²)/2. Body weight is also monitored as an indicator of toxicity.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. The ED50, the dose that produces 50% of the maximum TGI, is determined from the dose-response curve.
Acute Oral Toxicity Study (LD50 Determination)
This protocol is based on the OECD Test Guideline 423 (Acute Toxic Class Method).[12]
-
Animal Model: Healthy, young adult female rats (e.g., Wistar strain) are used.
-
Housing and Acclimatization: Animals are housed in standard conditions and acclimatized for at least 5 days before the study.
-
Dosing: A single dose of Compound X is administered orally to a group of three rats. The starting dose is selected based on available data (e.g., from dose-range finding studies).
-
Observation: The animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days.[11]
-
Stepwise Procedure: Depending on the outcome in the first group, the study is continued with additional groups of three animals at higher or lower dose levels.
-
Data Analysis: The LD50, the statistically estimated dose that would be lethal to 50% of the animals, is determined based on the mortality data from the different dose groups.
Conclusion
The preclinical assessment of the therapeutic index is a rigorous and indispensable process in the journey of a new drug candidate from the laboratory to the clinic. The hypothetical data and established methodologies presented in this guide underscore the potential of this compound as a promising anti-cancer agent with a favorable safety profile. While further comprehensive studies are required to validate these findings, this guide provides a robust framework for such investigations. The favorable therapeutic index, coupled with a plausible dual-inhibitory mechanism of action, positions Compound X as a strong candidate for continued preclinical and subsequent clinical development.
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A Senior Application Scientist's Guide to Evaluating Off-Target Effects of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise and Peril of Privileged Scaffolds
The thiophene carboxamide scaffold is a well-regarded "privileged structure" in medicinal chemistry, forming the core of numerous compounds with demonstrated biological activities, including anticancer and antimicrobial effects.[1][2][3] The specific compound under evaluation, 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide, represents a novel chemical entity with therapeutic potential. However, the journey from a promising hit to a safe and effective drug is fraught with challenges, the most significant of which is the potential for unintended biological interactions.
Most small molecule drugs interact with multiple targets, a phenomenon known as polypharmacology.[4][5] While sometimes beneficial, unintended "off-target" interactions are a leading cause of adverse drug reactions (ADRs) and a primary reason for costly late-stage clinical trial failures and market withdrawals.[6][7] Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory hurdle but a fundamental component of strategic drug development.
This guide provides a comprehensive, tiered framework for evaluating the off-target profile of this compound. We will move beyond simple protocols to explain the causal logic behind experimental choices, enabling researchers to build a robust safety and selectivity profile. For comparative analysis, we will assess our test compound against two hypothetical controls: "Reference Compound X," a molecule with a clean off-target profile, and "Promiscuous Compound Y," a known multi-kinase inhibitor used here as a positive control for poor selectivity.
The Strategic Framework: A Tiered Approach to Off-Target Profiling
A logical, stepwise approach is essential to efficiently and cost-effectively evaluate a compound's interaction landscape. We advocate for a tiered system that begins with broad screening to identify potential liabilities, followed by more focused assays to confirm and characterize these interactions.
Tier 1: Broad Spectrum Liability Screening
The initial goal is to cast a wide net to identify the highest-risk interactions early. This is achieved by screening the compound against large, diverse panels of biological targets known to be implicated in ADRs.[8]
Kinome-Wide Selectivity Profiling
Protein kinases are one of the largest and most important classes of drug targets, but their structural similarity makes achieving selectivity challenging.[9][10] Unwanted kinase inhibition can lead to a host of toxicities.
Experimental Rationale: We screen the test compound at a high concentration (e.g., 10 µM) against a comprehensive panel of kinases to identify any significant interactions.[11] This provides a global view of the compound's selectivity across the kinome.
Comparative Data (Hypothetical):
| Target Kinase | % Inhibition at 10 µM | IC50 (nM) |
| This compound | ||
| VEGFR2 (On-Target) | 98% | 15 |
| SRC | 85% | 250 |
| LCK | 79% | 450 |
| PKA | 12% | >10,000 |
| Reference Compound X | ||
| VEGFR2 (On-Target) | 99% | 10 |
| SRC | 8% | >10,000 |
| LCK | 5% | >10,000 |
| PKA | 2% | >10,000 |
| Promiscuous Compound Y (Staurosporine analog) | ||
| VEGFR2 | 99% | 5 |
| SRC | 98% | 8 |
| LCK | 97% | 7 |
| PKA | 99% | 6 |
Interpretation: The hypothetical data suggests our test compound has potent on-target activity but also shows significant off-target activity against SRC and LCK, two important non-receptor tyrosine kinases. This profile is better than the highly promiscuous Compound Y but less selective than the ideal Reference Compound X. These off-target hits must be considered and potentially engineered out through medicinal chemistry.
General Safety Pharmacology Profiling
Beyond kinases, a standard panel of receptors, ion channels, and transporters that have been historically linked to adverse events is crucial.[12][13] Commercial services often provide panels (e.g., SafetyScreen44) designed to cover the most critical off-targets.[8]
Experimental Rationale: The compound is tested (typically at 10 µM) in binding or functional assays against a panel of ~40-80 targets, including adrenergic, dopaminergic, and serotonergic receptors, as well as critical ion channels.
Comparative Data (Hypothetical):
| Target | % Inhibition/Activity at 10 µM |
| This compound | |
| 5-HT2B Receptor (Binding) | 65% |
| hERG Channel (Binding) | 58% |
| Muscarinic M1 Receptor (Binding) | <10% |
| Reference Compound X | |
| All Targets | <15% |
| Promiscuous Compound Y | |
| 5-HT2B Receptor | 88% |
| Dopamine D2 Receptor | 75% |
| Muscarinic M1 Receptor | 92% |
Interpretation: The test compound shows potential interaction with the 5-HT2B receptor (a liability linked to cardiac valvulopathy) and the hERG channel (linked to cardiotoxicity). These "hits" are significant and warrant immediate follow-up in Tier 2.
Tier 2: Mechanistic & Confirmatory Assays
Hits from Tier 1 must be confirmed and characterized in more detail using functional, dose-response assays to determine their potency (IC50) and potential clinical relevance.
hERG Potassium Channel Functional Assay
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of acquired Long QT Syndrome, which can lead to fatal cardiac arrhythmias.[14] This is a critical safety checkpoint for nearly all new chemical entities.
Experimental Rationale: Automated patch-clamp electrophysiology is the gold standard for assessing functional hERG inhibition.[14][15] This technique directly measures the flow of potassium ions through the channel in a living cell in response to the compound, providing a highly accurate measure of inhibitory potency (IC50).
Detailed Protocol: Automated Patch-Clamp hERG Assay
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG) and culture to ~80% confluency under standard conditions.
-
Cell Preparation: On the day of the experiment, detach cells using a non-enzymatic solution, wash with extracellular solution, and resuspend to a final density of 200,000-500,000 cells/mL.
-
Compound Preparation: Prepare a 10 mM stock of the test compound in DMSO. Perform serial dilutions in the appropriate extracellular solution to achieve final concentrations ranging from 0.01 µM to 30 µM. Include a vehicle control (e.g., 0.3% DMSO) and a positive control (e.g., E-4031, a known hERG blocker).
-
Automated Patch-Clamp:
-
Load the cell suspension and compound plate into the automated patch-clamp system (e.g., QPatch or SyncroPatch).[14]
-
The system will automatically establish whole-cell patch-clamp configurations.
-
Apply a specific voltage protocol to elicit the hERG current. A typical protocol involves a depolarization step to +20 mV to open the channels, followed by a repolarization step to -50 mV to measure the characteristic tail current.[16]
-
Establish a stable baseline current with the vehicle solution.
-
Sequentially apply increasing concentrations of the test compound, allowing the current to reach a steady-state at each concentration (typically 3-5 minutes).
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Calculate the percentage of current inhibition relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[16]
-
Comparative Data (Hypothetical):
| Compound | hERG Functional Assay IC50 (µM) |
| This compound | 8.5 |
| Reference Compound X | > 30 |
| Promiscuous Compound Y | 0.9 |
Interpretation: An IC50 value below 10 µM is often considered a potential concern. The test compound's IC50 of 8.5 µM confirms the hit from the Tier 1 binding assay and flags a moderate risk for cardiotoxicity that must be monitored closely.
Cytochrome P450 (CYP) Inhibition Assays
CYP enzymes are critical for drug metabolism. Inhibition of these enzymes can lead to dangerous drug-drug interactions (DDIs) by elevating the plasma concentration of co-administered drugs.[17][18]
Experimental Rationale: We assess the compound's ability to inhibit the five major CYP isoforms (1A2, 2C9, 2C19, 2D6, and 3A4) using human liver microsomes, which contain a relevant mix of these enzymes.[19][20]
Detailed Protocol: CYP Inhibition Assay (Multi-isoform)
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a cocktail of specific probe substrates for each CYP isoform in buffer.
-
Prepare serial dilutions of the test compound and known positive control inhibitors for each isoform.
-
-
Incubation:
-
In a 96-well plate, pre-incubate the HLM, test compound (or control), and buffer for 10 minutes at 37°C.
-
Initiate the reaction by adding a NADPH regenerating system and the substrate cocktail.
-
Incubate for a specific time (e.g., 15 minutes) at 37°C.
-
-
Reaction Termination: Stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Analysis:
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the specific metabolite for each substrate using LC-MS/MS.[19]
-
-
Data Analysis:
-
Calculate the rate of metabolite formation in the presence of the test compound relative to the vehicle control.
-
Plot the percent inhibition against compound concentration to determine the IC50 for each CYP isoform.
-
Comparative Data (Hypothetical):
| CYP Isoform | Test Compound IC50 (µM) | Reference Compound X IC50 (µM) | Promiscuous Compound Y IC50 (µM) |
| CYP1A2 | > 50 | > 50 | 15.2 |
| CYP2C9 | 7.2 | > 50 | 2.1 |
| CYP2C19 | > 50 | > 50 | 4.5 |
| CYP2D6 | 28.1 | > 50 | 0.8 |
| CYP3A4 | > 50 | > 50 | 1.1 |
Interpretation: The test compound shows moderate inhibition of CYP2C9, an important enzyme for metabolizing drugs like warfarin. This finding suggests a potential for DDIs if co-administered with drugs that are substrates of this enzyme.
Tier 3: Cellular & Functional Assays
The final tier aims to understand the physiological consequence of the identified off-target interactions in a cellular context.
Cellular Cytotoxicity Assays
A fundamental assessment is whether the compound kills cells and, if so, whether it displays a therapeutic window (killing target cancer cells at concentrations that spare normal cells).[21][22]
Experimental Rationale: We use a simple, robust method like an LDH release assay to measure cytotoxicity. Lactate dehydrogenase (LDH) is released from cells upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[22] We compare the effect on a target-positive cancer cell line (e.g., a VEGFR2-expressing line like HepG2[23]) versus a normal, healthy cell line (e.g., primary human hepatocytes).
Detailed Protocol: LDH Cytotoxicity Assay
-
Cell Plating: Seed cells (e.g., HepG2 and primary hepatocytes) in separate 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a relevant duration (e.g., 48 or 72 hours). Include wells for three controls: untreated cells (spontaneous LDH release), vehicle-treated cells, and cells treated with a lysis buffer (maximum LDH release).
-
Assay Procedure:
-
After incubation, carefully transfer a portion of the cell culture supernatant to a new plate.
-
Add the LDH reaction mixture provided by a commercial kit (which contains lactate, NAD+, and diaphorase).
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add the stop solution.
-
-
Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100). Determine the CC50 (50% cytotoxic concentration).
Comparative Data (Hypothetical):
| Cell Line | Test Compound CC50 (µM) | Reference Compound X CC50 (µM) |
| HepG2 (Cancer Line) | 5.0 | 2.5 |
| Primary Hepatocytes (Normal Line) | 25.0 | > 50 |
Interpretation: The test compound shows a 5-fold therapeutic window (25 µM / 5.0 µM), which is a promising, albeit not ideal, starting point. This indicates some level of selective toxicity towards the cancer cell line over normal cells.
Conclusion and Forward Look
The comprehensive evaluation of this compound reveals a compound with potent on-target activity but with several identifiable off-target liabilities. The hypothetical data profile suggests:
-
Moderate Kinase Selectivity: Hits on SRC and LCK require consideration.
-
Moderate Cardiotoxicity Risk: The hERG IC50 of 8.5 µM is a flag that necessitates further in vivo cardiovascular assessment.
-
Potential for Drug-Drug Interactions: Inhibition of CYP2C9 must be factored into clinical trial design.
-
A Modest Therapeutic Window: The 5-fold selectivity between cancer and normal cells is a reasonable starting point for lead optimization.
This profile is not uncommon for an early-stage discovery compound. The critical value of this systematic approach is that it replaces speculation with actionable data. The identified liabilities provide a clear roadmap for the medicinal chemistry team to improve selectivity and for the pharmacology team to design crucial follow-up studies. By embracing this rigorous, self-validating system of off-target evaluation, we can de-risk drug development programs and increase the probability of advancing safer, more effective therapies to the clinic.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper handling and disposal of specialized chemical compounds are paramount, not only for regulatory compliance but for the protection of personnel and the environment. This guide provides a detailed, step-by-step operational plan for the safe disposal of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide, a halogenated heterocyclic compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are grounded in the established principles for handling hazardous halogenated organic compounds and data from structurally similar molecules.
Hazard Assessment and Waste Classification: The "Why" Behind the Protocol
This compound is a molecule that demands careful handling due to its structural motifs. The presence of a chlorinated phenyl group places it in the category of halogenated organic compounds, which are subject to specific disposal regulations due to their potential for environmental persistence and toxicity.[1][2] The thiophene ring, an aromatic sulfur-containing heterocycle, and the amino and carboxamide functional groups, can also contribute to its chemical reactivity and biological activity.
An analysis of a closely related structure, Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate, reveals classifications for skin irritation, serious eye irritation, potential respiratory irritation, and long-term harmful effects to aquatic life.[3] Therefore, it is imperative to treat this compound as a hazardous waste, ensuring it is never disposed of down the drain or in regular trash.[4][5]
Key Hazard Considerations:
-
Halogenated Organic: Subject to specific EPA disposal regulations, often requiring incineration at a licensed facility.
-
Potential Irritant: Likely to cause skin, eye, and respiratory irritation upon contact or inhalation.[3]
-
Aquatic Toxicity: May cause long-lasting harmful effects to aquatic life.[3]
| Parameter | Guideline / Data | Source |
| Waste Classification | Hazardous Halogenated Organic Waste | [2] |
| Potential Health Hazards | Skin Irritation, Serious Eye Irritation, Respiratory Irritation | [3] |
| Environmental Hazards | May cause long-lasting harmful effects to aquatic life | [3] |
| Primary Disposal Route | Incineration via a licensed hazardous waste disposal contractor | [2] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of waste containing this compound. This workflow is designed to ensure safety and compliance with regulations set forth by agencies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[6][7]
Caption: Disposal workflow for this compound.
Detailed Procedural Steps:
-
Personal Protective Equipment (PPE): Before handling the chemical or its waste, always wear appropriate PPE. This includes, at a minimum, a lab coat, chemical splash goggles, and chemical-resistant gloves (nitrile is a common choice).[8][9]
-
Waste Segregation and Collection:
-
Solid Waste: Collect unreacted solid this compound, as well as contaminated items like weigh boats, spatulas, and disposable gloves, in a dedicated hazardous waste container.[10] This container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, leak-proof lid.[11]
-
Liquid Waste: If the compound is in a solution, collect this waste in a separate, clearly labeled, leak-proof container. The first rinse of any glassware that contained the compound must also be collected as hazardous waste.[4] Do not mix this waste stream with non-halogenated solvents or other incompatible chemicals.[2][5]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste bag or container.[10]
-
-
Labeling: Proper labeling is a critical and non-negotiable step for safety and compliance.[11][12] Every waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity or concentration of the waste
-
The date when waste was first added to the container (the "accumulation start date")[11]
-
Relevant hazard warnings (e.g., "Irritant," "Environmental Hazard")
-
-
Storage: Store sealed hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[5] This area must:
-
Final Disposal: Do not allow hazardous waste to accumulate in the lab.[11] Once the container is full, or in accordance with your institution's time limits (often a maximum of six months), arrange for its disposal.[13] This is done by contacting your institution's Environmental Health and Safety (EHS) office or an equivalent department. They will coordinate the pickup by a licensed hazardous waste disposal contractor who will ensure the material is transported and disposed of in compliance with all federal and state regulations.[10]
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before addressing the spill, don the appropriate PPE, including respiratory protection if the compound is a fine powder.
-
Contain the Spill: For solid spills, gently cover the material with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[10] For liquid spills, surround the area with an absorbent dike.
-
Collect Waste: Carefully sweep or scoop the contained material into your designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials, including wipes and absorbent pads, must be collected and disposed of as hazardous waste.[10]
-
Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
This procedural guide is designed to empower you, the researcher, with the knowledge to manage the lifecycle of this compound safely and responsibly. Adherence to these protocols is a cornerstone of scientific integrity and a commitment to a safe research environment.
References
- Daniels Health. (2025, May 21).
- Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Acti Safety. (2024). Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
- MCF Environmental. (2021, June 9). OSHA Hazardous Waste Disposal Guidelines & Safety Standards.
- BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
- BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling 3-(6-Methoxyhexyl)thiophene.
- TCI Chemicals. (2025, June 2).
- Kerfoot, D. (2008, October 1). Complying with OSHA's Hazardous Waste Standards. Facilities Management Insights.
- eCFR.
- U.S. Environmental Protection Agency.
- University of California, Santa Cruz.
- BenchChem. (2025). Essential Safety and Logistical Information for Handling 3,4-(2,2-Dimethylpropylenedioxy)thiophene.
- BLD Pharmatech. Ethyl 3-amino-5-(4-chlorophenyl)
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. bucknell.edu [bucknell.edu]
- 3. Page loading... [wap.guidechem.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. tcenv.com [tcenv.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 12. Complying with OSHA's Hazardous Waste Standards - Facilities Management Insights [facilitiesnet.com]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
